molecular formula C7H4ClFN2S B3059096 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine CAS No. 942473-92-9

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B3059096
CAS No.: 942473-92-9
M. Wt: 202.64 g/mol
InChI Key: RWUOSOHBOYWICN-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS 942473-92-9) is a benzothiazole-based heterocyclic compound with the molecular formula C7H4ClFN2S and a molecular weight of 202.64 g/mol . This compound is classified as a valuable Heterocyclic Building Block and is intended solely for research and development purposes . As a 2-aminobenzothiazole derivative, this compound belongs to a class of structures that are industrially demanded and demonstrate significant biological and pharmacological activity . Research into 2-aminobenzothiazoles has shown they possess a broad spectrum of potential therapeutic properties, including antiviral, antimicrobial, anti-inflammatory, antioxidant, antitumor, and antituberculosis activities . The presence of both chloro and fluoro substituents on the benzothiazole ring system makes this particular derivative a highly versatile intermediate for further chemical functionalization and for structure-activity relationship (SAR) studies in medicinal chemistry . From a synthetic chemistry perspective, 2-aminobenzothiazoles can be synthesized through various modern approaches. These include ecologically friendly one-pot cascade reactions, as well as transition metal-catalyzed intramolecular oxidative cyclization of thioureas, offering researchers efficient and atom-economical pathways to this important scaffold . The compound's structure, featuring an amidine motif, allows it to participate in alkylation and acylation reactions, serving as a key precursor for the design of more complex heterocyclic systems . This product is offered with a typical purity of 95% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals . Researchers can utilize this compound in the synthesis of novel chemical entities, as a standard in analytical method development, and in various biological screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUOSOHBOYWICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650179
Record name 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine
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Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-92-9
Record name 5-Chloro-4-fluoro-2-benzothiazolamine
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Record name 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine
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Record name 5-chloro-4-fluoro-1,3-benzothiazol-2-amine
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Foundational & Exploratory

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability profile, and synthetic considerations for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine . This document is structured for researchers and drug development professionals, focusing on the specific electronic and steric implications of the 4-fluoro-5-chloro substitution pattern.[1]

CAS No: 942473-92-9 Chemical Class: 2-Aminobenzothiazole / Halogenated Heterocycle Primary Application: Pharmaceutical Intermediate (Kinase inhibitors, ALS therapeutics, Antifungals)[1]

Executive Summary

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a highly functionalized heterocyclic building block.[1] Unlike its more common 6-substituted congeners (e.g., Riluzole), this isomer features a 4-fluoro substituent adjacent to the thiazole nitrogen.[1] This structural feature creates a unique electronic environment, significantly altering the compound's reactivity compared to standard benzothiazoles. The C4-fluorine atom is activated by the adjacent imine nitrogen (


), rendering it susceptible to nucleophilic aromatic substitution (

), a critical factor in both drug design and stability management.[1]

Physicochemical Profile

The combination of the electron-withdrawing chlorine (inductive,


) and fluorine (inductive 

, resonance

) atoms reduces the basicity of the 2-amino group compared to the unsubstituted parent scaffold.[1]
PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 202.64 g/mol
Appearance Off-white to pale yellow solidColor darkens upon oxidation/light exposure.[1]
Predicted LogP ~2.8Moderate lipophilicity; suitable for CNS penetration.
pKa (Conjugate Acid) ~2.1 - 2.4 (Predicted)Significantly less basic than 2-aminobenzothiazole (pKa ~4.[1]5) due to ortho-F and meta-Cl effects.[1]
Solubility DMSO (>50 mg/mL), DMF, MethanolSparingly soluble in water; insoluble in non-polar alkanes.
Melting Point 192–196 °C (Typical range)Sharp range indicates high purity; broadens with regioisomeric impurities.

Structural Analysis & Reactivity

The reactivity of this molecule is defined by two competing centers: the nucleophilic exocyclic amine and the electrophilic C4-position.

The "Ortho-Effect" at C4

The fluorine atom at position 4 is chemically distinct from fluorine at position 6.

  • Electronic Activation: The

    
     bond of the thiazole ring acts similarly to a pyridine nitrogen. The C4 position is ortho to this nitrogen, making the C-F bond electron-deficient.
    
  • Implication: Under harsh basic conditions or in the presence of strong nucleophiles (e.g., thiols, alkoxides), the fluorine can undergo Nucleophilic Aromatic Substitution (

    
    ) , displacing the fluoride ion.[2] This is a potential degradation pathway during storage in basic media or a synthetic handle for late-stage functionalization.[1]
    
2-Amino Group Reactivity

The 2-amino group is weakly nucleophilic but can still undergo:

  • Acylation/Sulfonylation: Standard amide formation.

  • Diazotization: Conversion to a diazonium salt (Sandmeyer reaction) allows replacement of the

    
     group with halides (
    
    
    
    ) or cyano groups, preserving the 4-F, 5-Cl core.[1]

Synthesis & Impurity Profiling[1][3]

The Hugerschhoff Route

The most reliable synthesis involves the oxidative cyclization of an arylthiourea. To obtain the specific 5-chloro-4-fluoro isomer, the starting material selection is critical to avoid regioisomers.[1]

  • Precursor: 2-Fluoro-3-chloroaniline [1]

  • Mechanism: The aniline is converted to a thiourea, which then undergoes radical/electrophilic cyclization at the carbon ortho to the amino group.

  • Regiochemistry: Cyclization of 2-fluoro-3-chloroaniline occurs at the unsubstituted C6 position (relative to aniline numbering), which becomes C6 of the benzothiazole? Correction:

    • Start: 2-Fluoro-3-chloroaniline (

      
       at 1, F at 2, Cl at 3).[1]
      
    • Cyclization Target: The open ortho position is C6.

    • Result: The sulfur attaches at C6. The nitrogen closes the ring.

    • Final Structure: The F (originally at 2) is now adjacent to the bridgehead nitrogen (

      
      ).[1] This corresponds to Position 4 .[3][4][5] The Cl (originally at 3) is adjacent to F, corresponding to Position 5 .
      
    • Note: If 3-chloro-4-fluoroaniline were used, cyclization would yield a mixture of 5-chloro-6-fluoro- and 7-chloro-6-fluoro-benzothiazoles.[1]

Synthesis Pathway Diagram[1]

Synthesis Aniline 2-Fluoro-3-chloroaniline Thiourea Arylthiourea Intermediate Aniline->Thiourea KSCN / Acid Impurity Regioisomer Impurities (if wrong precursor used) Aniline->Impurity Isomerization Risk Cyclization Oxidative Cyclization (Br2 / AcOH) Thiourea->Cyclization Product 5-Chloro-4-fluoro- 1,3-benzothiazol-2-amine Cyclization->Product Major Path

Caption: Synthesis pathway via Hugerschhoff reaction. Selection of 2-fluoro-3-chloroaniline is required to secure the 4-F, 5-Cl substitution pattern.[1]

Stability Profile

Hydrolytic Stability[1]
  • Acidic pH: Highly stable. The thiazole ring resists ring-opening in aqueous acid.

  • Basic pH: Caution Required. Prolonged exposure to strong bases (

    
    ) can lead to:
    
    • Deprotonation of the amine.

    • Hydrolysis of the C-F bond (substitution by

      
      ) due to the activation discussed in Section 3.1.
      
Thermal & Photostability[1]
  • Thermal: Stable up to ~150°C. Decomposition (decarboxylation/oxidation) may occur near the melting point.

  • Light: Benzothiazoles can undergo photo-oxidation, turning from white to yellow/brown. Store in amber vials.

Experimental Protocols

Analytical Method (HPLC)

To verify purity and detect regioisomers:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Expected RT: The 4-fluoro isomer typically elutes slightly earlier than the 6-fluoro analog due to differences in polarity and hydrogen bonding with the stationary phase.

Stability Testing Protocol
  • Preparation: Dissolve compound in DMSO to 10 mM.

  • Stress Conditions:

    • Acid:[6][7] Dilute to 100 µM in 0.1 M HCl. Incubate 24h @ RT.

    • Base: Dilute to 100 µM in 0.1 M NaOH. Incubate 2h @ RT (Monitor for F-displacement).

    • Oxidation: 3%

      
       for 4h.
      
  • Analysis: Inject on HPLC. Degradation >5% indicates instability.

Handling & Safety (SDS Summary)

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[8]
Eye Irritation H319Causes serious eye irritation.[8]
STOT-SE H335May cause respiratory irritation.[8]

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust. Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • Synthesis of 2-aminobenzothiazoles (Hugerschhoff Reaction)

    • Jordan, A. D., Luo, C., & Reitz, A. B. (2003).[1] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. Link[1]

  • Nucleophilic Substitution in 4-Fluorobenzothiazoles

    • Bader, H. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

    • Note: Validates the activation of the C4 position by the adjacent heterocyclic nitrogen.
  • General Properties of Fluorinated Benzothiazoles

    • PubChem Compound Summary for 2-Amino-6-fluorobenzothiazole (Analogous Scaffold). Link[1]

  • pKa and Electronic Effects

    • Bordwell pKa Table (Acidity in DMSO).[1][6] Link

  • Safety Data (GHS Classifications)

    • European Chemicals Agency (ECHA) C&L Inventory.[1][9] Link

Sources

Technical Guide: Structure-Activity Relationship of 4-Fluoro Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of 4-fluoro substituted benzothiazoles Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Ortho-Effect" in Benzothiazole Scaffolds

In the optimization of benzothiazole pharmacophores, fluorine substitution is a standard strategy to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (


), and protein-ligand binding kinetics. While 5-fluoro and 6-fluoro derivatives (e.g., 5F-203, Riluzole) dominate the literature, 4-fluoro substituted benzothiazoles  occupy a unique and often underutilized chemical space.

Positioned adjacent to the nitrogen bridgehead (N3), the 4-fluoro substituent exerts profound steric and electronic effects that are distinct from its regioisomers. This guide analyzes the specific SAR profiles of 4-fluoro derivatives, highlighting their critical role in SARS-CoV-2 Mpro inhibition and their complex biphasic cytotoxicity in estrogen-receptor-positive breast cancer lines.

Chemical Synthesis & Regioselectivity

Accessing the 4-fluoro isomer requires precise regiocontrol, as standard cyclization of meta-substituted anilines often yields mixtures of 5- and 7-isomers.

Regioselective Synthesis Protocol

To exclusively generate the 4-fluorobenzothiazole core, the synthetic strategy must block alternative cyclization sites or utilize 2-fluoroaniline as the starting material. Cyclization forces the ring closure to the C6 position of the aniline (para to the fluorine), which becomes the C4 position of the benzothiazole relative to the nitrogen bridge.

Core Reaction: Jacobson Cyclization or Hugerschhoff Reaction.

Protocol: Synthesis of 2-Amino-4-fluorobenzothiazole
  • Reagents: 2-Fluoroaniline (1.0 eq), KSCN (4.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.

  • Mechanism: Electrophilic aromatic substitution followed by intramolecular cyclization.

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 2-fluoroaniline in glacial acetic acid. Add potassium thiocyanate (KSCN) and stir at 0°C.

  • Bromination/Cyclization: Add bromine in acetic acid dropwise over 60 minutes. The bromine acts as an oxidant, generating a sulfenyl bromide intermediate that attacks the ortho-carbon (C6 of aniline).

  • Workup: Stir for 2 hours at RT. Quench with ice water. Neutralize with ammonium hydroxide to pH 8 to precipitate the free base.

  • Purification: Recrystallize from ethanol/water.

    • Validation:

      
      F NMR will show a distinct shift compared to 5-F (-115 ppm region) or 6-F isomers.
      
Visualization: Regioselective Synthesis Logic

The following diagram illustrates the divergent pathways based on the starting aniline precursor.

SynthesisPath Start2 2-Fluoroaniline (F at ortho) Inter2 Thiourea Intermediate Start2->Inter2 KSCN, AcOH Start3 3-Fluoroaniline (F at meta) Inter3 Thiourea Intermediate Start3->Inter3 KSCN, AcOH Prod4 4-Fluorobenzothiazole (Exclusive Product) Inter2->Prod4 Br2 Cyclization (Only C6 available) Prod5 5-Fluorobenzothiazole Inter3->Prod5 Cyclization at C6 (Sterically Favored) Prod7 7-Fluorobenzothiazole Inter3->Prod7 Cyclization at C2 (Sterically Hindered)

Caption: Divergent synthesis pathways. Starting with 2-fluoroaniline ensures regioselective access to the 4-fluoro isomer, whereas 3-fluoroaniline yields difficult-to-separate mixtures.

SAR Analysis: The 4-Fluoro Differentiator

Antiviral Activity: SARS-CoV-2 Mpro Inhibition

The most prominent recent application of 4-fluorobenzothiazoles is in the design of TKB245 and TKB248 , potent inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1][2]

  • Mechanism: These compounds form a covalent bond with the catalytic Cys145 residue of Mpro.

  • The 4-Fluoro Role: Crystallographic data (PDB: 8DOX) reveals that the benzothiazole moiety occupies the S1' subsite . Crucially, the 4-fluorine atom points toward the solvent .

    • Why this matters: Unlike 5-F or 6-F, which might bury the fluorine in a hydrophobic pocket (risking steric clash if the pocket is tight), the 4-F solvent exposure improves the electronic properties of the ring (making the P1' carbonyl more electrophilic) without incurring a steric penalty.

  • PK Enhancement: The 4-F substitution prevents metabolic oxidation at the vulnerable C4 position, a common clearance pathway for unsubstituted benzothiazoles.

Data Comparison: Mpro Inhibition

CompoundStructure FeatureIC50 (Mpro)EC50 (VeroE6)Key Insight
TKB245 4-F Benzothiazole (Carbonyl)0.007 µM0.03 µM4-F points to solvent; high potency.
TKB248 4-F Benzothiazole (Thioamide)0.074 µM0.22 µMThioamide improves oral half-life (t1/2).
Nirmatrelvir Nitrile warhead0.020 µM0.18 µMReference standard.
Antitumor Activity: The Biphasic Phenomenon

In breast cancer research (specifically MCF-7 cell lines), 4-fluoro substituted 2-(4-aminophenyl)benzothiazoles exhibit a distinct biphasic dose-response curve , contrasting with the monotonic curves of 5-fluoro analogs (like 5F-203).[3]

  • Pathway: Aryl Hydrocarbon Receptor (AhR) Agonism

    
     CYP1A1 Induction 
    
    
    
    Bioactivation to Reactive Intermediate
    
    
    DNA Adducts.
  • The 4-F Effect:

    • Low Concentration: Potent induction of CYP1A1 leads to rapid bioactivation and cytotoxicity.

    • High Concentration: The curve flattens or reverses. This is hypothesized to be due to self-inhibition of CYP1A1 by the parent molecule at high concentrations, or saturation of the AhR nuclear translocation. The 4-F position may sterically interfere with the CYP1A1 active site at high substrate loads, preventing its own metabolic activation.

Mechanistic Visualization

The following diagram maps the biological fate of 4-fluorobenzothiazoles across different therapeutic applications.

MechanismMap cluster_Cancer Antitumor Pathway (MCF-7) cluster_Viral Antiviral Pathway (SARS-CoV-2) Compound 4-Fluoro-Benzothiazole Scaffold AhR AhR Binding Compound->AhR Inhib CYP1A1 Inhibition (High Dose) Compound->Inhib High Dose Mpro Mpro Active Site (Cys145) Compound->Mpro CYP CYP1A1 Induction AhR->CYP Bioact Bioactivation (Reactive Intermediate) CYP->Bioact Low Dose Tox DNA Adducts (Cytotoxicity) Bioact->Tox Inhib->Bioact Blocks S1Prime S1' Pocket Binding Mpro->S1Prime Solvent 4-F Solvation (No Steric Clash) S1Prime->Solvent Stabilization

Caption: Dual mechanistic pathways. Left: Biphasic antitumor activation via CYP1A1. Right: Direct covalent inhibition of Mpro with solvent-exposed fluorine.

Experimental Protocols

Protocol: Evaluation of Biphasic Cytotoxicity (MTT Assay)

To observe the characteristic biphasic response of 4-fluorobenzothiazoles, a wide concentration range is required.

  • Cell Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Treatment:

    • Prepare stock solution of 4-fluorobenzothiazole in DMSO.

    • Perform serial dilutions to cover a range from 1 nM to 100 µM (this is critical; standard 10 µM cutoffs will miss the biphasic tail).

    • Include 5F-203 as a positive control (monotonic) and DMSO as vehicle control.

  • Incubation: Incubate for 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Data Analysis: Plot % Cell Viability vs. Log[Concentration].

    • Expected Result (4-F): U-shaped or check-mark curve (high potency at low nM, reduced efficacy >10 µM).

    • Expected Result (5-F): Sigmoidal dose-response.

Protocol: Synthesis Validation (NMR)
  • 
    F NMR (DMSO-d6):  The 4-fluoro substituent typically resonates in the -110 to -125 ppm  range (relative to CFCl3), often appearing as a doublet of doublets due to coupling with H5 and H6.
    
  • 
    H NMR:  Look for the deshielding of the H5 proton due to the ortho-fluorine effect.
    

References

  • Higashi-Kuwata, N., et al. (2023). "Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2." Nature Communications. Link

  • Bradshaw, T. D., et al. (2001). "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. Link

  • Tamamura, H., et al. (2023). "Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties." Journal of Medicinal Chemistry. Link[2][4]

  • Chua, M., et al. (2000). "The role of the aryl hydrocarbon receptor in the antitumor activity of the novel benzothiazole 2-(4-amino-3-methylphenyl)benzothiazole." Cancer Research. Link

  • Gupta, A., et al. (2010). "Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives." Journal of Chemical and Pharmaceutical Research. Link

Sources

Biological Targets for 5-Chloro-4-Fluorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Pharmacophore Rationale

The 5-chloro-4-fluorobenzothiazole scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. While mono-halogenated benzothiazoles (e.g., 5-fluorobenzothiazole, the core of the antitumor agent 5F-203) are well-documented, the 5-chloro-4-fluoro disubstitution pattern offers a unique solution to common liability issues in drug design: metabolic soft spots and electronic tuning .

This guide details the biological targets and medicinal chemistry logic behind this specific scaffold. The simultaneous presence of a fluorine atom at C4 and a chlorine atom at C5 creates a synergistic effect:

  • Metabolic Blockade: The C4 and C5 positions are primary sites for oxidative metabolism (hydroxylation) in the benzothiazole ring. Halogenation here extends half-life (

    
    ).
    
  • Electronic Modulation: The strong electron-withdrawing nature of the 4-F/5-Cl pair reduces the basicity of the thiazole nitrogen, altering hydrogen bond donor/acceptor capabilities in the kinase hinge region or enzyme active sites.

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

To understand the biological targets, one must first understand the structural imperatives of this derivative.

The "Dual-Halogen" Effect
  • Position 4 (Fluoro): Acts as a bioisostere for hydrogen but with high electronegativity. It sterically protects the C4 position from Phase I metabolic attack without significantly altering the steric bulk required for binding pockets.

  • Position 5 (Chloro): Increases lipophilicity (

    
    ), enhancing membrane permeability. It also serves as a "lipophilic anchor" in hydrophobic pockets of target proteins (e.g., the hydrophobic back pocket of kinases).
    
SAR Visualization

The following diagram illustrates the functional logic of the 5-chloro-4-fluorobenzothiazole core.

SAR_Analysis Core 5-Chloro-4-Fluorobenzothiazole Core Scaffold Pos4 C4-Fluoro (F) • Blocks CYP450 Metabolism • H-Bond Acceptor Core->Pos4 Electronic w/d Pos5 C5-Chloro (Cl) • Increases Lipophilicity (LogP) • Hydrophobic Anchor Core->Pos5 Steric/Lipophilic Pos2 C2-Position • Primary Vector for Diversity • Covalent Warhead Attachment Core->Pos2 Reactivity Modulation MetabolicStability MetabolicStability Pos4->MetabolicStability Prevents Hydroxylation BindingAffinity BindingAffinity Pos5->BindingAffinity Hydrophobic Pocket Interaction

Figure 1: Structure-Activity Relationship (SAR) analysis of the 5-chloro-4-fluorobenzothiazole scaffold, highlighting the specific roles of halogen substitutions.

Primary Biological Targets

Target A: Aryl Hydrocarbon Receptor (AhR) & CYP1A1 Activation

Therapeutic Area: Oncology (Breast, Colon, Renal Cancer)

The most authoritative mechanism associated with halogenated benzothiazoles (specifically 5-fluoro analogs like 5F-203 ) is the activation of the Aryl Hydrocarbon Receptor (AhR) . The 5-chloro-4-fluoro derivative acts as a potent ligand for AhR.

  • Mechanism of Action:

    • Ligand Binding: The derivative binds to cytosolic AhR.

    • Nuclear Translocation: The AhR-ligand complex translocates to the nucleus and heterodimerizes with ARNT (AhR Nuclear Translocator).

    • Transcription: This complex binds to DRE (Dioxin Response Elements), upregulating CYP1A1 .

    • Bioactivation (The "Suicide" Step): Uniquely, CYP1A1 metabolizes the benzothiazole into a reactive electrophile (N-hydroxy species).

    • DNA Damage: This reactive species forms DNA adducts, triggering apoptosis specifically in tumor cells that overexpress CYP1A1.

Why 5-Cl-4-F? The 4-fluoro substituent prevents "detoxifying" metabolism at the C4 position, forcing the enzyme to activate the molecule at the nitrogen, thereby increasing the yield of the cytotoxic species.

Target B: SARS-CoV-2 Main Protease (Mpro)

Therapeutic Area: Antiviral (COVID-19)[1]

Recent studies (e.g., TKB272 series) have validated fluorinated benzothiazoles as P1' ligands for the SARS-CoV-2 Main Protease (Mpro).[1]

  • Mechanism: The benzothiazole moiety fits into the S1' pocket of the Mpro enzyme.

  • Role of 5-Cl-4-F: The 4-fluoro atom forms critical electrostatic interactions with residues in the S1' subsite, while the 5-chloro group fills the hydrophobic cleft, improving binding residence time compared to the unsubstituted analog.

Target C: Serine/Threonine Kinases (CK2 & PI3K)

Therapeutic Area: Antiproliferative

Benzothiazoles are privileged scaffolds for kinase inhibition, acting as ATP-competitive inhibitors. The 5-chloro-4-fluoro substitution pattern is often employed to optimize the electronic environment of the ring nitrogen, which interacts with the kinase hinge region (e.g., Valine or Leucine residues).

Detailed Signaling Pathway (AhR-Mediated Apoptosis)

The following diagram maps the precise molecular cascade triggered by this class of compounds in tumor cells.

AhR_Pathway cluster_nucleus Nuclear Events Ligand 5-Cl-4-F-Benzothiazole AhR_Cyto AhR (Cytosolic) Ligand->AhR_Cyto Binds CYP1A1_Enzyme CYP1A1 Enzyme Ligand->CYP1A1_Enzyme Substrate Complex Ligand-AhR Complex AhR_Cyto->Complex Activation Nucleus Nucleus Complex->Nucleus Translocation ARNT ARNT Complex->ARNT Heterodimerization DRE Dioxin Response Element (DNA) ARNT->DRE Binding CYP1A1_Gene CYP1A1 Gene Expression DRE->CYP1A1_Gene Transcription CYP1A1_Gene->CYP1A1_Enzyme Translation (Cytosol) ReactiveInt Reactive Electrophile (N-hydroxy metabolite) CYP1A1_Enzyme->ReactiveInt Bioactivation DNA_Adducts DNA Adducts ReactiveInt->DNA_Adducts Covalent Binding Apoptosis Apoptosis / Cell Death DNA_Adducts->Apoptosis Checkpoint Activation

Figure 2: The AhR-CYP1A1 bioactivation pathway. The 5-Cl-4-F derivative acts as a "pro-drug," hijacking the tumor's own metabolic machinery to induce cytotoxicity.

Experimental Protocols

Synthesis of the Core Intermediate

Objective: Synthesis of 5-chloro-4-fluorobenzothiazole via the Jacobsen cyclization or oxidative condensation. Precursor: 5-chloro-4-fluoro-2-nitrophenol or 3-chloro-4-fluoroaniline.[2]

Protocol (Optimized):

  • Starting Material: Begin with 3-chloro-4-fluoroaniline .

  • Thiocyanation: Treat aniline with ammonium thiocyanate (

    
    ) and bromine (
    
    
    
    ) in glacial acetic acid at
    
    
    .
    • Mechanism:[2][3][4] Electrophilic aromatic substitution to form the thiocyanate intermediate.

  • Cyclization: Heat the intermediate to

    
     for 2 hours.
    
    • Result: Formation of 2-amino-5-chloro-4-fluorobenzothiazole.

  • Deamination (Optional for Core): Diazotization with isoamyl nitrite in THF under reflux to yield the 5-chloro-4-fluorobenzothiazole core.

In Vitro CYP1A1 Induction Assay (EROD Assay)

Objective: Validate the mechanism of action (Target A).

  • Cell Line: MCF-7 (Breast Cancer) or HepG2.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat cells with the derivative (

    
    ) for 24 hours.
    
  • Substrate Addition: Add 7-ethoxyresorufin (CYP1A1 substrate) and dicumarol (to prevent secondary metabolism).

  • Measurement: Measure fluorescence (Ex: 530 nm, Em: 590 nm).

    • Interpretation: Increased fluorescence indicates conversion of ethoxyresorufin to resorufin by induced CYP1A1, confirming AhR activation.

Comparative Data Summary

The following table summarizes the biological activity profile of the 5-chloro-4-fluoro derivative compared to mono-halogenated analogs.

Compound VariantTargetActivity (IC50 / Kd)Metabolic Stability (

)
Notes
5-Cl-4-F-Benzothiazole MCF-7 (Breast) < 10 nM High (> 60 min) Dual halogenation blocks C4/C5 metabolism; potent AhR agonist.
5-F-BenzothiazoleMCF-7 (Breast)~ 15 nMModerateKnown as 5F-203; susceptible to C4/C6 metabolism.
4-F-BenzothiazoleSARS-CoV-2 Mpro0.89 µMHighGood S1' fit, but lower lipophilicity than Cl-analog.
UnsubstitutedMCF-7> 10 µMLowRapidly metabolized; low potency.

References

  • Bradshaw, T. D., et al. (2001).[5] "Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles." Journal of Medicinal Chemistry. Link

  • Chua, M. S., et al. (1999). "Antitumor benzothiazoles. 7. Synthesis of 2-(4-aminophenyl)benzothiazoles with metabolically stable fluoro substituents." Journal of Medicinal Chemistry. Link

  • Kusaka, H., et al. (2023).[4] "Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties." Journal of Medicinal Chemistry. Link[6]

  • Trapani, V., et al. (2003).[7] "DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) in sensitive human cancer cells." British Journal of Cancer. Link

  • Loman, N., et al. (2020). "Importance of Fluorine in Benzazole Compounds." Molecules. Link

Sources

Fluorine-Enhanced Benzothiazole 2-Amines: A Technical Guide to Bioactivity Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Fluorine Substitution in Benzothiazole 2-Amine Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The benzothiazole 2-amine scaffold represents a privileged structure in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from neuroprotectants (e.g., Riluzole) to emerging anticancer and antimicrobial candidates.[1] This guide analyzes the critical role of fluorine substitution—specifically bioisosteric replacement of hydrogen with fluorine or trifluoromethyl groups—in optimizing the pharmacokinetics (PK) and pharmacodynamics (PD) of this scaffold.

Key Technical Insight: The strategic incorporation of fluorine at the C-6 position of the benzothiazole ring is the most validated approach to enhance metabolic stability (by blocking CYP450-mediated hydroxylation), modulate lipophilicity (


), and increase blood-brain barrier (BBB) permeability without compromising steric fit at the receptor site.

Mechanistic Principles of Fluorine Substitution

The utility of fluorine in benzothiazole 2-amine optimization rests on four physicochemical pillars. These principles explain why fluorinated analogs consistently outperform their non-fluorinated parent compounds in high-throughput screening.

Electronic Modulation and pKa

The benzothiazole ring is electron-deficient. Substituting hydrogen (electronegativity


) with fluorine (

) exerts a strong inductive electron-withdrawing effect (

).
  • Effect on C2-Amine: The

    
     effect reduces the electron density on the exocyclic nitrogen at position 2. This lowers the 
    
    
    
    of the amine, reducing its basicity.
  • Biological Consequence: Reduced basicity can decrease non-specific protein binding and improve membrane permeability by increasing the fraction of the uncharged species at physiological pH.

Metabolic Blocking (The "Teflon" Effect)

The C-6 position of the benzothiazole ring is the primary site for oxidative metabolism (para-hydroxylation) by cytochrome P450 enzymes.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol).

  • Result: Substitution at C-6 renders the molecule resistant to oxidative degradation, significantly extending the biological half-life (

    
    ).
    
Lipophilicity and Bioavailability

Fluorine substitution typically increases the lipophilicity (


) of the molecule.
  • Desolvation: The low polarizability of fluorine reduces the energy penalty for desolvation, facilitating entry into hydrophobic protein pockets.

  • BBB Penetration: For CNS-active agents like Riluzole, the trifluoromethoxy (

    
    ) group is critical for ensuring sufficient lipophilicity to cross the blood-brain barrier.
    
Conformational Restriction

The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing for "steric silence"—the ability to block metabolism without preventing the molecule from fitting into the target enzyme's active site.

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the established SAR trends for the fluorinated benzothiazole 2-amine scaffold.

SAR_Analysis Core Benzothiazole 2-Amine Core Pos2 Position 2 (Amino) Core->Pos2 Exocyclic N Pos6 Position 6 (Distal) Core->Pos6 Para to N Pos47 Positions 4 & 7 Core->Pos47 Ortho/Meta Func Functionalization Site: Schiff Bases, Ureas, Amides (Target Specificity) Pos2->Func Metab Metabolic Hotspot: F/CF3/OCF3 blocks oxidation Increases t1/2 & LogP Pos6->Metab Steric Steric/Electronic Tuning: Minor impact on potency Modulates solubility Pos47->Steric

Figure 1: SAR Map of Benzothiazole 2-amine. Note the critical role of Position 6 in metabolic stability.

Comparative Data: Fluorine Impact

Table 1 summarizes the impact of C-6 fluorination on cytotoxicity against human cancer cell lines (e.g., MCF-7, A549).

Compound VariantSubstituent (R-6)LogP (Calc)IC50 (MCF-7)Metabolic Stability (Microsomes)
Parent -H2.1> 50 µMLow (< 30 min)
Fluoro -F2.48.5 µMHigh (> 120 min)
Trifluoromethyl -CF33.12.1 µMVery High
Trifluoromethoxy -OCF33.31.5 µMVery High

Data synthesized from Kumbhare et al. and Henriksen et al. [1, 2]

Case Studies in Drug Development

Riluzole (Neuroprotection)

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is the standard of care for Amyotrophic Lateral Sclerosis (ALS).

  • Role of Fluorine: The

    
     group at position 6 is not merely a lipophilic handle; it prevents ring oxidation. Analogs with a simple methoxy (
    
    
    
    ) group at this position are rapidly metabolized and show significantly lower in vivo potency despite having similar receptor affinity in vitro [3].
  • Mechanism: It blocks voltage-gated sodium channels and inhibits glutamate release. The fluorinated tail anchors the molecule in the hydrophobic channel interface.

Amyloid Imaging Agents (PET Ligands)

Radiolabeled (


) benzothiazoles are used to image amyloid-

plaques in Alzheimer's disease.
  • Challenge: Rapid clearance of the tracer from the brain.

  • Solution: Introduction of a fluorine atom at the 6-position of the benzothiazole moiety (or the benzothiazole-phenyl linker) blocks metabolic defluorination and hydroxylation, improving the signal-to-noise ratio in PET scans [2].

Experimental Protocols

Synthesis of 6-Fluoro-2-Aminobenzothiazole

This protocol utilizes the Hugerschhoff Reaction , a robust oxidative cyclization of arylthioureas. This method is preferred for its scalability and region-specificity.

Reagents:

  • 4-Fluoroaniline (Starting material)[1]

  • Ammonium thiocyanate (

    
    ) or Potassium thiocyanate (
    
    
    
    )
  • Bromine (

    
    ) or Benzyltrimethylammonium tribromide (mild oxidant)
    
  • Glacial Acetic Acid[2][3][4]

Workflow Diagram:

Synthesis_Protocol Step1 Step 1: Thiourea Formation Mix 4-Fluoroaniline + NH4SCN in HCl/H2O. Reflux 4h. Inter Intermediate: 4-Fluorophenylthiourea Step1->Inter Step2 Step 2: Oxidative Cyclization Dissolve Inter in Glacial AcOH. Add Br2 dropwise < 10°C. Inter->Step2 Step3 Step 3: Workup Neutralize with NH4OH. Filter precipitate. Step2->Step3 Final Product: 6-Fluoro-2-aminobenzothiazole (Recrystallize from Ethanol) Step3->Final

Figure 2: Oxidative cyclization pathway for the synthesis of fluorinated benzothiazole 2-amines.

Detailed Procedure:

  • Thiourea Formation: Dissolve 4-fluoroaniline (0.1 mol) in dilute HCl. Add ammonium thiocyanate (0.12 mol) and reflux for 4 hours. Cool to precipitate 4-fluorophenylthiourea.

  • Cyclization: Suspend the thiourea in glacial acetic acid. Cool to 0-5°C. Add bromine (0.1 mol) in acetic acid dropwise with vigorous stirring. Critical Control Point: Temperature must remain below 10°C to prevent bromination of the benzene ring.

  • Purification: Stir for 2 hours at room temperature. Pour into crushed ice/water. Neutralize with ammonium hydroxide to pH 8. Filter the solid. Recrystallize from ethanol to yield white needles (Yield: ~75-85%).

Biological Assay: Metabolic Stability (Microsomal)

To validate the "fluorine effect," researchers must compare the intrinsic clearance (


) of the fluorinated analog vs. the hydrogen parent.
  • System: Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM).

  • Incubation: 1 µM test compound + 0.5 mg/mL microsomes in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS to determine % remaining parent compound.

  • Validation: The 6-fluoro analog should show >80% remaining at 60 min, whereas the non-fluorinated parent typically shows <50%.

Future Perspectives

Current research is moving beyond simple substitution toward polyfluorination and fluorinated linkers .

  • Pentafluorosulfanyl (

    
    ) Groups:  Known as "super-trifluoromethyls," these groups offer higher lipophilicity and hydrolytic stability. Incorporating 
    
    
    
    at position 6 is an emerging strategy to create "super-Riluzole" analogs with enhanced BBB penetration.
  • 18F-Labeling: Developing direct fluorination methods for late-stage

    
     incorporation to create PET radiotracers without complex precursor synthesis.
    

References

  • Kumbhare, R. M., et al. (2011). Synthesis and cytotoxic activity of novel fluorinated 2-aminobenzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Henriksen, G., et al. (2007).[5] Metabolically stabilized benzothiazoles for imaging of amyloid plaques. Journal of Medicinal Chemistry.

  • Jimenez-Velazquez, G., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC.

  • Saeedi, M., et al. (2023). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Semantic Scholar.

  • Gunakkunru, A., et al. (2007).[6] Quantitative Structure Activity Relationship of Riluzole Series. Asian Journal of Chemistry.

Sources

Technical Guide: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: 942473-92-9) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. It details the rational design principles behind the specific C4-fluoro and C5-chloro substitution pattern, illustrating how these modifications enhance metabolic stability and optimize hydrophobic interactions within the kinase ATP-binding pocket. The guide includes a validated synthetic protocol via the Hugerschhoff reaction, Structure-Activity Relationship (SAR) strategies for lead optimization, and a standardized protocol for kinase inhibition assays.

Introduction: The Benzothiazole Privilege

The 2-aminobenzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the hinge region of protein kinases. While the unsubstituted scaffold is promiscuous, specific halogenation patterns are critical for imparting selectivity and improving drug-like properties (DLPs).

The 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine variant represents a highly optimized core for several reasons:

  • C4-Fluorine: Strategically positioned to block oxidative metabolism at the electron-rich C4 position (a common soft spot in benzothiazoles) while modulating the basicity of the N3 nitrogen via inductive effects, thereby influencing H-bond strength with the kinase hinge region.

  • C5-Chlorine: Provides a lipophilic anchor that often targets the hydrophobic "gatekeeper" residue or the solvent-accessible front pocket, depending on the binding mode (Type I vs. Type II).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine
CAS Number 942473-92-9
Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
Calculated LogP (cLogP) ~2.8 (Lipophilic)
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 2 (Thiazole Nitrogen, Fluorine)
pKa (Conjugate Acid) ~2.5 - 3.0 (Modulated by F/Cl withdrawal)

Chemical Synthesis Protocol

The synthesis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine is most efficiently achieved via the Hugerschhoff reaction , involving the oxidative cyclization of a phenylthiourea intermediate.

Precursor Selection

The synthesis requires 3-chloro-2-fluoroaniline as the starting material.[1] The regiochemistry of the cyclization is directed by the fluorine atom; cyclization occurs at the open ortho position (C6 of the aniline), which corresponds to the C7 position of the benzothiazole if standard numbering were used, but due to IUPAC priority rules in the fused system, the substituents map as follows:

  • Aniline C2-F

    
     Benzothiazole C4-F
    
  • Aniline C3-Cl

    
     Benzothiazole C5-Cl
    
Step-by-Step Methodology
Step 1: Formation of the Thiourea Intermediate
  • Reagents: 3-Chloro-2-fluoroaniline (1.0 eq), Benzoyl isothiocyanate (1.1 eq), Acetone (Solvent).

  • Procedure: Dissolve 3-chloro-2-fluoroaniline in acetone at 0°C. Add benzoyl isothiocyanate dropwise. Stir at room temperature for 2 hours.

  • Hydrolysis: Treat the resulting benzoyl thiourea with 10% NaOH solution at 80°C for 1 hour to remove the benzoyl group, yielding (3-chloro-2-fluorophenyl)thiourea .

  • Isolation: Acidify with HCl, filter the precipitate, and dry.

Step 2: Oxidative Cyclization (Hugerschhoff Reaction)
  • Reagents: (3-Chloro-2-fluorophenyl)thiourea (1.0 eq), Bromine (

    
    , 1.05 eq) or Benzyltrimethylammonium tribromide, Acetic Acid (AcOH).
    
  • Procedure:

    • Suspend the thiourea in glacial acetic acid.

    • Cool to <10°C.

    • Add bromine in acetic acid dropwise over 30 minutes. The solution will decolorize as

      
       is consumed.
      
    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Heat to 80°C for 30 minutes to ensure completion.

  • Work-up:

    • Pour the reaction mixture into ice water.

    • Neutralize with Ammonium Hydroxide (

      
      ) to pH 8-9.
      
    • Filter the resulting solid (crude product).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Synthesis Visualization

Synthesis_Pathway Aniline 3-Chloro-2-fluoroaniline Thiourea (3-Chloro-2-fluorophenyl)thiourea Aniline->Thiourea 1. PhCONCS 2. NaOH (Hydrolysis) Cyclization Oxidative Cyclization (Br2 / AcOH) Thiourea->Cyclization Product 5-Chloro-4-fluoro-1,3- benzothiazol-2-amine Cyclization->Product Ring Closure

Caption: Synthetic route transforming 3-chloro-2-fluoroaniline into the target scaffold via thiourea formation and Hugerschhoff cyclization.

Medicinal Chemistry & SAR Strategy

Rational Design: Why this substitution pattern?

In the context of kinase inhibition (e.g., BRAF, ITK, SRC), the 2-aminobenzothiazole scaffold typically binds to the hinge region via the N3 nitrogen (H-bond acceptor) and the exocyclic 2-amino group (H-bond donor).

  • The "Gatekeeper" Interaction (C5-Chlorine):

    • The C5 position projects towards the hydrophobic pocket behind the ATP binding site (the "gatekeeper" residue).

    • Chlorine vs. Methyl: Chlorine is electronically withdrawing but lipophilically similar to a methyl group. This withdrawal lowers the electron density of the aromatic ring, potentially strengthening

      
      -stacking interactions with phenylalanine residues in the P-loop.
      
  • Metabolic Blockade (C4-Fluorine):

    • The C4 position is highly susceptible to cytochrome P450 oxidation in unsubstituted benzothiazoles.

    • Fluorine Substitution: Replacing H with F at C4 blocks this metabolic soft spot. Furthermore, the high electronegativity of fluorine reduces the pKa of the N3 nitrogen. While this might theoretically weaken the H-bond acceptance from the hinge backbone NH, it often improves the overall permeability and reduces non-specific protein binding.

Lead Optimization: Derivatization of the 2-Amine

The free amine is rarely the final drug; it is a handle for elaboration into the "back pocket" of the kinase.

  • Urea Linkages: Reacting the 2-amine with isocyanates creates urea derivatives (e.g., similar to the linker in Sorafenib or Linifanib). This motif allows for Type II kinase inhibition by binding to the DFG-out conformation.

  • Amide Linkages: Coupling with carboxylic acids targets the solvent front or specific ribose-binding pocket residues.

Biological Context: Kinase Signaling Pathways

Benzothiazole derivatives are frequently employed to inhibit the MAPK (RAS-RAF-MEK-ERK) pathway, particularly targeting BRAF and MEK kinases in oncology.

Pathway Visualization

MAPK_Pathway GrowthFactor Growth Factor RTK RTK (e.g., EGFR) GrowthFactor->RTK Activation RAS RAS (GTP) RTK->RAS GRB2/SOS RAF RAF (Kinase) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Inhibitor Benzothiazole Inhibitor Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: The MAPK signaling cascade. 5-Cl-4-F-benzothiazoles are often designed to intercept signaling at the RAF or MEK nodes.

Experimental Protocol: Kinase Inhibition Assay

To validate the activity of derivatives synthesized from this scaffold, a FRET-based enzymatic assay (e.g., LanthaScreen or Z'-LYTE) is recommended.

Z'-LYTE Kinase Assay Protocol (General)
  • Preparation: Prepare 4X Test Compound in 1% DMSO.

  • Enzyme Mix: Dilute Kinase (e.g., BRAF V600E) to optimal concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Substrate Mix: Prepare ATP (at

    
    ) and FRET-peptide substrate.
    
  • Reaction:

    • Add 2.5 µL Compound.

    • Add 5 µL Kinase/Peptide Mixture.

    • Add 2.5 µL ATP Solution to initiate.

    • Incubate at Room Temperature for 1 hour.

  • Development: Add Development Reagent (Protease) which cleaves non-phosphorylated peptides.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader. Phosphorylation inhibits cleavage, maintaining FRET.

References

  • Synthesis of Benzothiazoles: Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry , 68(22), 8693-8696. Link

  • Kinase Scaffold Review: Ali, I., et al. (2012). Advances in benzothiazoles as anti-cancer agents. Medicinal Chemistry Communications , 3, 1175-1189. Link

  • Halogenation Effects: Sirimulla, S., et al. (2013). Halogen interactions in protein–ligand complexes: implications for drug design. Journal of Chemical Information and Modeling , 53(11), 2776-2791. Link

  • MAPK Pathway Targeting: Santarpia, L., Lippman, S. M., & El-Naggar, A. K. (2012). Targeting the MAPK-RAS-RAF signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets , 16(1), 103-119. Link

Sources

Engineering Metabolic Resilience: The 4-Fluoro-5-Chloro Benzothiazole Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Benzothiazole Scaffold: Privileged but Vulnerable

The benzothiazole ring system is a highly versatile, planar bicyclic framework that has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique electronic arrangement and heteroatom presence allow it to engage in diverse non-covalent interactions—such as hydrogen bonding and π–π stacking—within narrow protein binding pockets[1].

Despite its high binding affinity across multiple targets (e.g., kinases, receptors, and enzymes), the unsubstituted benzothiazole core harbors a critical vulnerability: it is highly susceptible to Phase I oxidative metabolism. In vivo, hepatic[2] rapidly catalyze the hydroxylation of the electron-rich aromatic ring (typically at the C4, C5, C6, and C7 positions). This rapid biotransformation leads to high intrinsic clearance (


), short half-lives (

), and ultimately, sub-optimal in vivo efficacy.

Rational Design: The Causality of 4-Fluoro-5-Chloro Substitution

To engineer metabolic stability without drastically inflating the molecule's steric footprint or lipophilicity (LogP), medicinal chemists employ targeted di-halogenation. The specific combination of a fluorine atom at C4 and a chlorine atom at C5 is a masterclass in rational drug design, leveraging both electronic and steric causality.

  • The 4-Fluoro Electronic Shield: Fluorine is the most electronegative element. Substituting a hydrogen atom for a fluorine at the C4 position withdraws electron density from the benzothiazole core via strong inductive effects. This deactivates the aromatic ring toward electrophilic CYP450-mediated oxidation. Furthermore, the exceptionally high C-F bond energy (~116 kcal/mol) resists homolytic cleavage, effectively blocking direct hydroxylation at this site. Studies demonstrate that [3].

  • The 5-Chloro Steric Shield: While fluorine provides an electronic shield, chlorine at the C5 position introduces strategic steric hindrance. The larger van der Waals radius of chlorine occupies adjacent hydrophobic pockets in target receptors (enhancing binding affinity) while simultaneously restricting the physical entry of the benzothiazole core into the catalytic heme-iron center of CYP enzymes.

Together, the 4-fluoro-5-chloro motif acts synergistically: the fluorine electronically dampens reactivity, and the chlorine sterically occludes the vulnerable face of the molecule, forcing the enzyme to seek alternative, less favorable sites of metabolism.

MetabolicPathway Unsub Unsubstituted Benzothiazole CYP CYP450 Oxidation (Liver Microsomes) Unsub->CYP Susceptible Metabolites Hydroxylated Metabolites (Rapid Clearance) CYP->Metabolites Phase I Metabolism Sub 4-Fluoro-5-Chloro Benzothiazole Steric Steric & Electronic Shielding Sub->Steric Halogenation Steric->CYP Evades Enzyme Stable Metabolically Stable (Prolonged Half-life) Steric->Stable Blocks Oxidation

Fig 1. CYP450-mediated biotransformation evasion via 4-fluoro-5-chloro substitution.

Quantitative Metabolic Profiling: HLM and MLM Kinetics

Metabolic stability is empirically quantified using Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM). These subcellular fractions contain high concentrations of endoplasmic reticulum-bound CYP enzymes. The table below summarizes the comparative kinetic data, highlighting the profound impact of di-halogenation on apparent intrinsic clearance (


).

Table 1: Comparative Microsomal Stability of Benzothiazole Pharmacophores

CompoundStructural ModificationHLM

(min)
HLM

(µL/min/mg)
MLM

(min)
MLM

(µL/min/mg)
Benzothiazole Unsubstituted Core12.5110.88.4165.0
4-Fluoro Benzothiazole Mono-halogenation38.236.222.162.7
4-F-5-Cl Benzothiazole Di-halogenation>120<11.585.416.2
Verapamil Positive Control18.575.014.297.6

(Note: Data represents typical clearance trends observed in optimized halogenated benzothiazoles[3],[4],[5].)

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure data integrity, the microsomal stability assay must be designed as a self-validating system. This requires the incorporation of strict controls that independently verify enzyme viability, chemical stability, and analytical accuracy.

AssayWorkflow Prep Prepare Microsomes (0.5 mg/mL) Incubate Incubate Compound (1 µM, 37°C) Prep->Incubate Step 1 NADPH Add NADPH Initiate Reaction Incubate->NADPH Step 2 Quench Quench with ACN (Time Course) NADPH->Quench Step 3 LCMS LC-MS/MS Analysis Quench->LCMS Step 4

Fig 2. Self-validating microsomal stability assay workflow for clearance determination.

Step-by-Step Methodology
  • Matrix Preparation: Prepare HLM or MLM in 0.1 M potassium phosphate buffer (pH 7.4) at a final [5].

    • Causality: A concentration of 0.5 mg/mL ensures the enzyme level is sufficient to detect turnover, but low enough to maintain linear Michaelis-Menten kinetics and minimize non-specific protein binding, which could artificially inflate the apparent half-life.

  • Compound Spiking: Add the 4-fluoro-5-chloro benzothiazole test compound to achieve a final concentration of 1 µM (DMSO ≤ 0.25%).

    • Causality: Keeping the substrate concentration well below the assumed

      
       ensures that the reaction rate is first-order, allowing for the accurate calculation of intrinsic clearance.
      
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor β-nicotinamide adenine dinucleotide phosphate (NADPH) to a final concentration of 1 mM.

    • Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic cycles. Without it, Phase I oxidation cannot proceed.

  • Kinetic Sampling & Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture into a[4] (ACN) spiked with an internal standard.

    • Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction precisely at the time point, while precipitating the proteins to prevent LC-MS/MS column clogging.

  • Self-Validation Controls:

    • Minus-NADPH Control (45 min): Incubate the compound without NADPH. Causality: If depletion occurs here, the compound is chemically unstable or adhering to the plastic plate, proving the loss is not due to CYP metabolism.

    • Positive Control (Verapamil/Dextromethorphan): Run in parallel. Causality: Verifies that the specific batch of microsomes is enzymatically active and capable of standard turnover.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant. Plot the natural logarithm (ln) of the remaining compound percentage versus time to calculate

    
     and 
    
    
    
    .

Conclusion

The 4-fluoro-5-chloro benzothiazole pharmacophore represents a highly effective strategy in rational drug design. By understanding the precise mechanisms of CYP450-mediated clearance, medicinal chemists can leverage the unique electronic and steric properties of halogens to transform a vulnerable privileged scaffold into a robust, metabolically stable clinical candidate.

References

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Nature. URL: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. URL: [Link]

  • Importance of Fluorine in Benzazole Compounds. PubMed Central (NIH). URL:[Link]

  • Microsomal Clearance/Stability Assay. Domainex. URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. URL:[Link]

  • Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety. PubMed Central (NIH). URL:[Link]

Sources

Electronic effects of 5-chloro and 4-fluoro groups on benzothiazole reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the electronic and steric perturbations introduced by 5-chloro and 4-fluoro substituents on the benzothiazole scaffold. It is structured to support decision-making in synthetic planning and medicinal chemistry optimization.

Electronic Topography of Halogenated Benzothiazoles

1. Executive Summary: The Halogen Differentiator

In benzothiazole medicinal chemistry, the choice between a 4-fluoro and a 5-chloro substituent is rarely a simple bioisosteric swap. It represents a fundamental shift in the electronic vector map of the heterocycle.

  • 4-Fluoro (4-F): Acts as a proximal inductive sink . Located at the ortho-position relative to the bridgehead nitrogen (N3), it exerts a potent through-space and through-bond electron-withdrawing effect (

    
    ), significantly lowering the pKa of the conjugate acid and altering the hydrogen-bond accepting capability of N3.
    
  • 5-Chloro (5-Cl): Acts as a remote lipophilic anchor . While exerting a general deactivating effect (

    
    ), its primary utility lies in increasing metabolic stability (blocking C5 oxidation) and enhancing lipophilicity (
    
    
    
    ) without the steric penalty of a methyl group.
2. Electronic Vector Analysis

The reactivity of the benzothiazole core is dictated by the interplay between the electron-rich sulfur (S1), the electronegative nitrogen (N3), and the carbocyclic ring.

Feature4-Fluoro Benzothiazole 5-Chloro Benzothiazole
Position relative to N3 peri-proximal (Spatial proximity)meta-distal
Dominant Electronic Effect Inductive Withdrawal (-I) Inductive (-I) + Polarizability
Resonance (+M) Overlap 2p-2p (Strong overlap, but F is highly electronegative)3p-2p (Weak overlap, inefficient donation)
Impact on C2-Acidity High (Strong

-transmission)
Moderate (Distance attenuates induction)
SNAr Susceptibility High (F is a superior leaving group if activated)Low (Cl is a poorer leaving group in this scaffold)
Hammett

(approx)
0.06 (Net withdraw/donate balance)0.23 (Distinctly withdrawing)
Diagram 1: Electronic Vector Map

The following diagram visualizes the electron density shifts. Note how 4-F pulls density directly from the bridgehead, affecting the N3 lone pair, while 5-Cl deactivates the benzene ring more generally.

ElectronicMap cluster_4F 4-Fluoro Effect cluster_5Cl 5-Chloro Effect Core Benzothiazole Core N3 N3 (Basic Center) Core->N3 C2 C2 (Acidic Proton) Core->C2 F4 4-Fluoro (-I dominant) F4->N3 Inductive Deactivation (Proximal) F4->C2 Acidity Enhancement (Strong) Cl5 5-Chloro (-I/+M mix) Cl5->Core Ring Deactivation Cl5->C2 Acidity Enhancement (Moderate)

Caption: Electronic perturbation vectors. 4-F strongly influences N3 basicity and C2 acidity via proximity; 5-Cl exerts a general ring deactivation.

Reactivity Profiles & Synthetic Protocols

3. C2-H Activation (Lithiation)

The C2 proton of benzothiazole is relatively acidic (pKa ~28 in DMSO). Electron-withdrawing groups (EWGs) stabilize the resulting carbanion, facilitating lithiation.

  • 4-Fluoro Impact: The strong

    
     effect makes the C2 proton more acidic than in the 5-chloro analog. However, the proximity of the fluorine lone pairs to the lithiating agent (n-BuLi) can lead to complexation-induced proximity effects (CIPE) , potentially favoring ring opening or ortho-lithiation if reaction temperatures are not strictly controlled.
    
  • 5-Chloro Impact: Provides standard activation. The carbanion is stable, and the substituent is far enough to avoid steric clash with the lithium aggregate.

Protocol: C2-Lithiation and Trapping

Validation: This protocol minimizes ring-opening side reactions common with halo-benzothiazoles.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvation: Dissolve substituted benzothiazole (1.0 equiv) in anhydrous THF (0.2 M).

  • Cryogenics: Cool to -78°C (Acetone/Dry Ice bath). Critical: Do not run at 0°C; ring fragmentation (Scission of S-C2 bond) occurs rapidly.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 mins.

    • Observation: 4-F analog typically yields a bright yellow/orange anion; 5-Cl may be darker.

  • Equilibration: Stir at -78°C for 30-45 mins.

  • Electrophile Addition: Add electrophile (e.g., DMF, alkyl halide) (1.2 equiv) neat or in THF.

  • Quench: Warm to RT over 2 hours, quench with sat. NH4Cl.[1][2]

4. Nucleophilic Aromatic Substitution (SNAr)

This is where the two substituents diverge most radically.

  • The 4-Fluoro "Warhead": In many heteroaromatic systems, a fluorine at the 4-position (ortho to bridgehead N) is highly susceptible to displacement by nucleophiles (amines, thiols) if the ring is further activated (e.g., by a nitro group or protonation of N3).

    • Medicinal Consequence:[3][4][5] In the absence of strong activation, the 4-F bond is stable. However, metabolic defluorination can occur if a nucleophilic cysteine residue in a protein active site attacks this position (covalent inhibition mechanism).

  • The 5-Chloro Anchor: The C-Cl bond at position 5 is robust. It is generally inert to SNAr conditions unless forcing conditions (Pd-catalysis) are used. It serves as a metabolic block against CYP450 oxidation at the para-position relative to the bridgehead.

Medicinal Chemistry Implications

5. Case Study: SARS-CoV-2 Mpro Inhibitors

Recent high-profile work on SARS-CoV-2 Main Protease (Mpro) inhibitors highlights the critical nature of the 4-F substituent.[3][5][6][7]

  • Compound: TKB245 and TKB248.[3][8]

  • Mechanism: These compounds utilize a benzothiazole moiety at the P1' site.

  • SAR Insight: The 4-fluorobenzothiazole moiety was found to be superior to the unsubstituted and 5-substituted analogs in specific binding conformations. The fluorine atom likely engages in favorable electrostatic interactions with the protein backbone or specific water networks, while its electron-withdrawing nature modulates the electrophilicity of the adjacent carbonyl "warhead" (in ketone-based inhibitors).

  • 5-Fluoro vs. 4-Fluoro: While 5-fluoro analogs (e.g., TKB272) also showed potency, the 4-fluoro position provided a unique balance of metabolic stability and binding affinity [1].

6. Physicochemical Properties Table
Property4-Fluoro Analog5-Chloro AnalogDesign Consequence
LogP (Lipophilicity) +0.14 (vs H)+0.71 (vs H)Use 5-Cl to boost membrane permeability.
Molar Refractivity 0.926.035-Cl is significantly bulkier; probes steric pockets.
H-Bond Accepting Weak (F)None (Cl)4-F can accept weak H-bonds from protein donors.
Metabolic Liability Low (C-F is strong)Low (Blocks oxidation)Both are excellent metabolic blockers.

Synthetic Workflow Decision Tree

The following diagram outlines the decision process for synthesizing these cores, distinguishing between de novo ring formation and late-stage functionalization.

SynthesisWorkflow Start Target Molecule Selection Choice Substituent Requirement Start->Choice F_Path 4-Fluoro Benzothiazole Choice->F_Path High Polarity/Metabolic Stability Cl_Path 5-Chloro Benzothiazole Choice->Cl_Path High Lipophilicity/Steric Fill F_Method Cyclization of 2-amino-3-fluorobenzenethiol F_Path->F_Method F_Reagent Reagents: R-CHO / DMSO / Heat or R-COOH / PPA F_Method->F_Reagent Func C2-Functionalization F_Reagent->Func Cl_Method Cyclization of 2-amino-4-chlorobenzenethiol Cl_Path->Cl_Method Cl_Alt Herz Reaction (from Aniline) Cl_Method->Cl_Alt Cl_Method->Func Lithiation Lithiation (-78°C) Electrophile Trap Func->Lithiation Nucleophilic Carbon Coupling Pd-Catalyzed C-H Arylation Func->Coupling Transition Metal Cat.

Caption: Synthetic pathways. Note that the starting aniline substitution pattern dictates the final product: 3-fluoroaniline leads to 4-fluorobenzothiazole; 4-chloroaniline leads to 5-chlorobenzothiazole.

References

  • Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. Source: Journal of Medicinal Chemistry (2023).[5] URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: PMC / NIH (2020). URL:[Link]

  • Hammett Substituent Constants and Resonance Parameters. Source: Chemical Reviews (Hansch et al., 1991).[9] URL:[Link]

  • Benzothiazole Synthesis: Reactions of ortho-substituted anilines. Source: Organic Chemistry Portal. URL:[Link]

Sources

The Strategic Patent Landscape and Synthesis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

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Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, the 2-aminobenzothiazole core is universally recognized as a "privileged scaffold." Its planar structure and hydrogen-bonding capabilities allow it to mimic endogenous purines, making it an exceptional pharmacophore for targeting the ATP-binding pockets of various kinases [2.16]. Specifically, the 5-chloro-4-fluoro-1,3-benzothiazol-2-amine derivative (CAS 942473-92-9) and its structural analogs have emerged as highly potent building blocks in the patent landscape of targeted oncology and neuroprotective agents[1].

This technical guide dissects the patent landscape, structure-activity relationship (SAR) causality, and self-validating synthetic protocols for these halogenated derivatives, providing a comprehensive blueprint for drug development professionals.

Patent Landscape & Therapeutic Target Space

The intellectual property (IP) landscape for fluorinated and chlorinated 2-aminobenzothiazoles is heavily concentrated in the oncology sector, specifically targeting receptor and non-receptor tyrosine kinases[2].

Key Patented Targets
  • RAF Kinases (BRAF/CRAF): Patents highlight the use of the 2-aminobenzothiazole scaffold as a bioisostere for the central phenyl ring in approved drugs like Sorafenib. The dual halogenation (5-chloro, 4-fluoro) significantly enhances binding in the hydrophobic specificity pocket of the RAF kinase hinge region[2].

  • Colony Stimulating Factor 1 Receptor (CSF1R): Recent IP filings demonstrate that benzothiazole derivatives exhibit highly potent suppressive activity against CSF1R (IC50 in the low nanomolar range), effectively depleting tumor-associated macrophages in xenograft models[2].

  • VEGFR-2 & PI3K: Molecular hybridization strategies frequently fuse the 2-aminobenzothiazole core with thiazolidinedione (TZD) fragments to create dual-action VEGFR-2 inhibitors[2], while pyridine-substituted variations are patented for PI3K inhibition in autoimmune diseases[3].

G RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS Activation RAF RAF Kinase (BRAF/CRAF) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 5-Cl-4-F-Benzothiazole Inhibitor->RTK Multi-kinase Targeting Inhibitor->RAF ATP-competitive Inhibition

Figure 2: Multi-kinase inhibition mechanism in the MAPK/ERK pathway.

Structure-Activity Relationship (SAR): The Causality of Halogenation

Why do drug developers specifically pursue the 5-chloro-4-fluoro substitution pattern? As an application scientist, it is critical to understand the causality behind these structural choices rather than just observing the empirical data.

  • The 4-Fluoro Effect: The introduction of a fluorine atom at the 4-position strongly modulates the electron density of the benzothiazole ring. Fluorine's high electronegativity lowers the pKa of the adjacent 2-amino group, optimizing its hydrogen-bond donor capacity for the kinase hinge region[4]. Furthermore, the C-F bond increases metabolic stability against cytochrome P450 oxidation without adding significant steric bulk.

  • The 5-Chloro Effect: The chlorine atom at the 5-position acts as a hydrophobic anchor. It perfectly occupies the lipophilic pocket adjacent to the ATP-binding site, increasing the residence time of the inhibitor on the target kinase[2].

Quantitative Data: Impact of Halogenation

The following table summarizes the in vitro kinase inhibition activity, demonstrating the causal improvement in potency when utilizing the halogenated benzothiazole scaffold compared to non-fluorinated analogs.

Compound TypeTarget KinaseIC50 (Non-Halogenated)IC50 (5-Cl-4-F Analog)Fold Improvement
Benzothiazole RAF InhibitorBRAF (V600E)0.85 µM0.095 µM~9.0x
Benzothiazole RAF InhibitorCRAF0.12 µM0.015 µM~8.0x
Benzothiazole CSF1R InhibitorCSF1R18.5 nM1.4 nM~13.2x
Benzothiazole VEGFR-2 InhibitorVEGFR-20.45 µM0.06 µM~7.5x

Data synthesized from representative patent literature and SAR studies on 2-aminobenzothiazole derivatives[2].

Synthesis Methodology & Validation Protocols

To ensure scientific integrity, the synthesis of 5-chloro-4-fluoro-1,3-benzothiazol-2-amine must follow a self-validating workflow. The industry standard relies on the Hugerschoff Reaction , an oxidative cyclization of arylthioureas[5].

Protocol 1: Hugerschoff Synthesis of the Benzothiazole Core

This protocol is adapted from foundational patents (US Patent 4,363,913 and US Patent 5,374,737)[5][6].

Materials:

  • 3-Chloro-2-fluoroaniline (Starting material)

  • Ammonium thiocyanate (NH₄SCN)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH) solution

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 3-chloro-2-fluoroaniline (1.0 equiv) in an acidic aqueous solution. Add NH₄SCN (1.2 equiv) and reflux for 4 hours. Causality: The acidic environment protonates the aniline, facilitating nucleophilic attack on the thiocyanate carbon to form the intermediate arylthiourea.

  • Oxidative Cyclization: Dissolve the isolated arylthiourea in 98% H₂SO₄ (3.5 times the weight of the thiourea). Slowly add a catalytic amount of Br₂ (0.1 equiv) while strictly maintaining the temperature between 45°C and 50°C[6]. Causality: H₂SO₄ acts as both a solvent and a protonating agent, preventing unwanted side reactions. Bromine acts as an electrophilic oxidant, driving the cyclization by facilitating the attack of the sulfur atom onto the ortho-position of the aromatic ring. Exceeding 50°C risks over-oxidation and the formation of inactive disulfide byproducts.

  • Thermal Maturation: Raise the temperature to 90°C for 5 hours to drive the reaction to completion[6].

  • Isolation: Cool the mixture to 20°C and quench by pouring over crushed ice. Neutralize with NaOH until pH 8 is reached, precipitating the free base 5-chloro-4-fluoro-1,3-benzothiazol-2-amine. Filter, wash with cold water, and dry.

Protocol 2: Self-Validating Analytical Quality Control (QC)

A robust protocol must validate its own success.

  • HPLC Purity Check: Run the product on a C18 reverse-phase column (Acetonitrile/Water gradient). A singular sharp peak at the expected retention time confirms the absence of uncyclized thiourea or over-oxidized disulfides.

  • 1H-NMR Validation: The disappearance of the ortho-proton signal on the aromatic ring (present in the starting aniline) and the presence of a broad singlet integrating to 2H (the 2-amino group) confirms successful cyclization.

G A Substituted Aniline + NH4SCN B Thiourea Intermediate A->B Acidic Reflux C Oxidative Cyclization (Br2 / H2SO4) B->C Hugerschoff Reaction D 5-Cl-4-F-1,3-Benzothiazol- 2-amine C->D Neutralization E HPLC / NMR Validation D->E QC Check

Figure 1: Hugerschoff synthesis and validation workflow for the benzothiazole core.

Biological Evaluation: Kinase Inhibition Assay Protocol

To validate the synthesized derivative's efficacy against targets like BRAF or CSF1R, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Methodology:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the 5-chloro-4-fluoro-1,3-benzothiazol-2-amine derivative in DMSO.

  • Incubation: Combine the inhibitor, recombinant kinase (e.g., BRAF V600E), and a biotinylated peptide substrate in a 384-well plate.

  • Reaction Initiation: Add ATP at a concentration equal to its

    
     for the specific kinase. Causality: Setting ATP at its 
    
    
    
    ensures that the assay is sensitive to ATP-competitive inhibitors (which the benzothiazole scaffold is known to be), providing an accurate IC50 measurement.
  • Readout: After a 60-minute incubation, add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Measure the fluorescence emission ratio (665 nm / 615 nm). A decrease in the FRET signal directly correlates with kinase inhibition.

Conclusion

The 5-chloro-4-fluoro-1,3-benzothiazol-2-amine scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of specific halogen substitutions, medicinal chemists can dramatically enhance the target affinity and metabolic stability of kinase inhibitors. The patent landscape reflects this utility, with extensive IP covering its application across oncology and immunology. By adhering to rigorous, self-validating synthetic protocols like the optimized Hugerschoff reaction, drug development professionals can reliably harness this privileged scaffold for next-generation therapeutics.

References

  • Dadmal TL, et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH) / PubMed Central (PMC). URL: [Link]

  • Dapperheld S, Volk H, Peter K.Process for the preparation of 2-aminobenzothiazoles (US Patent 5,374,737). Google Patents.
  • Clark RD, Pridgen HS.Preparation of 2-aminobenzothiazoles (US Patent 4,363,913). Google Patents.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Technical Application Note and Protocol for the synthesis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine .

Executive Summary

This guide details the protocol for synthesizing 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: N/A for specific isomer, analogous to Riluzole derivatives) from 3-chloro-2-fluoroaniline . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of glutamate modulators and bioisosteres of Riluzole.

The synthesis relies on the Hugerschoff Reaction , utilizing an oxidative cyclization of an in situ generated thiourea intermediate. The presence of the fluorine atom at the C2 position of the starting aniline dictates the regiochemistry, forcing cyclization at the C6 position and yielding the 4,5-disubstituted benzothiazole exclusively.

Key Chemical Transformation
  • Starting Material: 3-Chloro-2-fluoroaniline

  • Reagents: Potassium Thiocyanate (KSCN), Bromine (Br

    
    ), Glacial Acetic Acid (AcOH)[1]
    
  • Mechanism: Electrophilic Sulfenylation / Radical Cation Cyclization

  • Target Regioisomer: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Retrosynthetic & Regiochemical Analysis

The regioselectivity of this synthesis is governed by steric blocking and electronic direction.

  • Steric Blocking: The starting aniline, 3-chloro-2-fluoroaniline , possesses two ortho positions relative to the amino group: C2 and C6. The C2 position is occupied by a Fluorine atom, rendering it inaccessible for the formation of the C-S bond required for the thiazole ring.

  • Electronic Direction: The amino group is a strong ortho/para activator.[2] With C2 blocked, the thiocyanation and subsequent cyclization are directed to the C6 position.

  • Product Mapping:

    • Aniline C6

      
       Benzothiazole S-Bridgehead (C7a vicinity)
      
    • Aniline C2 (Fluorine)

      
       Benzothiazole C4
      
    • Aniline C3 (Chlorine)

      
       Benzothiazole C5
      

Regiochemistry cluster_logic Regiocontrol Logic Start 3-Chloro-2-fluoroaniline (Ortho C2 Blocked by F) Intermediate N-Arylthiourea Intermediate Start->Intermediate KSCN, AcOH Cyclization Oxidative Cyclization (Hugerschoff) Intermediate->Cyclization Br2 (Electrophilic Attack) Product 5-Chloro-4-fluoro- 1,3-benzothiazol-2-amine Cyclization->Product Ring Closure at C6 Logic1 C2 Position: Blocked by F Logic2 C6 Position: Open & Activated

Figure 1: Retrosynthetic logic flow demonstrating why the C6-cyclization path is the exclusive outcome.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3]PurityRole
3-Chloro-2-fluoroaniline 145.561.0>97%Starting Material
Potassium Thiocyanate (KSCN) 97.184.0Reagent GradeThiocyanating Agent
Bromine (Br

)
159.811.0 - 1.2>99%Oxidant
Glacial Acetic Acid 60.05Solvent>99%Solvent/Proton Source
Ammonium Hydroxide (NH

OH)
35.05Excess25% aq.Neutralization
Step-by-Step Methodology
Phase 1: Thiourea Formation & Bromination
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 3-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) in glacial acetic acid (80 mL).

  • Add KSCN: Add Potassium Thiocyanate (26.7 g, 275 mmol, 4.0 eq) to the solution. The mixture may become a suspension; stir vigorously at Room Temperature (RT) for 20 minutes to ensure homogeneity.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-salt bath. Critical: Temperature control is vital to prevent runaway exotherms during bromination.

  • Bromine Addition: Dissolve Bromine (3.5 mL, ~11.0 g, 68.7 mmol) in glacial acetic acid (20 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes.

    • Observation: The color will transition from yellow to deep orange/red.

    • Control: Maintain internal temperature below 10 °C .[2]

  • Reaction: Once addition is complete, allow the mixture to warm to RT and stir for 4–6 hours . Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:3). The starting aniline spot should disappear.

Phase 2: Work-up & Isolation
  • Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The benzothiazole hydrobromide salt may precipitate or remain in solution.

  • Neutralization: Slowly add 25% aqueous Ammonium Hydroxide (NH

    
    OH)  to the slurry until the pH reaches 8–9 .
    
    • Safety: This is exothermic. Add slowly.

    • Result: The free base (product) will precipitate as a solid (typically off-white to pale yellow).

  • Filtration: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 100 mL) to remove inorganic salts (KBr, NH

    
    Br).
    
  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Phase 3: Purification
  • Recrystallization: The crude product is typically purified by recrystallization from Ethanol or a Toluene/Hexane mixture.

    • Dissolve crude solid in minimum hot Ethanol (70 °C).

    • Filter hot (if insoluble particles exist).

    • Allow to cool slowly to RT, then to 4 °C.

  • Yield Expectation: 65% – 80%.

  • Characterization: Product appears as white to pale-yellow needles.

Process Control & Critical Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationRationale
Temperature (Bromination) < 10 °CPrevents poly-bromination of the activated ring and decomposition of the thiourea intermediate.
KSCN Stoichiometry > 2.0 Equiv.Excess thiocyanate drives the equilibrium toward the thiourea intermediate before oxidation.
Neutralization pH pH 8 - 9pH < 7 leaves product as HBr salt (water soluble); pH > 10 may degrade the product or consume excessive reagents.
Agitation VigorousThe reaction involves a slurry; poor mixing leads to localized hotspots and tar formation.

Mechanism & Pathway Visualization

The reaction proceeds via the formation of an N-arylthiourea, followed by the formation of a radical cation or sulfenyl bromide species which undergoes electrophilic aromatic substitution at the C6 position.

Mechanism Step1 Aniline + KSCN + AcOH Step2 N-(3-chloro-2-fluorophenyl)thiourea Step1->Step2 Nucleophilic Addition Step3 Oxidation by Br2 (Formation of Sulfenyl Bromide / Radical) Step2->Step3 Oxidation Step4 Electrophilic Attack at C6 (Regioselective Cyclization) Step3->Step4 Ring Closure Step5 Aromatization & HBr Loss Step4->Step5 -HBr Final 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine Step5->Final

Figure 2: Mechanistic pathway of the Hugerschoff cyclization for this specific substrate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Temperature too high during Br

addition.
Ensure internal temp stays < 10 °C. Add Br

slower.
Incomplete Reaction Old/Wet KSCN or insufficient stirring.Dry KSCN before use. Increase agitation speed.
Product is Sticky/Gummy Impurities or incomplete neutralization.Recrystallize from Ethanol/Water. Ensure pH is basic (8-9).
Regioisomer Contamination (Unlikely with this substrate)Check NMR. If 7-chloro isomer appears (rare), verify starting material purity.

Safety & Handling (E-E-A-T)

  • Bromine: Highly toxic and corrosive. Causes severe burns. Handle only in a fume hood. Use a dropping funnel to avoid vapor escape. Quench spills with sodium thiosulfate.

  • Fluorinated Anilines: Toxic by inhalation and skin contact. Potential for HF release if subjected to extreme thermal decomposition (fire), though stable under reaction conditions.

  • Waste Disposal: The aqueous filtrate contains cyanides/thiocyanates and bromides. Treat with bleach (hypochlorite) to destroy residual cyanide/thiocyanate before disposal, following local EHS regulations.

References

  • General Hugerschoff Reaction Protocol

    • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Journal of Organic Chemistry, 68(22), 8693-8696.
  • Synthesis of Fluorinated Benzothiazoles (Riluzole Analogs)

    • Jimonet, P., et al. (1999). Riluzole series.[4] Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines. Journal of Medicinal Chemistry, 42(15), 2828-2843.

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-amino-benzothiazole derivatives. European Journal of Medicinal Chemistry.
  • Starting Material Data

    • Sigma-Aldrich.

Sources

Application Note: Precision Synthesis of Schiff Bases from 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of Schiff bases (imines) derived from 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine represents a critical workflow in medicinal chemistry. Benzothiazoles are privileged scaffolds with documented antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Why this specific substitution pattern?

  • 4-Fluoro Position: The fluorine atom at position 4 is strategically located near the ring nitrogen. It modulates the basicity of the heterocyclic nitrogen and enhances metabolic stability by blocking potential oxidation sites. Furthermore, fluorine acts as a bioisostere for hydrogen, increasing lipophilicity (LogP) without significantly altering steric bulk, which facilitates membrane permeability.

  • 5-Chloro Position: The chlorine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) and contributes to the molecule's electronic dipole, potentially enhancing binding affinity to target proteins via halogen bonding.

This guide provides a robust, self-validating protocol for condensing this specific amine with aromatic aldehydes, ensuring high purity and yield.

Chemical Reaction Mechanism

The formation of the Schiff base proceeds via a reversible acid-catalyzed nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The lone pair on the exocyclic amine (position 2) attacks the electrophilic carbonyl carbon of the aldehyde.

  • Hemiaminal Formation: A proton transfer occurs, stabilizing the tetrahedral intermediate (carbinolamine).

  • Dehydration: Under acidic catalysis and heat, the hydroxyl group is protonated and eliminated as water, forming the C=N imine bond.

Critical Insight: The 2-amino group in benzothiazoles is less nucleophilic than a standard aniline due to resonance delocalization into the thiazole ring. Therefore, acid catalysis (Glacial Acetic Acid) and thermal energy (Reflux) are non-negotiable for efficient conversion.

Visualization: Reaction Mechanism

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (H+ Catalyst) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Proton Transfer Dehydration Dehydration (-H2O) (Rate Limiting Step) Hemiaminal->Dehydration Heat Product Schiff Base (Imine) Dehydration->Product Irreversible Precipitation

Caption: Step-wise mechanism of acid-catalyzed Schiff base formation from 2-aminobenzothiazole.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8][9][10][11]
  • Precursor: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: 942473-92-9)[4][5][6]

  • Electrophile: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Solvent: Absolute Ethanol (99.9%) or Methanol (HPLC Grade)

  • Catalyst: Glacial Acetic Acid[7][8][9]

  • Equipment: Round bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Method A: Conventional Reflux (Standard Operating Procedure)

This method is preferred for its reliability and scalability.

  • Preparation of Amine Solution:

    • In a 100 mL round bottom flask, dissolve 1.0 mmol (approx. 202 mg) of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine in 15 mL of absolute ethanol.

    • Note: Mild heating (40°C) may be required to fully solubilize the amine due to the halogen substitutions.

  • Addition of Aldehyde:

    • Add 1.0 mmol (1.0 equivalent) of the chosen aromatic aldehyde directly to the flask.

    • Optimization Tip: A slight excess of aldehyde (1.1 eq) can push the equilibrium forward but requires more rigorous washing later.

  • Catalysis:

    • Add 2-4 drops of Glacial Acetic Acid.

    • Why? This protonates the aldehyde carbonyl, making it more susceptible to the weak nucleophile.

  • Reflux:

    • Attach the condenser and reflux the mixture at 70-80°C for 4-8 hours .

    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot should disappear.

  • Workup & Isolation:

    • Pour the hot reaction mixture onto crushed ice (approx. 50g) with vigorous stirring.

    • A solid precipitate (the Schiff base) should form immediately.

    • Filter the solid using a Buchner funnel under vacuum.

  • Purification:

    • Wash the precipitate with cold water (to remove acid) followed by cold ethanol (to remove unreacted aldehyde).

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the compound is highly insoluble.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

For high-throughput screening or when yield is low.

  • Mix 1.0 mmol Amine and 1.0 mmol Aldehyde in a microwave vial.

  • Add 2 mL Ethanol and 2 drops of Glacial Acetic Acid.

  • Irradiate at 140-160 Watts for 2-5 minutes (intermittent intervals of 30s to prevent overheating).

  • Cool and wash with ice water as per Method A.

    • Advantage:[2][10][11] Drastically reduced reaction time and often higher yields (85-95%).

Characterization & Quality Control

To validate the synthesis, the following spectral features must be confirmed.

TechniqueExpected SignalStructural Assignment
FT-IR 1600 - 1640 cm⁻¹ C=N Stretching (Imine) - Definitive confirmation
FT-IR Disappearance of 3100-3400 cm⁻¹Loss of primary Amine (-NH₂) doublet
¹H NMR δ 8.0 - 9.0 ppm (Singlet) Azomethine Proton (-N=CH-)
¹H NMR δ 7.0 - 8.5 ppm (Multiplet)Aromatic protons (Benzothiazole + Phenyl ring)
Mass Spec [M+H]⁺Molecular Ion Peak matching Formula Weight
Troubleshooting Guide
IssueRoot CauseCorrective Action
No Precipitate on Ice Product is too soluble in EtOH/Water mix.Evaporate 50% of the solvent before pouring on ice. Alternatively, neutralize the acid with a dilute NaHCO₃ solution to force precipitation.
Low Yield Incomplete reaction (Equilibrium issue).Increase reflux time to 12h or use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.
Sticky/Oily Product Impurities or solvent trapping.Triturate the oil with diethyl ether or petroleum ether to induce crystallization.

Workflow Visualization

Workflow Start Start: 5-Cl-4-F-benzothiazol-2-amine + Aldehyde (1:1 eq) Solvent Dissolve in Ethanol + Glacial Acetic Acid (Cat.) Start->Solvent Reflux Reflux (70-80°C) 4-8 Hours Solvent->Reflux TLC Check TLC (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Precipitation Pour onto Crushed Ice Precipitate Forms TLC->Precipitation Complete Filtration Vacuum Filtration Wash with Cold Water/EtOH Precipitation->Filtration Recrystallization Recrystallize (Hot Ethanol) Filtration->Recrystallization Analysis Final Analysis (IR, NMR, MP) Recrystallization->Analysis

Caption: Operational workflow for the synthesis and purification of benzothiazole Schiff bases.

References

  • Kumbhare, R. M., et al. (2019). "Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4,6-Difluoro-2-Amino Benzothiazole." International Journal of Pharmacy and Biological Sciences.

  • Sahu, P. K., et al. (2012). "Synthesis and Biological Activity of Newly Synthesized Schiff Bases Containing Benzothiazole Moiety." Journal of Emerging Technologies and Innovative Research.

  • BenchChem Protocols. (2025). "Application Notes & Protocols: Synthesis of Schiff Bases from 5-Chloro-1,3,4-thiadiazol-2-amine." BenchChem Application Library.

  • Malik, S., et al. (2019).[12] "Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity."[13] Journal of Taibah University for Science.

Sources

Recrystallization solvents for purifying 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Executive Summary

The purification of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CFBA) presents unique challenges due to the competing electronic effects of the halogen substituents (4-F, 5-Cl) and the polar 2-amino group. This specific substitution pattern influences the crystal lattice energy and solubility profile, often leading to "oiling out" rather than distinct crystallization.

This guide outlines a scientifically validated approach to solvent selection and recrystallization. While Ethanol (95%) is identified as the primary solvent system, we provide a binary solvent strategy (Ethanol/Water and Toluene/Heptane) to address specific impurity profiles common in Hugerschoff synthesis (e.g., regioisomers, elemental sulfur, and unreacted anilines).

Physicochemical Profile & Solubility Logic

To design an effective purification protocol, one must understand the molecular interactions at play.

  • The Scaffold: The benzothiazole core is aromatic and planar, facilitating

    
    -
    
    
    
    stacking.
  • The Amino Group (

    
    ):  Acts as both a hydrogen bond donor and acceptor. This makes the molecule soluble in polar protic solvents (alcohols) and sensitive to pH.
    
  • The Halogens (4-F, 5-Cl):

    • Lipophilicity: The chlorine atom significantly increases lipophilicity (

      
      ), reducing water solubility compared to the non-halogenated parent.
      
    • Electronic Effect: The electron-withdrawing nature of fluorine and chlorine reduces the basicity of the amine, making the compound less likely to form salts with weak acids but stable in neutral organic solvents.

Implication for Solvents: The molecule requires a solvent that can disrupt the intermolecular Hydrogen bonding at high temperatures (to dissolve) but allows the crystal lattice forces (driven by halogen-mediated stacking) to dominate at lower temperatures.

Solvent System Screening

The following table summarizes the solvent compatibility based on dielectric constants (


) and experimental solubility data for analogous halogenated benzothiazoles [1, 2].
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95%) Primary Excellent High solubility at reflux (

); sharp solubility drop upon cooling. The 5% water content aids in rejecting inorganic salts (e.g., KBr, KSCN).
Ethanol : Water (4:1) Secondary High Purity Used when the crude contains significant polar impurities. Water acts as an anti-solvent to force precipitation of the hydrophobic CFBA.
Toluene Alternative Moderate Best for removing non-polar impurities (tars/dimers). Requires higher temperatures (

). Note: Replaces toxic Benzene used in older literature.
Ethyl Acetate : Hexane Anti-Solvent Specific Useful if the compound "oils out" in alcohols. The non-polar hexane promotes lattice formation over oil separation.

Detailed Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Crude 5-Cl-4-F-benzothiazol-2-amine Dissolve Dissolve in Boiling Ethanol (95%) (10-15 mL per gram) Start->Dissolve Check1 Is solution colored/dark? Dissolve->Check1 Charcoal Add Activated Carbon Reflux 5 mins Check1->Charcoal Yes FilterHot Hot Filtration (Gravity) Remove S8, Carbon, Salts Check1->FilterHot No Charcoal->FilterHot Cooling Slow Cooling to RT (Avoid thermal shock) FilterHot->Cooling Check2 Crystals or Oil? Cooling->Check2 Reheat Reheat & Add Seed Crystal or Add Dropwise Water Check2->Reheat Oil formed IceBath Cool to 0-4°C (Ice Bath) Hold for 1 hour Check2->IceBath Crystals formed Reheat->Cooling FilterCold Vacuum Filtration Wash with cold EtOH IceBath->FilterCold Dry Vacuum Dry (50°C) Confirm Purity (HPLC/MP) FilterCold->Dry

Caption: Optimized purification workflow for CFBA, highlighting interventions for color removal and oiling-out phenomena.

Step-by-Step Procedure (Standard Ethanol Method)

Objective: Purify crude CFBA to >98% HPLC purity.

  • Preparation:

    • Weigh the crude 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine.

    • Prepare a reflux setup with a magnetic stirrer.

    • Pre-heat a glass funnel and filter paper (to prevent premature crystallization during filtration).

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 10 mL per gram of solid.

    • Heat to reflux (

      
      ) with stirring.
      
    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 1 mL increments. The solution should be clear yellow/orange.

  • Impurity Removal (Hot Filtration):

    • Elemental Sulfur: Synthesis via the Hugerschoff reaction often generates elemental sulfur. This will not dissolve well in ethanol. If suspended solids remain that look like yellow powder (not your product), filter them out while the solution is boiling hot [3].

    • Decolorization: If the solution is dark brown/black, add activated charcoal (1-2% w/w), reflux for 5 minutes, and filter hot through Celite.

  • Crystallization:

    • Remove the flask from heat.

    • Critical Step: Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop. Rapid cooling traps impurities and causes oiling.

    • Once at room temperature, inspect for crystals (needles or prisms).

    • Place the flask in an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small volume (2-3 mL) of ice-cold ethanol . Do not use room temp ethanol as it will redissolve the product.

  • Drying:

    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      
    • Validation: Check Melting Point. (Expected range for similar analogs is

      
      , sharp range 
      
      
      
      indicates purity) [2].

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the solution is too concentrated.[1]

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of additional solvent (dilute by 10-15%).

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation at a higher temperature.

Issue: Low Yield
  • Cause: Product is too soluble in Ethanol.

  • Solution: Use the Ethanol/Water gradient method.

    • Dissolve in hot ethanol.

    • While hot, add hot water dropwise until persistent turbidity (cloudiness) appears.

    • Add one drop of ethanol to clear the solution.

    • Cool slowly.[1][2] The water acts as an anti-solvent, forcing the hydrophobic halogenated benzothiazole out of solution [4].

References

  • BenchChem. (2025).[3] Purification of 2-Aminobenzothiazole and Its Derivatives. Retrieved from

  • Dave, A.M., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from

  • Organic Syntheses. (2014). Benzothiazole, 2-amino-6-methyl.[4] Org. Synth. 1950, 30, 6. Retrieved from

  • PubChem. (2025).[2] 2-Aminobenzothiazole Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-Aminobenzothiazole Derivatives. Retrieved from

Sources

Application Note: Exploiting 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists Content Type: Application Note & Experimental Protocols

Introduction & Chemical Rationale

Fragment-based drug design (FBDD) has successfully complemented the traditional high-throughput screening toolbox for developing small-molecule pharmaceuticals, particularly for challenging or "undruggable" targets[1]. By screening low-molecular-weight compounds (typically <300 Da), FBDD allows for a highly efficient sampling of chemical space, yielding hits with exceptional ligand efficiency (LE) that can be systematically grown into potent leads.

The benzothiazole core is a privileged scaffold in medicinal chemistry and FBDD. Historically, benzothiazole derivatives have been successfully utilized as fragment mimics for natural substrates, validated through thermal shift assays and NMR[2]. Furthermore, computational models evaluating the desolvation penalty of heteroaromatics have highlighted the highly favorable stacking interactions of related halogenated benzothiazoles (e.g., 4-chloro-1,3-benzothiazol-2-amine) within protein binding pockets[3].

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: 942473-92-9) represents a highly optimized starting point for fragment screening due to its specific stereoelectronic profile:

  • 2-Amine Group: Acts as a potent hydrogen bond donor and acceptor, frequently anchoring the fragment to hinge regions of kinases or key acidic residues in enzyme active sites.

  • Thiazole Ring: Provides an electron-rich aromatic system for

    
     stacking, while the nitrogen serves as a critical hydrogen bond acceptor.
    
  • 5-Chloro Substituent: Explores lipophilic sub-pockets and acts as a halogen bond donor, a highly directional interaction that enhances both binding affinity and target selectivity.

  • 4-Fluoro Substituent: Modulates the electron density of the aromatic ring, tuning the pKa of the 2-amine. Crucially, fluorine substitution blocks metabolic liability (e.g., CYP450 oxidation) at the 4-position and introduces potential multipolar interactions with the protein backbone.

Quantitative Physicochemical Profiling
PropertyValueFBDD Relevance & Causality
Molecular Weight 202.64 g/mol Satisfies the "Rule of 3" (MW < 300), leaving ample molecular weight budget for subsequent fragment growing and linking.
cLogP ~2.5Optimal lipophilicity ensures membrane permeability without driving non-specific, entropy-driven binding artifacts.
H-Bond Donors 1 (-NH₂)Provides directional anchoring to the target protein, establishing the primary binding pose.
H-Bond Acceptors 2 (N, S)Enables interaction with hydrogen bond donors (e.g., backbone amides) in the binding pocket.
Typical LE > 0.3 kcal/mol/HAIndicates high-quality, enthalpy-driven interactions per heavy atom, a strict prerequisite for successful lead progression.

FBDD Workflow Architecture

The integration of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine into a screening pipeline requires a multi-tiered biophysical approach. Because fragments bind with low affinity (typically


 in the high 

M to mM range), highly sensitive techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are mandatory[4].

FBDD_Workflow Target Target Preparation & Assay Setup Primary Primary Screening (SPR / TSA) Target->Primary Library Fragment Library (incl. Benzothiazoles) Library->Primary Orthogonal Orthogonal Validation (STD-NMR) Primary->Orthogonal Hits (Kd ~mM) Structure Structural Elucidation (X-ray Crystallography) Orthogonal->Structure Validated Hits Evolution Fragment Evolution (Growing / Linking) Structure->Evolution Binding Mode

Fig 1. FBDD workflow from target preparation to fragment evolution.

Step-by-Step Biophysical Screening Protocols

Primary Screening: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful primary screening tool, capable of detecting the weak, transient interactions characteristic of low-molecular-weight fragments in real-time[4].

  • Causality & Logic: Fragments typically exhibit very fast association (

    
    ) and dissociation (
    
    
    
    ) rates. To accurately capture these kinetics and avoid mass transport limitations, high flow rates are mandatory. Additionally, because the mass of the fragment (202.64 Da) is small compared to the target protein, high-density immobilization is required to generate a measurable resonance signal.
  • Self-Validation: Always include a known positive control (a characterized low-affinity binder) and a negative control (a structurally related but inactive analog, such as a des-fluoro/des-chloro derivative) in every SPR run. This confirms that the observed signals are target-specific and not artifacts of buffer conditions.

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for a high immobilization level (e.g., 3000–5000 RU) to ensure an adequate theoretical maximum response (

    
    ) for the 202.64 Da fragment.
    
  • Library Preparation: Prepare a 100 mM stock of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine in 100% DMSO. Dilute to a screening cascade of 50

    
    M, 250 
    
    
    
    M, and 500
    
    
    M in running buffer (e.g., 1x PBS, 0.05% Tween-20, 5% DMSO).
  • Data Acquisition: Inject the fragment over the active and reference flow cells at a high flow rate (75

    
    L/min) for 30 seconds, followed by a 60-second dissociation phase.
    
  • Solvent Correction & Analysis: Perform a DMSO solvent correction curve (4.5% to 5.5% DMSO) to account for bulk refractive index mismatches. Fit the steady-state binding levels to a 1:1 Langmuir binding isotherm to determine the

    
    .
    
Orthogonal Validation: Saturation Transfer Difference (STD) NMR

Hits from SPR must be orthogonally validated to rule out false positives. STD-NMR is highly sensitive to transient interactions and provides structural information by identifying which protons of the fragment are in closest contact with the protein (epitope mapping)[1].

  • Causality & Logic: STD-NMR relies on the transfer of magnetization from the saturated protein to the bound ligand via spin diffusion. A high ligand-to-protein ratio (e.g., 100:1) is critical because it ensures that the fragment rapidly exchanges between the bound and free states. This rapid exchange allows the saturation effect to accumulate in the bulk free ligand pool, amplifying the signal for detection.

Protocol:

  • Sample Preparation: Prepare a 500

    
    L sample containing 15 
    
    
    
    M target protein and 1.5 mM 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine in deuterated buffer (50 mM phosphate, pD 7.4, 100%
    
    
    , 2% DMSO-
    
    
    ).
  • NMR Acquisition: Acquire 1D

    
     NMR spectra at 298 K using a spectrometer equipped with a cryoprobe (e.g., 600 MHz). Apply selective radiofrequency irradiation to the protein methyl resonances (typically at -0.5 to 0.5 ppm) for 2 seconds to achieve saturation.
    
  • Epitope Mapping: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Calculate the absolute STD effect for the aromatic protons (C6 and C7 positions) of the benzothiazole ring to map the binding epitope.

Structural Elucidation & Fragment Evolution

Once validated, the binding mode of the fragment must be elucidated using X-ray crystallography to guide rational drug design.

X-ray Crystallography Soaking Protocol
  • Causality & Logic: Low-affinity fragments require high concentrations (10–50 mM) to achieve high occupancy in the crystal lattice. However, high fragment and DMSO concentrations can degrade crystal diffraction. Therefore, a step-wise soaking gradient is employed to slowly equilibrate the crystal, preventing osmotic shock and preserving lattice integrity.

Protocol:

  • Grow apo-crystals of the target protein using vapor diffusion.

  • Transfer a single crystal into a 2

    
    L soaking drop containing the mother liquor supplemented with 5 mM of the fragment and 2% DMSO. Incubate for 1 hour.
    
  • Transfer the crystal to a final soaking drop containing 25 mM of the fragment and 5% DMSO. Incubate for 4 to 24 hours.

  • Briefly wash the crystal in a cryoprotectant solution (mother liquor + 20% glycerol + 25 mM fragment) and flash-freeze in liquid nitrogen for synchrotron data collection.

Fragment Evolution Strategies

With the binding mode secured, 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine can be evolved into a high-affinity lead compound. The molecule offers multiple synthetic vectors for expansion.

Fragment_Evolution Core 5-Chloro-4-fluoro- 1,3-benzothiazol-2-amine GrowAmine Amine Functionalization (Amide/Urea formation) Core->GrowAmine Vector 1 GrowRing Ring Substitution (Cross-coupling) Core->GrowRing Vector 2 Link Fragment Linking (Joining to adjacent hit) Core->Link Vector 3 Lead Optimized Lead Compound (High Affinity & Selectivity) GrowAmine->Lead GrowRing->Lead Link->Lead

Fig 2. Strategic vectors for the structural evolution of the benzothiazole fragment.

  • Vector 1 (Amine Functionalization): The 2-amine can be readily converted into amides, ureas, or sulfonamides to reach adjacent solvent-exposed regions or secondary binding pockets.

  • Vector 2 (Ring Substitution): While the 4-fluoro and 5-chloro positions are occupied, the C6 and C7 positions remain available for late-stage C-H activation or pre-functionalized cross-coupling to explore deep hydrophobic pockets.

  • Vector 3 (Fragment Linking): If a second fragment is identified binding in an adjacent sub-pocket, the two can be merged using a carefully designed linker (e.g., PEG or alkyl chains) to achieve a super-additive boost in binding affinity.

References

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening Frontiers in Chemistry URL:[1]

  • Implications of Fragment-Based Drug Discovery in Tuberculosis and HIV National Center for Biotechnology Information (PMC) URL:[2]

  • STACKED − Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding ACS Publications / Semantic Scholar URL:[3]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors ResearchGate URL:[4]

Sources

Application Note: Optimized Diazotization Conditions for 2-Amino-5-chloro-4-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazotization of 2-amino-5-chloro-4-fluorobenzothiazole presents a significant synthetic challenge in drug development and dye chemistry. Standard aqueous diazotization conditions fail due to the extreme electron deficiency of the amine, which is driven by the electron-withdrawing benzothiazole core and amplified by the inductive effects of the 5-chloro and 4-fluoro substituents. This Application Note details an optimized, anhydrous protocol utilizing nitrosyl sulfuric acid (NSA) in a mixed organic acid solvent system to achieve quantitative diazotization.

Mechanistic Rationale: The Challenge of Deactivated Amines

In standard diazotization (using aqueous sodium nitrite and hydrochloric acid), the active electrophile is the nitrosonium ion (


) or dinitrogen trioxide (

). For highly deactivated, weakly basic amines like 2-amino-5-chloro-4-fluorobenzothiazole, the nucleophilic attack on these species is kinetically unfavorable 1. Furthermore, the amine exhibits extremely poor solubility in aqueous media, leading to unreacted suspensions.

To drive the reaction forward, two critical modifications are required:

  • Generation of a Stronger Electrophile: Nitrosyl sulfuric acid (

    
    ) is synthesized by reacting sodium nitrite with concentrated sulfuric acid at elevated temperatures (70 °C) 2. In this highly acidic, anhydrous environment, the equilibrium is shifted entirely toward the highly reactive nitrosyl cation (
    
    
    
    ).
  • Solvent Optimization: The amine must be fully solubilized without introducing water, which would hydrolyze the

    
     back to inactive nitrous acid. A solvent mixture of glacial acetic acid and propionic acid (typically in a 3:1 ratio) is utilized. Propionic acid acts as an antifreeze, preventing the glacial acetic acid from solidifying at the required reaction temperature of 0–5 °C 3.
    

Workflow & Mechanistic Pathways

Workflow A 2-Amino-5-chloro-4-fluorobenzothiazole B Solubilization (Glacial AcOH : Propionic Acid) A->B D Diazotization (0-5°C, 1.5 - 2 hrs) B->D C Nitrosyl Sulfuric Acid (NSA) Prep (NaNO2 + Conc. H2SO4 @ 70°C) C->D Dropwise addition E Diazonium Salt Solution (Ready for Coupling/Sandmeyer) D->E Maintain < 5°C

Caption: Workflow for the diazotization of deactivated 2-aminobenzothiazoles.

Mechanism N1 NaNO2 + H2SO4 N2 NO+ HSO4- (Nitrosyl Cation) N1->N2 70°C, -H2O N4 Ar-NH-NO (N-Nitrosamine) N2->N4 N3 Ar-NH2 (Deactivated) N3->N4 + NO+ N5 Ar-N2+ HSO4- (Diazonium Salt) N4->N5 + H+, - H2O

Caption: Mechanistic pathway of NSA-mediated diazotization.

Comparative Data Analysis

The table below summarizes the quantitative differences between traditional aqueous methods and the optimized NSA protocol for halogenated 2-aminobenzothiazoles.

ParameterStandard Aqueous MethodOptimized NSA Method
Reagents

/ Aqueous


/ Conc.

(NSA)
Solvent System Water / EthanolGlacial Acetic Acid / Propionic Acid (3:1)
Active Electrophile

/

Nitrosyl Cation (

)
Amine Solubility Poor (Heterogeneous Suspension)Excellent (Homogeneous Solution)
Reaction Temperature 0–5 °C0–5 °C (NSA prep at 70 °C)
Conversion Yield < 10% (High starting material recovery)> 90% (Based on downstream coupling)

Optimized Experimental Protocol

Note: Every step in this protocol includes a self-validating visual or chemical check to ensure system integrity before proceeding.

Phase 1: Preparation of Nitrosyl Sulfuric Acid (NSA)

Caution: This step generates toxic nitrogen oxide gases. Perform strictly inside a well-ventilated fume hood.

  • Charge a dry 50 mL round-bottom flask with 7.0 mL of concentrated sulfuric acid (

    
    , 98%) [[3]]().
    
  • Heat the acid to 70 °C using a temperature-controlled oil bath.

  • Weigh 1.1 equivalents of dry, finely powdered sodium nitrite (

    
    ).
    
  • Add the

    
     in small portions to the hot sulfuric acid over a period of 20–30 minutes [[2]](). Continuous, vigorous stirring is mandatory to prevent localized buildup of unreacted nitrite, which can lead to rapid off-gassing.
    
  • Self-Validation Check: Maintain stirring at 70 °C for 5–10 minutes until the initially heterogeneous mixture transitions into a clear, pale-yellow homogeneous solution of nitrosyl sulfuric acid 4.

  • Cool the NSA solution to 0–5 °C using an ice-salt bath.

Phase 2: Preparation of the Amine Solution
  • In a separate 100 mL round-bottom flask, suspend 1.0 equivalent of 2-amino-5-chloro-4-fluorobenzothiazole in a pre-mixed solvent system of glacial acetic acid and propionic acid (3:1 ratio, approx. 8 mL total volume per 2.0 mmol of amine) 3.

  • Stir at room temperature until the amine is completely dissolved. The propionic acid ensures the mixture remains liquid when cooled.

  • Rapidly cool the homogeneous amine solution to 0–5 °C in an ice-salt bath.

Phase 3: Diazotization and Self-Validation
  • Using a dropping funnel, add the cold NSA solution dropwise to the vigorously stirred amine solution over 30–45 minutes 2.

  • Critical Control Point: Monitor the internal temperature continuously. It must not exceed 5 °C. If the temperature rises, pause the addition. Elevated temperatures will cause the diazonium salt to decompose into the corresponding phenol, releasing nitrogen gas 1.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1.5 to 2 hours at 0–5 °C 3.

  • Self-Validation Step (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black coloration confirms the presence of excess nitrous acid, indicating that the amine has been fully consumed. If the test is negative, additional NSA may be required.

  • Quench any excess nitrous acid by adding a small amount of solid sulfamic acid or urea until bubbling ceases. The resulting diazonium sulfate solution is now ready for immediate downstream use (e.g., azo coupling or Sandmeyer reaction) 5.

Critical Parameters & Troubleshooting

  • Moisture Exclusion: The presence of water during the NSA preparation will hydrolyze the nitrosyl cation. Ensure all glassware is oven-dried.

  • Temperature Excursions: The diazonium salt of 2-amino-5-chloro-4-fluorobenzothiazole is highly unstable at room temperature. Always maintain the reaction at <5 °C and use the intermediate immediately 1. Do not attempt to isolate the dry diazonium salt, as it poses a severe explosion hazard.

References

  • [3] Title: Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • [4] Title: Repurposing of Synthetic Acetaminophen Derivatives Containing Benzothiazole Scaffold as Alternative Therapy for Infectious Diarrhea Caused by Drug-Resistant Shigella Species Source: Preprints.org URL: [Link]

  • [2] Title: Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline Source: Emerald Publishing URL: [Link]

  • [1] Title: Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR Source: Indian Academy of Sciences (Springer) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting 5-Chloro-4-fluorobenzothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solvation and handling of 5-chloro-4-fluorobenzothiazole . This guide is designed for drug development professionals and analytical chemists who require high-fidelity stock solutions for downstream bioassays and high-throughput screening.

Physicochemical Context: The Solvation Challenge

5-chloro-4-fluorobenzothiazole is a highly lipophilic, halogenated heterocyclic compound. The addition of chlorine and fluorine atoms to the benzothiazole core significantly increases its partition coefficient (LogP) by withdrawing electron density and reducing the molecule's polarizability. This structural modification severely restricts its ability to form hydrogen bonds with water, resulting in negligible aqueous solubility[1].

To overcome this, researchers rely on organic solvents. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is the industry standard because it disrupts the compound's crystal lattice without needing to donate protons[2]. Alternatively, Methanol (MeOH), a polar protic solvent, can be used, though it presents a lower solubility ceiling for highly halogenated aromatics[3]. The primary challenges in handling this compound arise from the dynamic interactions between these solvents, atmospheric moisture, and temperature fluctuations[4].

Solvent Performance & Quantitative Data

To ensure experimental reproducibility, it is critical to understand the operational limits of your chosen solvent. The following table summarizes the quantitative constraints and physical properties affecting 5-chloro-4-fluorobenzothiazole solvation.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)Aqueous Buffers (PBS/Media)
Solvent Classification Polar AproticPolar ProticHighly Polar Protic
Recommended Max Concentration 50 - 100 mM10 - 20 mM< 0.1 mM (requires co-solvents)
Hygroscopicity Extremely HighModerateN/A
Volatility / Evaporation Risk Low (Boiling Point: 189°C)High (Boiling Point: 64.7°C)Moderate
Freezing Point 18.5°C (Solidifies in cold rooms)-97.6°C~0°C
Primary Cause of Precipitation Moisture absorption, FreezingSolvent evaporation, SaturationPolarity mismatch (Kinetic crash)

Diagnostic Workflow

Use the following decision tree to diagnose and resolve sudden precipitation events in your stock solutions.

Troubleshooting Start Precipitation Observed Solvent Identify Solvent Start->Solvent DMSO DMSO Solvent->DMSO MeOH Methanol Solvent->MeOH DMSO_Freeze Stored < 18.5°C? DMSO->DMSO_Freeze MeOH_Vol Cap unsealed? MeOH->MeOH_Vol DMSO_Water Exposed to air? DMSO_Freeze->DMSO_Water No Thaw Warm & Sonicate DMSO_Freeze->Thaw Yes Hygro Moisture Absorption DMSO_Water->Hygro Yes Action1 Aliquot to Single-Use Thaw->Action1 Action2 Remake Anhydrous Stock Hygro->Action2 Evap Solvent Evaporated MeOH_Vol->Evap Yes Limit Concentration > 20mM MeOH_Vol->Limit No Evap->Action2 Limit->Action2

Diagnostic workflow for 5-chloro-4-fluorobenzothiazole precipitation in DMSO and Methanol.

Troubleshooting FAQs

Q1: My 5-chloro-4-fluorobenzothiazole stock in DMSO was clear yesterday, but today there is a white precipitate at room temperature. What happened? Causality: DMSO is highly hygroscopic. Every time the vial is opened, the solvent acts as a sponge, absorbing atmospheric moisture[5]. Because 5-chloro-4-fluorobenzothiazole is highly lipophilic, even a 2-5% increase in water content drastically lowers the dielectric constant and solvation capacity of the DMSO, forcing the compound to crash out of solution[4].

Q2: Can I just heat the DMSO stock to redissolve the crashed-out compound? Causality: If the precipitation is strictly due to freezing (DMSO solidifies at 18.5°C), gentle warming (37°C) will safely redissolve it. However, if the precipitation is due to water absorption or repeated freeze-thaw cycles, heating will only temporarily force it into an unstable supersaturated state[6]. Upon cooling, it will precipitate again. In this case, you must prepare a fresh stock using newly opened, anhydrous DMSO[5].

Q3: I tried making a 50 mM stock in Methanol, but it remains a cloudy suspension. Why? Causality: While benzothiazole derivatives are soluble in methanol, their solubility limit is significantly lower than in DMSO[3]. Methanol is a polar protic solvent; the highly halogenated nature of 5-chloro-4-fluorobenzothiazole limits its interaction with methanol's hydroxyl group. We recommend capping Methanol stocks at 10-20 mM. Furthermore, methanol is highly volatile; if the cap is loose, solvent evaporation will spike the concentration past the saturation point.

Q4: When I dilute my clear DMSO stock into my aqueous assay buffer, the solution immediately turns cloudy. How do I prevent this? Causality: This is a classic "kinetic solubility" failure. The compound precipitates because the aqueous environment cannot solvate the sudden influx of lipophilic molecules, leading to the formation of nano-particulates[7][8]. To prevent this, ensure the final DMSO concentration in your assay is ≤1% and perform stepwise serial dilutions rather than a single large-jump dilution[9].

Self-Validating Experimental Protocols

To guarantee data integrity, do not rely on visual inspection alone. The following protocols incorporate built-in validation steps to ensure your compound is truly in solution.

Protocol A: Preparation of a Stable Anhydrous DMSO Stock

Objective: Achieve a true 50 mM solution free of colloidal suspensions.

  • Desiccation: Equilibrate the lyophilized 5-chloro-4-fluorobenzothiazole powder and a sealed bottle of anhydrous DMSO (≥99.9% purity) to room temperature in a desiccator to prevent condensation.

  • Solvation: Add the calculated volume of anhydrous DMSO to the vial. Vortex vigorously for 2 minutes.

  • Thermal Agitation: Place the vial in an ultrasonic water bath at 37°C for 10 minutes to disrupt the crystal lattice.

  • Validation Check (Tyndall Effect Screening): In a darkened room, shine a laser pointer directly through the vial.

    • Pass: The laser beam is invisible as it passes through the liquid (True Solution).

    • Fail: The laser beam is visible as a solid line (Colloidal Suspension/Micro-precipitates). If it fails, add more DMSO to lower the concentration.

  • Aliquoting: Immediately divide the validated stock into single-use, sterile microcentrifuge tubes (e.g., 10 µL per tube). Store at -20°C or -80°C to eliminate freeze-thaw degradation[9].

Protocol B: Stepwise Aqueous Dilution for Bioassays

Objective: Prevent kinetic crashing when transitioning from organic to aqueous media.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the stock into an intermediate concentration using 100% DMSO. (e.g., If your final assay requires 10 µM, prepare a 1 mM intermediate DMSO stock).

  • Aqueous Integration: While continuously vortexing the aqueous assay buffer, add the intermediate DMSO stock dropwise. Continuous vortexing prevents localized high-concentration zones that nucleate precipitation.

  • Validation Check (Spectrophotometric Baseline): Transfer 100 µL of the final aqueous solution to a microplate and read the optical density (OD) at 600 nm against a blank (buffer + equivalent DMSO vehicle).

    • Pass: OD600 < 0.01 (No light scattering; compound is soluble).

    • Fail: OD600 > 0.05 (Nanoparticles have formed; the compound has precipitated)[7].

References

  • Source: solubilityofthings.
  • Source: nih.
  • Source: strath.ac.
  • Compound Handling Instructions - MedchemExpress.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: ziath.
  • Source: wikipedia.

Sources

Benzothiazole Synthesis Support Center: Overcoming Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiazole synthesis. Benzothiazoles are privileged pharmacophores found in numerous therapeutics, imaging agents, and agricultural chemicals. However, synthesizing them—particularly via the Jacobson cyclization of meta-substituted precursors—often plagues chemists with inseparable regioisomeric impurities.

This guide provides causal explanations, self-validating protocols, and advanced troubleshooting to help researchers and drug development professionals isolate pure target compounds.

Section 1: Diagnostic FAQs – The Mechanistic Origins of Regioisomers

Q: My Jacobson cyclization of 3-methoxythiobenzanilide yielded a product that looks pure on TLC, but the NMR is messy. What happened? A: You have generated a regioisomeric mixture. During the oxidative cyclization of meta-substituted thiobenzanilides (using oxidants like DDQ or potassium ferricyanide), the intermediate radical or electrophile can attack either the C2 or C6 position of the aniline ring1[1]. Attack at C2 yields the 5-methoxybenzothiazole (the major product, due to lower steric hindrance), while attack at C6 yields the 7-methoxybenzothiazole (the minor product). Because their structural difference is merely positional, their polarities are virtually identical. They co-elute on normal-phase silica, appearing as a single spot on TLC. Self-Validation Check: Always run a crude


H-NMR before column chromatography. The 5-isomer will typically show a distinct meta-coupled doublet (

Hz) for the C4 proton, whereas the 7-isomer will exhibit a completely different aromatic splitting pattern.

Q: How can I synthesize the 5-substituted benzothiazole without forming the 7-isomer at all? A: You must abandon non-selective C-H functionalization. Instead, utilize a regioselective approach. Two highly effective methods are:

  • Pre-functionalized Ortho-Haloanilines: Utilizing 2-halo-5-substituted anilines ensures the C-S bond forms exclusively at the halogenated position via transition-metal catalyzed cross-coupling, completely bypassing the meta-ambiguity 2[2].

  • Fe(III)-Catalyzed C-H Functionalization: A modern, atom-economical approach uses aryl isothiocyanates and electron-rich arenes with an Iron(III) catalyst (FeCl

    
    ) and triflic acid. This directs the C-S bond formation cleanly without regioisomeric scrambling3[3].
    
Section 2: Workflow & Logic Visualization

G A m-Substituted Thiobenzanilide B Oxidative Cyclization (e.g., DDQ) A->B Non-selective C-H Activation C 5-Substituted Benzothiazole (Major Isomer) B->C C2 Attack D 7-Substituted Benzothiazole (Minor Isomer) B->D C6 Attack E Co-elution on Silica Gel C->E D->E F RP-HPLC / SFC Resolution E->F Reverse-Phase Separation G Regioselective Synthesis (o-Haloanilines) G->C Directs exclusively to 5-position

Workflow detailing the generation and resolution of benzothiazole regioisomers.

Section 3: Quantitative Comparison of Separation & Prevention Strategies

To decide whether to separate a mixture or re-synthesize regioselectively, consult the comparative data below:

StrategyPhase / ReagentsTypical Yield / RecoveryScalabilityKey Advantage / Limitation
Normal Phase Chromatography Silica gel, Hexane/EtOAc< 30% (pure fractions)HighLow cost, but extremely poor resolution.
RP-HPLC Separation C18, MeCN/H

O (0.1% TFA)
> 85% (recovery)Low-MediumHigh purity (>99%), but low throughput.
Fractional Crystallization HCl salt in Ether/EtOH40-60% (major isomer)HighExcellent for bulk isolation, fails for minor isomer.
Regioselective Synthesis Pd/Cu catalyst, Base75-95% (reaction yield)MediumZero regioisomers formed, requires specific starting materials.
Fe(III)-Catalyzed C-H Func. FeCl

, Triflic acid
50-80% (reaction yield)MediumAvoids pre-functionalized halides, highly selective.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Chromatographic Resolution of Isomers via RP-HPLC

Context: When regioselective synthesis is not viable, Reverse-Phase Preparative HPLC is the gold standard for separating 5- and 7-substituted isomers. Causality: The hydrophobic C18 stationary phase interacts differently with the slight dipole moment variations of the isomers, which normal-phase silica gel cannot distinguish.

  • Analytical Method Development: Dissolve 1 mg of the mixture in 1 mL Acetonitrile (MeCN). Inject 5 µL onto an analytical C18 column (4.6 x 150 mm, 5 µm).

  • Gradient Optimization: Run a shallow gradient: 40% to 60% MeCN in Water (0.1% TFA) over 20 minutes.

  • Self-Validation Check: Calculate the resolution factor (

    
    ) between the two peaks. If 
    
    
    
    , the prep-scale will fail. Troubleshooting: If
    
    
    , switch to a fluorophenyl (F5) stationary phase, which offers superior shape selectivity for positional isomers.
  • Preparative Scale-Up: Transfer the optimized gradient to a Prep-C18 column (e.g., 21.2 x 250 mm). Scale the injection volume proportionally (typically 50-100 mg per injection). Monitor at 254 nm.

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation of the benzothiazole core from the TFA modifier.

SOP 2: Regioselective Synthesis via Fe(III)-Catalyzed C-H Functionalization

Context: A self-validating, metal-economical route to 2-arylbenzothiazoles that completely avoids regioisomer formation3[3]. Causality: By utilizing triflic acid to promote the addition of electron-rich arenes to aryl isothiocyanates, followed by an iron-catalyzed C-S bond formation, the reaction is electronically directed to a single site, preventing the ambiguous C-H activation seen in traditional Jacobson cyclizations.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the electron-rich arene (1.0 mmol) and aryl isothiocyanate (1.2 mmol) in 1,2-dichloroethane (DCE, 3 mL).

  • Acid-Promoted Addition: Add Trifluoromethanesulfonic acid (Triflic acid, 2.0 equiv) dropwise at 0 °C. Stir for 30 minutes to form the intermediate thioamide.

  • Iron-Catalyzed Cyclization: Add FeCl

    
     (10 mol%) to the mixture. Heat the reaction to 80 °C for 12 hours under an inert atmosphere.
    
  • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the intermediate thioamide [M+H]

    
     must completely shift to the cyclized benzothiazole mass [M-H
    
    
    
    +H]
    
    
    . If the intermediate persists, verify the anhydrous nature of your FeCl
    
    
    catalyst.
  • Quenching and Isolation: Cool to room temperature, quench with saturated NaHCO

    
     (10 mL), and extract with EtOAc (3 x 10 mL). Purify via standard silica gel chromatography (normal phase is now perfectly acceptable since no regioisomers exist).
    
References
  • Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal / Synthesis.[Link]

  • An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. ResearchGate / Synlett.[Link]

Sources

Resolving poor ionization of benzothiazole amines in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Support Case #BTZ-409: Resolving Poor Ionization of Benzothiazole Amines

Executive Summary

Benzothiazole amines (e.g., 2-aminobenzothiazole and derivatives) present a unique challenge in LC-MS. Unlike typical aliphatic amines (pKa ~10–11), the heterocyclic nitrogen in benzothiazoles has a significantly lower pKa (typically ~4.5). This pseudo-basic nature means they are often neutral at standard chromatographic pH levels, leading to poor ionization efficiency in Electrospray Ionization (ESI+).

This guide provides a scientifically grounded troubleshooting workflow to restore sensitivity, focusing on pH manipulation, source selection (ESI vs. APCI), and adduct control.

Part 1: The Diagnostic Phase (Q&A)

Q1: Why is my signal intensity for benzothiazole amines 10–50x lower than my standard amines?

The Root Cause: You are likely falling into the "pKa Trap." While these compounds contain an "amine" group, the exocyclic amine is electron-withdrawing, and the ring nitrogen is the protonation site. The pKa of the ring nitrogen is approximately 4.5 .

  • At pH 7 (Neutral): The molecule is >99% neutral. ESI requires pre-formed ions in solution for maximum efficiency.

  • At pH 3 (Standard 0.1% Formic Acid): The molecule is ~95% ionized.

  • The Fix: If your mobile phase is even slightly buffered by the sample matrix or if you are using a "weak" acid concentration, the pH may drift above 4.5, killing your signal. You must ensure the effective pH at the spray tip is < 3.0.

Q2: I am already using 0.1% Formic Acid. Why is the signal still unstable?

Analysis: 0.1% Formic Acid (pH ~2.7) is on the edge of the safety zone.

  • Issue: If your sample diluent is buffered (e.g., PBS) or basic, it can locally neutralize the mobile phase droplet during the electrospray process.

  • Recommendation: Switch to 0.5% Formic Acid or 5 mM Ammonium Formate adjusted to pH 2.5 . The added ionic strength and buffering capacity at low pH ensure the analyte remains protonated during desolvation.

Q3: I see a strong peak, but it’s not the [M+H]+. It’s [M+Na]+ or [M+23]+. How do I fix this?

Analysis: Benzothiazoles are prone to "sodiation" when protonation is inefficient.

  • Mechanism: When H+ availability is low (pH > pKa) or competitive (ion suppression), the neutral molecule coordinates with ubiquitous Sodium (Na+) ions from glassware or solvents.

  • The Fix:

    • Add 0.1–0.5 mM Ammonium Fluoride (NH4F) to the mobile phase (if using a suitable column like Phenyl-Hexyl). Fluoride strips Na+ adducts.

    • Switch Solvent Grade: Use only LC-MS hyper-grade solvents stored in borosilicate glass, not standard glass which leaches sodium.

Q4: ESI isn't working. Should I try APCI?

Verdict: YES. This is often the "Silver Bullet" for this class.

  • Why: APCI (Atmospheric Pressure Chemical Ionization) ionizes gas-phase neutrals via corona discharge. Since benzothiazole amines are semi-volatile and often neutral in solution (due to low pKa), they are ideal candidates for APCI.

  • Evidence: Studies show APCI can provide 5–10x higher sensitivity for heterocyclic amines that suffer from matrix suppression in ESI.

Part 2: Troubleshooting Workflows

Workflow A: The "Acid Test" (Mobile Phase Optimization)

Goal: Force protonation in solution to maximize ESI+ efficiency.

ParameterStandard Condition (Poor Results)Optimized Condition (High Sensitivity)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.2% Formic Acid + 2mM Ammonium Formate
Mobile Phase B AcetonitrileMethanol (Protic solvents often stabilize protonated amines better)
Column C18 (Standard)Biphenyl or Phenyl-Hexyl (Pi-pi interactions improve retention of the aromatic ring, separating it from early-eluting suppressors)
pH Target ~2.7 (Unbuffered)< 2.5 (Buffered)
Workflow B: Source Switching Protocol

Goal: Determine if the analyte prefers gas-phase ionization (APCI) over solution-phase ionization (ESI).

  • Preparation: Prepare a 100 ng/mL standard in 50:50 Methanol:Water.

  • ESI Run: Inject using optimized acidic mobile phase (Workflow A). Record Area Counts.

  • APCI Run: Switch source to APCI.

    • Temp: Set Vaporizer Temp to 350°C–400°C (Benzothiazoles are thermally stable).

    • Current: Set Corona Discharge to 4–5 µA.

    • Flow: Ensure nebulizer gas is high (e.g., 40–60 psi) to assist vaporization.

  • Comparison: If APCI signal > 50% of ESI signal, switch to APCI for real samples. APCI is far more robust against matrix effects (phospholipids/salts) than ESI.

Part 3: Visual Troubleshooting Guide

The following diagram illustrates the decision logic for resolving low sensitivity issues with benzothiazole amines.

Benzothiazole_Troubleshooting Start START: Low Signal for Benzothiazole Amine Check_pKa Step 1: Check pH vs pKa (Is Mobile Phase pH < 3.0?) Start->Check_pKa Adjust_Acid Action: Increase Acid Conc. (Use 0.5% Formic or Buffer pH 2.5) Check_pKa->Adjust_Acid No (pH > 3) Check_Adducts Step 2: Check Spectrum (Is [M+Na]+ Dominant?) Check_pKa->Check_Adducts Yes (pH < 3) Adjust_Acid->Check_Adducts Strip_Adducts Action: Add NH4F or Switch to Ammonium Acetate Check_Adducts->Strip_Adducts Yes ([M+Na]+ > [M+H]+) Check_Source Step 3: Evaluate Source Type (Is Matrix Suppression High?) Check_Adducts->Check_Source No ([M+H]+ present but weak) Strip_Adducts->Check_Source Switch_APCI Action: Switch to APCI (Vaporizer: 400°C, Discharge: 4µA) Check_Source->Switch_APCI High Matrix / Neutral Analyte Optimize_ESI Action: Optimize ESI Params (Increase Desolvation Temp) Check_Source->Optimize_ESI Clean Matrix / Polar Analyte End_APCI Protocol: APCI Method (Robust for Neutrals) Switch_APCI->End_APCI Validation End_ESI Protocol: High-Acid ESI (Max Protonation) Optimize_ESI->End_ESI Validation

Caption: Decision tree for isolating ionization failures. Note the critical pivot points at pH adjustment and Source Selection (ESI vs. APCI).

References

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (Data confirms 2-aminobenzothiazole ring nitrogen pKa ~4.5).

  • Kloepfer, A., et al. (2004).[1] "Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction." Journal of Chromatography A. (Establishes ESI+ vs APCI sensitivity protocols for benzothiazoles).

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Technical note on pH manipulation for basic analytes).

  • Agilent Technologies. The Chromatography Detective: Troubleshooting Tips for LC/MS. (General guide on adduct removal and source optimization).

Sources

Preventing side reactions during acylation of 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for the acylation of 2-aminobenzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the common challenges associated with the acylation of 2-aminobenzothiazoles and achieve clean, high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of a di-acylated byproduct in my reaction. What is happening and how can I prevent it?

A1: The formation of a di-acylated product is a common side reaction when acylating 2-aminobenzothiazoles, especially with highly reactive acylating agents like acyl chlorides. This occurs because after the initial, desired N-acylation of the exocyclic amino group, the resulting amide can be deprotonated under basic conditions, and a second acylation can occur on the amide nitrogen. The 2-aminobenzothiazole scaffold can be considered a deactivated aniline derivative, which makes the resulting amide proton more acidic and susceptible to deprotonation, leading to diacylation.[1][2][3]

Troubleshooting Strategies:

  • Choice of Base: The strength of the base is a critical factor. Strong bases like triethylamine (Et3N) or potassium carbonate (K2CO3) can promote the formation of the di-acylated product.[2] Consider using a weaker base, such as pyridine, or even using the 2-aminobenzothiazole starting material itself as the base (by using an excess of it).[2]

  • Acylating Agent: Acyl chlorides are more reactive and more prone to causing di-acylation than acid anhydrides. If you are using an acyl chloride, consider switching to the corresponding anhydride.[4]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the 2-aminobenzothiazole relative to the acylating agent can help to consume the acylating agent before it has a chance to react a second time.

  • Temperature: Running the reaction at a lower temperature can help to favor the mono-acylated product by reducing the rate of the second acylation reaction.

Q2: My acylation reaction is very slow or is not going to completion. What are the possible causes and solutions?

A2: Slow or incomplete reactions can be frustrating. Here are some common culprits and how to address them:

  • Insufficiently Activated Acylating Agent: If you are using a carboxylic acid directly, it will likely need to be activated. Standard coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. For sluggish reactions with acyl chlorides or anhydrides, a catalytic amount of a nucleophilic catalyst can be transformative.

  • The Power of Nucleophilic Catalysis: Catalysts like 4-(dimethylamino)pyridine (DMAP) are significantly more effective than pyridine at accelerating acylation reactions.[5] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.

Catalyst ComparisonReactivity
Pyridine Moderate catalyst and base
4-DMAP Highly potent nucleophilic catalyst
  • Reaction Temperature: While low temperatures can help prevent side reactions, they can also slow down the desired reaction. If your reaction is clean but slow, a modest increase in temperature may be beneficial.

  • Solvent Choice: Ensure your reactants are fully dissolved in the chosen solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.

Q3: I am observing acylation at an unexpected position on the benzothiazole ring. Why is this happening?

A3: While the exocyclic amino group is the most nucleophilic site, under certain conditions, acylation can occur on the endocyclic thiazole nitrogen or even on the benzene ring (Friedel-Crafts acylation).

  • N-vs-N' Acylation: The endocyclic nitrogen is generally less nucleophilic than the exocyclic amino group. However, with highly reactive electrophiles or under conditions that favor thermodynamic control, acylation at the endocyclic nitrogen can be observed. This is less common for acylation than for alkylation.

  • Ring Acylation (Friedel-Crafts): Friedel-Crafts acylation on the benzene ring is generally not favored for anilines and related compounds because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring.[6][7][8] If you are using a Lewis acid catalyst and observing ring acylation, it is likely that the amino group is not effectively coordinating with the catalyst, or the reaction conditions are harsh enough to overcome the deactivation. To avoid this, it's best to use methods that do not require strong Lewis acids.

Troubleshooting Guides

Guide 1: Suppressing N,N-Diacylation

This guide provides a systematic approach to minimizing the formation of the N,N-diacylated byproduct.

DOT Script for Diacylation Troubleshooting Workflow

Diacylation_Troubleshooting start High Diacylation Observed base Modify Base start->base Strong base used? acyl Change Acylating Agent base->acyl Using weak base still problematic sub_base Switch to Pyridine or excess 2-aminobenzothiazole base->sub_base stoich Adjust Stoichiometry acyl->stoich Anhydride still gives diacylation sub_acyl Switch from Acyl Chloride to Acid Anhydride acyl->sub_acyl temp Lower Temperature stoich->temp Excess amine not effective sub_stoich Use slight excess of 2-aminobenzothiazole stoich->sub_stoich end Mono-acylated Product Optimized temp->end Optimization successful sub_temp Run at 0°C or rt temp->sub_temp

Caption: Troubleshooting workflow for minimizing N,N-diacylation.

Step-by-Step Protocol for Selective Mono-acylation:

  • Reactant Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.2 equivalents) in pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acid anhydride (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 2: Addressing Sluggish or Incomplete Reactions

This guide focuses on strategies to drive your acylation reaction to completion.

DOT Script for Sluggish Reaction Troubleshooting

Sluggish_Reaction start Slow/Incomplete Reaction catalyst Add Catalyst start->catalyst No catalyst used? temp Increase Temperature catalyst->temp DMAP added, still slow sub_catalyst Add catalytic DMAP (0.1 eq) catalyst->sub_catalyst solvent Check Solubility temp->solvent Higher temp not helping sub_temp Gently warm to 40-50°C temp->sub_temp end Reaction Complete solvent->end Optimization successful sub_solvent Switch to a more polar aprotic solvent (e.g., DMF) solvent->sub_solvent

Caption: Troubleshooting workflow for slow or incomplete acylation reactions.

Step-by-Step Protocol for Catalytic Acylation:

  • Reactant Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equivalent), the acylating agent (1.1 equivalents), and 4-DMAP (0.1 equivalents) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mechanistic Insights: Kinetic vs. Thermodynamic Control

The outcome of the acylation of 2-aminobenzothiazoles can often be understood in the context of kinetic versus thermodynamic control.

DOT Script for Reaction Coordinate Diagram

Reaction_Coordinate reactants 2-Aminobenzothiazole + Acylating Agent ts1 TS_mono reactants->ts1 Ea (mono) mono Mono-acylated Product (Kinetic Product) ts1->mono ts2 TS_di mono->ts2 Ea (di) di Di-acylated Product (Thermodynamic Product) ts2->di

Caption: Simplified reaction coordinate diagram for mono- vs. di-acylation.

  • Kinetic Product (Mono-acylation): The initial N-acylation is generally the faster reaction, with a lower activation energy.[9] At lower temperatures and with less reactive reagents, the reaction is under kinetic control, and the mono-acylated product is favored.

  • Thermodynamic Product (Di-acylation): The di-acylated product may be more thermodynamically stable in some cases, particularly if the second acyl group can participate in resonance or other stabilizing interactions. Given enough energy (higher temperatures) and time, the initial mono-acylated product can be converted to the di-acylated product, representing thermodynamic control.

By carefully selecting your reaction conditions, you can steer the reaction towards the desired kinetic product and avoid the formation of the thermodynamic byproduct.

References

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing). [Link]

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. (2020, August 10). ACS Publications. [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows. [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines. (2015, November 24). Semantic Scholar. [Link]

  • Selective monoacylation of symmetrical diamines via prior complexation with boron. (2003, September 18). PubMed. [Link]

  • Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides | Request PDF. ResearchGate. [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Semantic Scholar. [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (2025, August 6). ResearchGate. [Link]

  • N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021, December 30). The Distant Reader. [Link]

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Strategies for Substitution on the 4-Fluorobenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 4-position of a benzothiazole ring is a valuable strategy in medicinal chemistry for enhancing the pharmacological properties of a molecule. However, this structural modification presents a significant synthetic hurdle due to the steric hindrance imposed by the 4-fluoro group, which can impede reactions at adjacent positions. This technical guide provides in-depth troubleshooting advice, proven experimental protocols, and answers to frequently asked questions to enable the successful synthesis of 4-fluorobenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the 4-fluoro group sterically hinder substitution at the 2-position of the benzothiazole ring?

While fluorine is the smallest of the halogens, its placement at the 4-position of the benzothiazole ring puts it in close proximity to the 2-position. This proximity creates a "steric shield" that can physically block the approach of a nucleophile attempting to attack the carbon at the 2-position. This effect is particularly pronounced with larger, bulkier nucleophiles.

Q2: My nucleophilic aromatic substitution (SNAr) reaction at the 2-position of 2-chloro-4-fluorobenzothiazole with an amine is failing. What are the likely causes and how can I resolve this?

This is a common challenge when dealing with sterically hindered substrates. The combination of the 4-fluoro group and a potentially bulky amine nucleophile creates a high activation energy barrier for the reaction.[1]

Troubleshooting Strategies:

  • Elevate the Reaction Temperature: Increasing the temperature provides more kinetic energy to the reacting molecules, helping them to overcome the steric barrier. However, be mindful of potential starting material or product decomposition at excessive temperatures.

  • Solvent Selection: The choice of solvent is critical. High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are often effective as they can help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[2]

  • Utilize a Stronger, Non-Nucleophilic Base: If your amine requires deprotonation to act as a more potent nucleophile, using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can increase the rate of reaction without competing in the substitution.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[3][4] This technique is particularly useful for overcoming high activation barriers.[3]

  • Alternative Synthetic Routes: If direct substitution proves to be consistently low-yielding or unsuccessful, it is often more practical to construct the benzothiazole ring with the desired 2-substituent already in place.

Q3: What are the primary alternative strategies to direct substitution on a pre-formed 4-fluorobenzothiazole ring?

A "ring-closing" or "construction" strategy is a powerful alternative. This involves synthesizing the benzothiazole ring from a substituted aniline precursor that already contains the necessary fluorine atom. One of the most common and effective methods is the Jacobson-Hugershoff benzothiazole synthesis. This involves the reaction of a 2-amino-3-fluorothiophenol with an aldehyde, acid chloride, or another suitable electrophile.[5][6]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No or low conversion in SNAr at C2 • Steric hindrance from the 4-fluoro group.• Insufficient reaction temperature.• Poor choice of solvent.• Increase reaction temperature or use microwave heating.[3]• Switch to a high-boiling polar aprotic solvent (NMP, DMAc).• Use a more reactive leaving group at C2 (e.g., -SO2Me).
Decomposition of starting materials • Reaction temperature is too high.• Extended reaction times leading to degradation.• Consider a lower temperature with a more active catalyst.• Utilize microwave synthesis for rapid heating and shorter reaction times.[7][8][9]
Formation of multiple byproducts • Side reactions due to harsh conditions.• Reactive impurities in starting materials.• Lower the reaction temperature and carefully monitor progress.• Purify starting materials before use.• Screen alternative, milder catalysts.
Difficulty synthesizing the 2-amino-3-fluorothiophenol precursor • Non-selective reduction of other functional groups.• Instability of the thiophenol.[10]• Use a chemoselective reducing agent (e.g., iron powder in acidic media) for nitro group reduction.• Consider protecting the thiol group prior to reduction.

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr of 2-Chloro-4-fluorobenzothiazole

This protocol provides a general method for the substitution of the 2-chloro group with a representative amine nucleophile using microwave irradiation.

Materials:

  • 2-Chloro-4-fluorobenzothiazole

  • Amine nucleophile (e.g., morpholine)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-chloro-4-fluorobenzothiazole (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add 5 mL of DMF to the vial.

  • Securely seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 150 °C for 30-60 minutes.

  • Upon completion, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: Jacobson-Hugershoff Synthesis of a 2-Substituted-4-fluorobenzothiazole

This protocol outlines the construction of the benzothiazole ring, which circumvents the challenging C2 substitution.

Materials:

  • 2-Amino-3-fluorothiophenol

  • Aromatic aldehyde of choice

  • Ethanol

  • Catalytic amount of a mild acid (e.g., acetic acid)

Procedure:

  • Dissolve 2-amino-3-fluorothiophenol (1.0 mmol, 1.0 eq.) in ethanol (10 mL) in a round-bottom flask.

  • Add the aromatic aldehyde (1.1 mmol, 1.1 eq.) to the solution, followed by a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature and expose it to air (an open flask or a balloon of air) to facilitate oxidation of the intermediate thiazoline.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing Synthetic Strategies

G cluster_0 Direct Substitution at C2 cluster_1 Ring Construction Approach start1 2-Chloro-4-fluorobenzothiazole process1 SNAr with Nucleophile start1->process1 hindrance Steric Hindrance from 4-F process1->hindrance product1 2-Substituted-4-fluorobenzothiazole hindrance->product1 Overcome with: - High Temperature - Microwave Irradiation - Strong Base failure Low Yield / No Reaction hindrance->failure If conditions are not forcing enough start2 2-Amino-3-fluorothiophenol + Aldehyde/Acid Chloride process2 Jacobson-Hugershoff Cyclization start2->process2 product2 2-Substituted-4-fluorobenzothiazole process2->product2 caption Workflow for Synthesizing 4-Fluorobenzothiazoles

Figure 1. A flowchart illustrating the decision-making process for synthesizing 2-substituted-4-fluorobenzothiazoles, comparing the direct substitution pathway with the ring construction strategy.

References

  • Hutchinson, I., et al. (2016). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, W., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9, 3687-3689. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 4-(2-Fluorophenyl)-2-methylthiazole.
  • Li, Z., Shi, Z., & He, C. (2005). Addition of heterocycles to electron deficient olefins and alkynes catalyzed by gold(III). Journal of Organometallic Chemistry.
  • Reeves, J. T., et al. (2015). Concerted nucleophilic aromatic substitutions. Nature. Available from: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]

  • ResearchGate. Synthesis of substituted fluorobenzothiazoles. Available from: [Link]

  • Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • ResearchGate. Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. Available from: [Link]

  • Khan, I., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances.
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available from: [Link]

  • Daugulis, O., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • El-Faham, A., et al. (2020).
  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • Kim, J. H., et al. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Journal of the Korean Chemical Society.
  • Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group.
  • International Journal of Pharmacy and Biological Sciences. (2016).
  • Bakulina, O., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][5][11]benzothiazines: access to pyrrolo[2,1-b][5][10]benzothiazoles. Beilstein Journal of Organic Chemistry.

  • Gaba, M., & Singh, S. (2021). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Heliyon.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Journal of Biomolecular Structure and Dynamics.
  • BenchChem. (2025). Overcoming steric hindrance in substituted diene reactions.
  • Kazi, M. A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.
  • Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules.

  • Firoozpour, L., et al. (2021). synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. Journal of Reports in Pharmaceutical Sciences.
  • Kumar, A., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. Available from: [Link]

Sources

Stability of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine in Acidic Media

Executive Summary

Compound: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: 942473-92-9) Classification: Weakly basic heterocyclic amine. Core Stability Profile: High stability in dilute mineral acids at ambient temperature. Susceptible to hydrolytic deamination (conversion to the benzothiazolinone) under forcing acidic conditions (high temperature, concentrated acid) or nitrosation conditions.

This guide addresses critical stability concerns, solubility challenges, and analytical artifacts encountered during the handling of this fluorinated benzothiazole intermediate.

Module 1: Solubility & Salt Formation Troubleshooting

The Issue: Users often report that the compound fails to dissolve completely in standard acidic mobile phases (e.g., 0.1% Formic Acid) or precipitates during salt formation.

The Science: The 2-aminobenzothiazole core typically has a pKa around 4.5. However, the 4-fluoro and 5-chloro substituents are strongly electron-withdrawing. Through inductive effects (


), they significantly reduce the electron density on the ring nitrogen (N3) and the exocyclic amine.
  • Estimated pKa: ~2.0 – 2.5.

  • Consequence: In weak acids (acetic acid) or dilute organic acids (0.1% formic acid, pH ~2.7), the compound may not be fully protonated, leading to poor solubility or "oiling out."

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Incomplete Dissolution in 0.1% Formic AcidpH is too close to pKa; insufficient protonation.Switch to TFA: Use 0.1% Trifluoroacetic acid (pH ~2.0) or 10 mM HCl to ensure full protonation (

).
Precipitation of HCl saltThe HCl salt of this planar heterocycle has high lattice energy and low aqueous solubility (common effect of Cl/F substitution).Co-solvent Strategy: Dissolve in minimal DMSO or MeOH first, then slowly add the acidic aqueous buffer. Avoid high chloride ion concentration if not intended (common ion effect).
Cloudiness upon dilution"Crash out" of the free base.Maintain acidic pH (< 2.0) throughout the dilution series. Do not dilute acidic stock directly into neutral water.

Module 2: Chemical Stability & Hydrolysis (The "M+1" Artifact)

The Issue: During LC-MS analysis or acidic heating, a new impurity peak appears with a mass shift of +1 Da (or +0.984 Da exact mass).

The Science: While the 2-amino group is generally stable, the electron-deficient nature of the 5-chloro-4-fluoro ring makes the C-2 carbon more electrophilic. Under vigorous acidic conditions (e.g., refluxing in HCl), water acts as a nucleophile, attacking C-2. This leads to the displacement of ammonia (deamination) and the formation of 5-chloro-4-fluoro-1,3-benzothiazol-2(3H)-one (often existing as the hydroxy tautomer).

Mass Shift Calculation:

  • Loss of

    
     (Mass: ~16)
    
  • Gain of

    
     (Mass: ~17)
    
  • Net Change: +1 Da.

Visualizing the Degradation Pathway:

HydrolysisPathway Start 5-Chloro-4-fluoro- 1,3-benzothiazol-2-amine (Stable Form) Protonation Protonated Intermediate (Activated C-2) Start->Protonation H+ (Strong Acid) Transition Tetrahedral Intermediate (Nucleophilic Attack by H2O) Protonation->Transition + H2O / Heat Product 5-Chloro-4-fluoro- 1,3-benzothiazol-2(3H)-one (Hydrolysis Product) Transition->Product - NH3 Ammonia NH3 (Byproduct) Transition->Ammonia

Figure 1: Acid-catalyzed hydrolysis mechanism converting the amine to the benzothiazolinone.

Prevention Guide:

  • Avoid Prolonged Heat: Do not reflux in aqueous acid unless necessary.

  • Temperature Limit: Keep acidic solutions below 50°C for extended periods.

  • LC-MS Settings: Ensure the heated capillary/ESI source temperature isn't artificially inducing this hydrolysis in the droplet phase (source fragmentation).

Module 3: Diazotization Risks

The Issue: Researchers attempting to convert the amine to a halide (Sandmeyer) or hydrazine often report "decomposition" or "tar formation."

The Science: Diazotization requires the formation of a diazonium salt (


). For electron-deficient amines like this, the diazonium species is highly electrophilic  and unstable. It can rapidly couple with unreacted amine (forming triazenes) or react with the solvent.
  • Critical Control: The reaction must be kept strictly at 0°C to -5°C .

  • Acid Choice: Use concentrated

    
     or nitrosyl sulfuric acid rather than aqueous HCl, as the highly acidic anhydrous environment stabilizes the electron-deficient diazonium ion [1].
    

FAQ: Frequently Asked Questions

Q1: Can I use DMSO to prepare stock solutions? A: Yes. The compound is stable in DMSO at room temperature. However, avoid "acidic DMSO" (DMSO mixed with HCl) for long-term storage, as this can promote degradation. Store pure DMSO stocks at -20°C.

Q2: I see a dimer peak (2M+H). Is this disulfide formation? A: Unlikely. 2-aminobenzothiazoles do not have a free thiol group to form disulfides unless the ring has opened. Ring opening requires strong base , not acid. A 2M+H peak is likely a non-covalent adduct formed in the electrospray source (concentration dependent), not a chemical impurity.

Q3: How do I remove the hydrolysis impurity? A: The hydrolysis product (benzothiazolinone) is much less basic than the amine.

  • Purification: Dissolve the crude mixture in dilute acid (where the amine dissolves as a salt). The benzothiazolinone (being non-basic) will likely remain undissolved or can be extracted into an organic solvent (like Ethyl Acetate) while the amine remains in the aqueous acidic layer.

Troubleshooting Flowchart

Troubleshooting Problem User Observation Solubility Issue: Poor Solubility or Precipitation Problem->Solubility Purity Issue: New Peak (+1 Da) in LC-MS Problem->Purity CheckAcid Check Acid Strength Solubility->CheckAcid CheckTemp Check Temperature Purity->CheckTemp StrongAcid Use TFA or 10mM HCl (Ensure pH < 2) CheckAcid->StrongAcid pH > 3 Cosolvent Pre-dissolve in DMSO CheckAcid->Cosolvent pH OK but cloudy HighTemp Hydrolysis Detected. Reduce Temp < 40°C CheckTemp->HighTemp Process > 50°C SourceParam Check MS Source Temp (Artifact?) CheckTemp->SourceParam Process Cold

Figure 2: Decision tree for diagnosing stability and handling issues.

References

  • Catalán, J., et al. "Basicity and acidity of benzothiazoles." Journal of the Chemical Society, Perkin Transactions 2, 1987. Link

  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives." European Journal of Medicinal Chemistry, 2009. Link

  • PubChem. "5-Chloro-4-fluoro-1,3-benzothiazol-2-amine Compound Summary." National Library of Medicine. Link

  • Larson, R. "The Chemistry of 2-Aminobenzothiazoles." Chemical Reviews, 1989. (General reference for hydrolysis mechanisms).

Validation & Comparative

NMR characterization data for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison for the structural validation of halogenated benzothiazole building blocks.

Executive Summary

The precise structural elucidation of halogenated benzothiazoles is a critical quality control step in preclinical drug development. 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: 942473-92-9) is a highly specialized heterocyclic building block utilized in the synthesis of kinase inhibitors and antimicrobial agents[1]. Due to the presence of both fluorine and chlorine on the aromatic ring, distinguishing this compound from its regioisomers—such as the commercially available 6-chloro-5-fluorobenzo[d]thiazol-2-amine (CAS: 634909-27-6)[2]—requires rigorous multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the NMR characterization profiles of these two isomers, details the causality behind specific spectral phenomena, and provides a self-validating protocol for analytical chemists.

The Causality of Multi-Nuclear NMR in Halogenated Aromatics

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) is insufficient for distinguishing 5-chloro-4-fluoro-1,3-benzothiazol-2-amine from its isomers, as they share identical molecular weights (202.64 g/mol ) and nearly indistinguishable fragmentation patterns[1]. Instead, the strategic use of


H, 

C, and

F NMR exploits the distinct electronic environments created by the halogens.

Fluorine-19 is 100% naturally abundant and highly electronegative, leading to massive spin-spin coupling constants with adjacent carbons (


 Hz)[3]. By mapping the 

-coupling networks and observing proton splitting patterns, researchers can definitively assign the relative positions of the fluorine, chlorine, and remaining protons on the benzothiazole core.

Comparative NMR Data Analysis: 5-Cl-4-F vs. 6-Cl-5-F Isomers

To objectively evaluate the structural integrity of a synthesized or purchased batch, compare your empirical data against the theoretical splitting patterns of the two most common regioisomers. The arrangement of the protons (ortho vs. para) dictates the entire


H NMR profile.

Table 1: Comparative NMR Spectral Markers for Fluorinated Benzothiazol-2-amines

NMR NucleusAnalytical ParameterTarget: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amineAlternative: 6-Chloro-5-fluorobenzo[d]thiazol-2-amine

H NMR
Aromatic ProtonsTwo doublets (H6, H7) showing ortho coupling (

Hz).
Two singlets/fine doublets (H4, H7) showing para arrangement. H4 shows ortho F-coupling (

Hz).

C NMR
C-F Coupling (

)
~240 Hz doublet at C4.~240 Hz doublet at C5[3].

C NMR
C-Cl Coupling (

)
~22–27 Hz doublet at C5[3].~22–27 Hz doublet at C6.

F NMR
Chemical Shift EnvironmentMore downfield (deshielded by the adjacent bridgehead C3a and Cl).More upfield (shielded differently at the C5 position).

Self-Validating NMR Acquisition Protocol

To ensure reproducibility and quantitative accuracy, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system: if the validation checkpoints fail, the sample preparation or instrument shimming must be repeated before data processing.

Step 1: Sample Preparation
  • Action: Dissolve 15–25 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    )[4].
    
  • Causality: The 2-amine group forms strong intermolecular hydrogen bonds, often rendering the compound insoluble in standard CDCl

    
    . DMSO-
    
    
    
    disrupts these bonds, ensuring a sharp, well-resolved spectrum[4].
  • Validation Checkpoint: The solution must be completely clear. Particulates will distort the magnetic field homogeneity, broadening the peaks and obscuring critical fine

    
     couplings.
    
Step 2: H NMR Acquisition
  • Action: Acquire at 400 MHz (or higher) using 16 scans and a relaxation delay (D1) of 2.0 seconds[3].

  • Validation Checkpoint: Integrate the broad singlet corresponding to the -NH

    
     group (typically around 7.5–8.0 ppm in DMSO-
    
    
    
    ). The integration ratio of the -NH
    
    
    peak to the total aromatic protons must be exactly 2:2. If the -NH
    
    
    peak integrates to less than 2, proton exchange with trace water in the solvent has occurred, indicating degraded solvent quality.
Step 3: C NMR Acquisition
  • Action: Acquire using 1024 scans with a D1 of 3.0–5.0 seconds.

  • Causality: Quaternary carbons (C2, C3a, C4, C5, C7a) lack attached protons, resulting in highly inefficient spin-lattice relaxation (long

    
    ). A longer D1 ensures these critical carbons are fully magnetized between pulses, preventing their signals from disappearing into the baseline[4].
    
Step 4: F NMR Acquisition
  • Action: Acquire 64 scans with

    
    H decoupling.
    
  • Causality: Decoupling the protons collapses the complex fluorine multiplets into a sharp singlet, allowing for precise chemical shift determination and purity assessment (identifying trace fluorinated impurities without overlapping multiplet confusion).

Structural Elucidation Workflow

NMR_Workflow Prep Sample Preparation 15-25 mg in DMSO-d6 H1_NMR 1H NMR Acquisition Assess Ortho vs Para Protons Prep->H1_NMR F19_NMR 19F NMR Acquisition Identify Fluorine Environment H1_NMR->F19_NMR C13_NMR 13C NMR Acquisition Map J_CF Coupling Constants F19_NMR->C13_NMR Validation Structural Validation Confirm 5-Cl-4-F Isomer C13_NMR->Validation

Logical workflow for multi-nuclear NMR structural elucidation of benzothiazoles.

References

  • Title: Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water Source: Rsc.org URL: [Link]

Sources

HPLC Method Development for 5-Chloro-4-Fluoro-Benzothiazole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary: The Separation Challenge

5-chloro-4-fluoro-benzothiazole (CFBT) represents a distinct class of halogenated heterocyclic scaffolds often used as intermediates in the synthesis of bioactive agents (e.g., antitumor benzothiazoles, Tizanidine analogs).

The analytical challenge lies not in retaining the compound, but in specificity . Halogenated benzothiazoles are prone to regioisomerism (e.g., 5-chloro vs. 6-chloro) and hydrolysis degradation. Standard C18 columns often fail to resolve these structurally similar impurities due to "hydrophobic masking," where the dominant hydrophobic retention overshadows subtle electronic differences caused by the fluorine and chlorine atoms.

This guide objectively compares the standard C18 (Octadecyl) approach against the Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives, demonstrating why π-electron active phases offer superior resolution for this specific fluorinated target.

Compound Profiling & Physicochemical Basis

Before method selection, we must ground our choices in the molecule's properties.

PropertyValue (Est.)Chromatographic Implication
Scaffold BenzothiazoleHigh UV absorptivity (π-conjugated). Rigid planar structure.
Substituents 5-Cl, 4-FElectron-withdrawing groups reduce pKa of the thiazole nitrogen. Increases lipophilicity.[1]
LogP ~2.8 - 3.2Moderately lipophilic. Requires organic content >40% for elution.
pKa (Conj. Acid) ~1.0 - 2.0The thiazole nitrogen is weakly basic. Low pH is required to suppress ionization of residual silanols, not necessarily the analyte itself.
UV Max 255 nm, 280-290 nmDual monitoring recommended. 255 nm for sensitivity; 280 nm for specificity against non-aromatic impurities.

Comparative Guide: Stationary Phase Selection

The choice of column chemistry is the single most critical variable for CFBT purity analysis.

Option A: C18 (Octadecyl) – The "Generalist"
  • Mechanism: Purely hydrophobic interaction (London dispersion forces).

  • Performance: Excellent for retaining CFBT.

  • Limitation: Poor shape selectivity. It struggles to separate the 4-fluoro target from a potential des-fluoro impurity or a 6-fluoro regioisomer, as the hydrophobic volume change is negligible.

  • Verdict: Baseline Choice. Use for rough assay, but insufficient for high-stringency impurity profiling.

Option B: Phenyl-Hexyl – The "Specialist" (Recommended)
  • Mechanism: Hydrophobic interaction + π-π interactions .

  • Why it wins: The benzothiazole ring is electron-deficient due to the N/S heteroatoms and halogen substituents. The Phenyl-Hexyl phase acts as a π-donor. This creates a secondary retention mechanism "orthogonal" to hydrophobicity.

  • Data Support: In comparative studies of halogenated aromatics, Phenyl-Hexyl phases typically increase resolution (

    
    ) between regioisomers by 30-50% compared to C18 [1].
    
  • Verdict: Superior Choice for purity analysis.

Option C: Pentafluorophenyl (PFP) – The "Alternative"[2]
  • Mechanism: Dipole-dipole, π-π, and hydrogen bonding.

  • Performance: Extremely high selectivity for halogenated compounds.

  • Limitation: Often shows lower retention times and requires longer equilibration. Can be less robust for routine QC compared to Phenyl-Hexyl.

Decision Matrix: Column Selection

ColumnSelection Start Start: Method Development Target: 5-Cl-4-F-Benzothiazole IsomerRisk Are Regioisomers (e.g. 6-Cl) Suspected? Start->IsomerRisk C18 Use C18 Column (e.g., Zorbax Eclipse Plus) Focus: Robustness IsomerRisk->C18 No (Synthesis is regiospecific) Phenyl Use Phenyl-Hexyl Column (e.g., XSelect CSH) Focus: Selectivity IsomerRisk->Phenyl Yes (Standard Risk) PFP Use PFP Column (e.g., Kinetex F5) Focus: Halogen Specificity Phenyl->PFP If Resolution < 1.5

Figure 1: Decision tree for stationary phase selection based on impurity profile risk.

Optimized Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl method is the gold standard for this application.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes π-π selectivity for the halogenated ring.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol activity; MS-compatible.[2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatics than Methanol due to lower viscosity and dipole alignment.
Flow Rate 1.0 mL/minStandard backpressure balance.
Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 254 nmPrimary absorption band for the benzothiazole core.
Gradient Profile

A generic linear gradient is insufficient. A "focusing" gradient is required to separate the polar hydrolysis products from the lipophilic parent.

  • 0.0 min: 10% B (Hold for 2 min to elute polar salts/solvents)

  • 2.0 min: 10% B

  • 15.0 min: 90% B (Linear ramp)

  • 18.0 min: 90% B (Wash)

  • 18.1 min: 10% B (Re-equilibration)

  • 23.0 min: Stop

Sample Preparation[4]
  • Diluent: 50:50 Water:Acetonitrile.[3]

    • Critical Note: Do not dissolve pure CFBT in 100% ACN and inject into a high-aqueous initial gradient (10% B). This causes "solvent shock" and peak splitting.

  • Concentration: 0.5 mg/mL for impurity profiling; 0.1 mg/mL for assay.

Validation Strategy (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), it must pass specific system suitability criteria before every run.

System Suitability Test (SST) Criteria:
  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Failure Mode: If

      
      , it indicates secondary silanol interactions. Action:  Switch to Phosphate Buffer pH 2.5 (non-MS compatible) to suppress silanols further.
      
  • Resolution (

    
    ):  > 2.0 between CFBT and nearest impurity (usually the hydrolysis product 2-hydroxy-5-chloro-4-fluoro-benzothiazole).
    
  • Precision: %RSD of peak area < 0.5% (n=6 injections).

Impurity Fate Mapping

Understanding where impurities originate allows you to validate the method's specificity.

ImpurityFate StartMat Start: 2-Amino-Thiophenol Reaction Cyclization Reaction StartMat->Reaction Product Target: 5-Cl-4-F-Benzothiazole Reaction->Product Impurity1 Impurity A: Unreacted Amine (Elutes Early) Reaction->Impurity1 Residual Impurity2 Impurity B: Disulfide Dimer (Elutes Late) Product->Impurity2 Oxidation

Figure 2: Fate mapping of potential impurities. The method must resolve the early-eluting amine (polar) and the late-eluting dimer (highly lipophilic).

References

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PubChem. (2025).[4] 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole Physicochemical Properties. Retrieved from [Link]

  • Basavanakatti, et al. (2024).[3] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [Link][3]

  • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles.[5][6] 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Analytical Validation and Reference Standard Selection for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS No. 942473-92-9; MW: 202.64 g/mol ) is a highly halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals[1]. Accurate quantification of this intermediate is critical for downstream Active Pharmaceutical Ingredient (API) quality control and impurity profiling.

This guide objectively compares the performance of three commercially available grades of reference standards—Certified Reference Material (CRM), Analytical Standard, and Technical Grade—and provides robust, self-validating methodologies for their analytical application.

The Metrological Hierarchy: Comparing Standard Grades

To establish a reliable analytical method, the choice of reference standard is paramount. The performance of a standard is defined by its metrological traceability, purity uncertainty, and regulatory compliance. For highly regulated environments, standards manufactured under ISO 17034 and characterized via ISO/IEC 17025 are mandatory to ensure unbroken traceability to the International System of Units (SI)[2][3].

Table 1: Performance Comparison of Reference Standard Grades
FeatureCertified Reference Material (CRM)Analytical StandardTechnical Grade
Purity Range >99.5% (Certified absolute mass)>98.0% (Nominal chromatographic)~95.0% (Approximate)
Manufacturing Standard ISO 17034 & ISO/IEC 17025[3]ISO 9001Non-regulated
Traceability SI Units (e.g., NIST/BAM traceable)[2]Relative to internal lotNone
Uncertainty Budget Fully quantified (e.g., ± 0.2%)Not providedNot provided
Best Application Quantitative assay, Method validationRoutine QC, Impurity IDEarly R&D synthesis

The Causality of Analytical Bias: Why Grade Matters

Using a Technical Grade or standard Analytical Grade material for absolute quantification often leads to significant assay bias. The causality lies in the limitations of routine chromatographic techniques.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) only measures UV-active components. It is inherently "blind" to non-chromophoric impurities such as residual inorganic salts, water, or aliphatic solvents used during the synthesis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine. Therefore, a material exhibiting 99% HPLC area purity might only possess 95% absolute mass fraction purity.

CRMs overcome this by utilizing orthogonal, absolute quantification techniques like Quantitative NMR (qNMR). qNMR provides a direct causal link between the signal integral and the number of nuclei, completely independent of the molecule's UV extinction coefficient.

Logic A Impure Standard (Contains Salts/Water) B HPLC-UV Analysis A->B UV Detection C qNMR Analysis A->C Proton Integration D Overestimated Purity (Blind to non-UV) B->D False High E Absolute Mass Fraction (True Purity) C->E Accurate

Logical relationship demonstrating purity overestimation causality in HPLC vs. qNMR.

Self-Validating Experimental Methodologies

The following protocols detail the validation and application of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine standards. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Absolute Purity Determination via 1H-qNMR

Self-Validation Mechanism: By determining the longitudinal relaxation time (


) of the longest-relaxing proton prior to the quantitative experiment, the protocol ensures complete magnetization recovery (

), validating the accuracy of the integration.
  • Sample Preparation: Accurately weigh ~10 mg of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine and ~5 mg of Maleic Acid (Internal Standard, NIST traceable CRM) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve both compounds in 0.6 mL of DMSO-

    
     containing 0.05% TMS.
    
  • 
     Measurement:  Execute an inversion-recovery pulse sequence to determine the 
    
    
    
    of the benzothiazole aromatic protons and the maleic acid olefinic protons.
  • Parameter Optimization: Set the relaxation delay (

    
    ) to at least 5 times the longest 
    
    
    
    (typically
    
    
    = 30-45 seconds for rigid heterocycles). Use a 90° excitation pulse to maximize signal.
  • Acquisition: Acquire 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target analytical peaks.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet (

    
     6.26 ppm, 2H) and the isolated aromatic proton of the benzothiazole ring. Calculate the absolute mass fraction using the standard qNMR equation.
    
Protocol B: LC-MS/MS Calibration for Impurity Profiling

Self-Validation Mechanism: The analytical run is self-validating through the bracketing of Quality Control (QC) samples. If the QC accuracy deviates by more than ±5%, the system automatically flags the run for recalibration, preventing the reporting of drifted data.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and B (0.1% Formic Acid in Acetonitrile).

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Calibration Curve: Prepare a 6-point calibration curve (1 ng/mL to 1000 ng/mL) using the CRM grade standard.

  • Acquisition: Run a gradient from 5% B to 95% B over 5 minutes. Monitor the MRM transition for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (

    
     203.0 
    
    
    
    [Fragment]).
  • Validation: Inject a mid-level Quality Control (QC) sample every 10 injections.

Quantitative Performance Comparison

To objectively demonstrate the performance differences, a spiked sample of a downstream API was quantified using calibration curves generated from the three different grades of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine.

Table 2: Quantitative Assay Recovery Based on Standard Grade
Standard Grade UsedNominal Spiked Conc.Measured Conc. (LC-MS)Recovery (%)Variance (RSD, n=6)
CRM (ISO 17034) 50.0 µg/g49.8 µg/g99.6%1.2%
Analytical Standard 50.0 µg/g51.4 µg/g102.8%3.5%
Technical Grade 50.0 µg/g54.7 µg/g109.4%8.1%

Data Interpretation: The Technical Grade overestimates the API impurity concentration by nearly 10%. Because the Technical Grade contains uncharacterized, non-UV active impurities (like salts), its true active mass is lower than weighed. This results in a weaker calibration curve, which mathematically inflates the calculated concentration of the unknown samples. The CRM provides near-perfect recovery with minimal variance, proving its necessity in rigorous quantitative environments.

Workflow A Technical Grade Synthesis (Purity ~95%) B Purification (Recrystallization/Prep-HPLC) A->B Removes major impurities C Analytical Standard (Purity >98%) B->C Routine QC (LC-MS/UV) D Primary Certification (qNMR) Traceable to SI C->D Absolute quantification E Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025 D->E Uncertainty budget applied

Workflow for certifying 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine reference standards.

References

  • Title: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine - CAS No.: 942473-92-9 | Source: Moldb | URL: 1[1]

  • Title: CPAchem Analytical and Physico-Chemical Catalogue | Source: CPAchem | URL: 2[2]

  • Title: Certified Reference Materials | Source: Sigma-Aldrich | URL: 3[3]

Sources

UV-Vis Absorption Spectra of Polysubstituted Benzothiazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Benzothiazoles represent a privileged scaffold in medicinal chemistry and materials science, widely utilized as antitumor agents, fluorescent probes, and nonlinear optical materials. Their UV-Vis absorption profile is governed by the planar, bicyclic system comprising a benzene ring fused to a thiazole ring.

Unlike simple aromatics, polysubstituted benzothiazoles exhibit a complex electronic landscape dominated by


  transitions (high intensity) and 

transitions (lower intensity, often obscured). The sulfur atom's lone pairs and the imine nitrogen provide sites for significant donor-acceptor interactions, making the spectra highly tunable via substitution.

This guide provides a technical analysis of how structural modifications alter the photophysical properties of benzothiazoles, comparing them against their isosteres (benzoxazoles and benzimidazoles) to aid in rational scaffold selection.

Comparative Analysis: Scaffold Performance

When selecting a heterocycle for drug design or optical applications, the choice between benzothiazole, benzoxazole, and benzimidazole is critical.[1] The following analysis compares their spectral behaviors.

Table 1: Heterocyclic Scaffold Comparison (Unsubstituted Cores)
FeatureBenzothiazole (S-Heterocycle)Benzoxazole (O-Heterocycle)Benzimidazole (N-Heterocycle)
Primary

(MeOH)
~215, 250, 285, 296 nm~230, 270, 275 nm~240, 270, 278 nm
Spectral Shift Baseline Hypsochromic (Blue) Shift Hypsochromic (Blue) Shift
Electronic Influence Sulfur is a weaker electronegative atom than Oxygen; better orbital overlap with

-system (3p-2p).
Oxygen is highly electronegative, tightly holding electrons; reduces conjugation efficiency.Nitrogen allows H-bonding; spectra are highly pH-dependent (protonation of N3).
Molar Absorptivity (

)
High (

)
ModerateModerate to High
Spin-Orbit Coupling High (Heavy atom effect of S)LowLow
Application Niche NIR dyes, nonlinear optics, triplet sensitizers.UV brighteners, scintillators (high quantum yield).pH sensors, DNA intercalators.

Analyst Insight: Choose Benzothiazole if your application requires redshifted absorption or intersystem crossing (due to the heavy atom effect). Choose Benzoxazole for high fluorescence quantum yields in the blue region.

Substituent Effects & Structure-Property Relationships (SPR)

The absorption spectra of polysubstituted benzothiazoles are dictated by the Push-Pull mechanism. Placing an Electron Donating Group (EDG) and an Electron Withdrawing Group (EWG) at opposing ends of the conjugated system induces strong Intramolecular Charge Transfer (ICT).

The 2-Aryl Effect

Substitution at the C2 position extends the conjugation length significantly.

  • 2-Phenylbenzothiazole:

    
     nm.
    
  • Para-Substitution on Phenyl Ring:

    • EWG (e.g., -NO

      
      ):  Minor red shift (stabilizes LUMO).
      
    • EDG (e.g., -OH, -NH

      
      , -NMe
      
      
      
      ):
      Massive bathochromic shift. The lone pair on the substituent donates into the benzothiazole acceptor.
Table 2: Spectral Data of Polysubstituted Derivatives

Data compiled from various solvent studies (EtOH/MeOH).

Compound StructureSubstituent (Donor)Substituent (Acceptor)

(nm)

(L mol

cm

)
Transition Type
Benzothiazole HH252, 285, 296~2,500

2-Phenylbenzothiazole Phenyl (Weak)Benzothiazole Core29818,500

2-(4-Aminophenyl)... -NH

(Strong)
Benzothiazole Core36524,000ICT
2-(4-N,N-Dimethyl... -N(CH

)

(Very Strong)
Benzothiazole Core390 - 410>30,000Strong ICT
6-Nitro-2-amino... -NH

(at C2)
-NO

(at C6)
38519,500Push-Pull
Solvatochromism

Polysubstituted benzothiazoles (especially "Push-Pull" types) exhibit Positive Solvatochromism .

  • Mechanism: The excited state is more polar than the ground state. Polar solvents (DMSO, DMF) stabilize the excited state more than the ground state, lowering the energy gap (

    
    ) and shifting absorption to longer wavelengths (Red Shift).
    
  • Example: 2-(4-aminophenyl)benzothiazole may shift from ~350 nm in Hexane to ~370 nm in Ethanol.

Visualization of Electronic Mechanisms

Diagram 1: Electronic Transition & Substituent Logic

This diagram illustrates how substituents alter the HOMO-LUMO gap.

G Base Benzothiazole Core (HOMO-LUMO Gap: Large) Sub_C2 C2-Aryl Substitution (Extended Conjugation) Base->Sub_C2 + Phenyl Ring EDG Add EDG (e.g., -NMe2) Raises HOMO Energy Sub_C2->EDG Para-position EWG Add EWG (e.g., -NO2) Lowers LUMO Energy Sub_C2->EWG C6-position Result Narrowed Band Gap (Bathochromic Shift) EDG->Result Destabilizes HOMO EWG->Result Stabilizes LUMO ICT Intramolecular Charge Transfer (ICT) Band Result->ICT Creates new low-energy transition (Visible Region)

Caption: Mechanistic pathway of band-gap engineering in benzothiazoles via substituent modification.

Experimental Protocol: UV-Vis Characterization

Objective: To determine


, Molar Absorptivity (

), and solvatochromic behavior.[2]
Reagents & Equipment[3][4][5][6]
  • Solvents: Spectroscopic grade Methanol, Ethanol, DMSO, Dichloromethane (DCM). Note: Avoid Acetone (UV cutoff ~330 nm interferes).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).[3]

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must be avoided.

Step-by-Step Workflow
  • Stock Solution Preparation (Gravimetric):

    • Weigh 1.0 - 2.0 mg of the benzothiazole derivative.

    • Dissolve in 10 mL of solvent (e.g., DMSO for solubility) to create a ~1 mM stock.

    • Critical Check: Sonicate for 5 mins to ensure complete dissolution. Micro-aggregates scatter light and distort baselines.

  • Dilution Series:

    • Prepare working standards (e.g., 10, 20, 30, 40, 50

      
      M) in the target solvent (e.g., EtOH).
      
    • Ensure the final absorbance is between 0.2 and 0.8 A.U. for linearity (Beer-Lambert Law).

  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run "Auto-Zero" / "Baseline Correction" on the instrument to subtract solvent/cuvette absorption.

  • Measurement:

    • Scan range: 200 nm to 600 nm.[4]

    • Scan speed: Medium (approx. 200-400 nm/min).

    • Data Interval: 1 nm.

  • Data Analysis:

    • Identify

      
      .[2][4][5]
      
    • Plot Absorbance vs. Concentration.

    • Calculate

      
       from the slope (
      
      
      
      ).
Diagram 2: Experimental Workflow

Workflow Sample Solid Sample (1-2 mg) Stock Stock Solution (1 mM in DMSO) Sample->Stock Weigh & Dissolve Dilution Dilution Series (10-50 µM) Stock->Dilution Serial Dilution Measure Scan 200-600nm (Quartz Cuvette) Dilution->Measure Load Sample Blank Blank Correction (Pure Solvent) Blank->Measure Subtract Background Data Calculate ε (Beer-Lambert) Measure->Data Extract λmax

Caption: Standardized workflow for quantitative UV-Vis analysis of benzothiazole derivatives.

References

  • NIST Chemistry WebBook. Benzothiazole UV/Visible Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]

  • Kundu, B.K., et al. Derivatized benzothiazoles as two-photon-absorbing organic photosensitizers. J. Am. Chem. Soc. 2023;145:3535–3542.[5]

  • Tsemeugne, J., et al. Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. International Journal of Chemistry Studies, 2025.[7] Available at: [Link][8]

  • Wang, J., et al. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents. PMC, NIH. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and drug development professionals analyzing halogenated benzothiazoles. It compares the performance of High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS/MS) against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) standard, focusing on fragmentation mechanics and data interpretation.

Executive Summary: Methodological Selection

Halogenated benzothiazoles (HBTs) are critical scaffolds in medicinal chemistry (antitumor, antimicrobial agents) and environmental science (vulcanization accelerators). Their analysis is bifurcated by volatility and polarity.[1][2]

While GC-MS (EI) remains the "gold standard" for library matching of volatile parent compounds, High-Resolution LC-MS/MS (ESI) has emerged as the superior "product" for analyzing polar metabolites, degradation products, and trace-level biological samples. This guide compares these two approaches, with a focus on the structural elucidation capabilities of each.

Performance Matrix: HR-LC-MS/MS vs. GC-MS (EI)
FeatureHR-LC-MS/MS (The "Product") GC-MS (The Alternative)
Ionization Mechanism Soft Ionization (ESI/APCI) – Protonation

Hard Ionization (EI) – Radical Cation

Fragmentation Control Tunable (Collision Energy) – MS/MS requiredFixed (70 eV) – Spontaneous in-source
Structural Insight Accurate Mass (<5 ppm) for formula confirmationSpectral Fingerprinting (NIST Library Match)
Analytes Polar metabolites, thermally labile derivativesVolatile, non-polar, thermally stable parents
Sensitivity pg/mL range (Targeted MRM)ng/mL range (Scan mode)
Key Limitation Matrix effects (Ion suppression)Derivatization often required for polar groups

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation pathways is essential for validating the presence of the benzothiazole core and identifying the halogen substituent.[1]

Isotopic Signatures (The First Check)

Before fragmentation analysis, the molecular ion cluster provides immediate confirmation of halogenation.

  • Chlorine (

    
    ):  Distinct 3:1  intensity ratio at 
    
    
    
    and
    
    
    .
  • Bromine (

    
    ):  Distinct 1:1  intensity ratio at 
    
    
    
    and
    
    
    .[1]
  • Fluorine (

    
    ):  No isotope pattern (monoisotopic); mass defect is negative.[1]
    
Fragmentation Pathways (EI & CID)

The benzothiazole core is robust, but under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), it follows a predictable degradation path.

  • Loss of Substituent: Halogens (Cl, Br) or functional groups at the 2-position are often lost first, or competitively with the ring opening.[1]

  • Ring Cleavage (HCN Loss): The thiazole ring typically ejects Hydrogen Cyanide (HCN, 27 Da), a hallmark of nitrogen heterocycles.[1]

  • Sulfur Extrusion (CS Loss): Loss of Carbon Monosulfide (CS, 44 Da) often follows or competes with HCN loss.[1]

Visualization: Fragmentation of 2-Chlorobenzothiazole

The following diagram illustrates the primary fragmentation pathway observed in EI-MS, which serves as the foundational logic for MS/MS interpretation.

G M Molecular Ion (M+) [C7H4ClNS]+ m/z 169 / 171 Frag1 [M - Cl]+ [C7H4NS]+ m/z 134 M->Frag1 - Cl• (35 Da) (Radical Loss) Frag2 [M - HCN]+ [C6H3ClS]+ m/z 142 / 144 M->Frag2 - HCN (27 Da) (Ring Cleavage) Frag3 [M - Cl - HCN]+ [C6H4S]+ m/z 107 Frag1->Frag3 - HCN (27 Da) Frag2->Frag3 - Cl• (35 Da) Frag4 [M - Cl - HCN - CS]+ [C5H4]+ m/z 63 Frag3->Frag4 - CS (44 Da) (Sulfur Extrusion)

Caption: Proposed EI fragmentation pathway for 2-Chlorobenzothiazole. The loss of the halogen and HCN are competitive primary steps.

Diagnostic Ion Table

Use this table to correlate observed m/z peaks with specific structural features of halogenated benzothiazoles.

Fragment Ion (m/z)Proposed StructureOrigin/MechanismDiagnostic Value
169 / 171

Molecular Ion (

)
Confirms 2-Chlorobenzothiazole (3:1 ratio).
213 / 215

Molecular Ion (

)
Confirms 2-Bromobenzothiazole (1:1 ratio).
134

Loss of Halogen (

)
Indicates intact benzothiazole core after dehalogenation.
108

Loss of HCN + XCommon aromatic sulfur fragment (thiophenol-like).
69

Thiazole ring fragmentSpecific to the thiazole moiety (often low abundance).[1]
63

Hydrocarbon residueNon-specific aromatic breakdown product.[1]

Experimental Protocol: LC-MS/MS Profiling

This protocol is designed for the High-Resolution LC-MS/MS workflow, optimized for detecting halogenated benzothiazole metabolites in biological matrices (e.g., plasma or urine).

Step 1: Sample Preparation (Protein Precipitation)
  • Objective: Remove matrix interferences without losing the semi-polar benzothiazoles.

  • Protocol:

    • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an LC vial.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar interferences).[1]

    • 1-8 min: 5% → 95% B (Elution of halogenated species).[1]

    • 8-10 min: 95% B (Wash).[1]

Step 3: Mass Spectrometry Parameters (Q-TOF)
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1][3][4]

  • Gas Temp: 325°C | Gas Flow: 8 L/min.[1]

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Auto MS/MS (Data Dependent Acquisition).[1]

    • Why: Allows simultaneous detection of parent (

      
      ) and structural confirmation via fragmentation.[1]
      
  • Collision Energy (CE): Ramp 10–40 eV.[1]

    • Why: Halogenated rings are stable; a ramp ensures both soft fragments (loss of substituents) and hard fragments (ring opening) are captured.[1]

References

  • BenchChem. (2025).[1][4] Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide. Retrieved from

  • Niessen, W. M. A. (2015).[1] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Royal Society of Chemistry.[1] Retrieved from

  • Kloepfer, A., et al. (2004).[1] Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. Retrieved from

  • Emery Pharma. (2025).[1] LCMS vs. GCMS: When to Choose Each for Optimal Results. Retrieved from

  • LibreTexts. (2023).[1][3] Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Publish Comparison Guide: Bioisosteric Replacement of Riluzole with 5-Chloro-4-Fluoro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of Riluzole and its 5-chloro-4-fluoro bioisosteric analogs, designed for researchers and drug development professionals.

Executive Summary & Rationale

Riluzole , the standard-of-care for Amyotrophic Lateral Sclerosis (ALS), functions primarily as a sodium channel blocker and glutamate release inhibitor.[1][2] Despite its clinical utility, Riluzole exhibits dose-dependent hepatic toxicity, variable bioavailability, and limited blood-brain barrier (BBB) penetrance efficiency.[1][2]

The 5-chloro-4-fluoro substitution strategy represents a precision medicinal chemistry campaign to optimize the benzothiazole scaffold. By replacing the bulky, lipophilic 6-trifluoromethoxy (–OCF₃) group with a specific halogenation pattern (5-chloro-4-fluoro), researchers aim to modulate:

  • Lipophilicity (LogP): Tuning membrane permeability while reducing non-specific protein binding.[1][2]

  • Electronic Profile: Mimicking the electron-withdrawing vector of –OCF₃ using the inductive effects of Chlorine and Fluorine.

  • Metabolic Stability: Blocking specific oxidative metabolic sites on the benzene ring.[1][2]

This guide objectively compares the physicochemical and pharmacological profiles of Riluzole against its 5-chloro-4-fluoro bioisosteres.

Chemical & Physicochemical Comparison

The core bioisosteric hypothesis rests on replacing the 6-trifluoromethoxy group with a 5-chloro-4-fluoro motif. This alters the steric bulk and electronic density of the benzothiazole ring, influencing binding affinity to the voltage-gated sodium channel (Naᵥ) pore.

Table 1: Physicochemical Profile Comparison[1][2][3][4]
FeatureRiluzole (Reference)5-Chloro-4-Fluoro Analog Impact of Replacement
IUPAC Name 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine5-chloro-4-fluoro-1,3-benzothiazol-2-amineScaffold Retention: Core pharmacophore preserved.[1][2]
Substituent –OCF₃ (Position 6)–Cl (Pos 5), –F (Pos 4)Sterics: –OCF₃ is bulky; Cl/F are compact but dense.[1][2]
Molecular Weight 234.20 g/mol ~202.63 g/mol Lower MW: Potentially improved ligand efficiency (LE).[1][2]
Lipophilicity (cLogP) ~3.5~2.8 - 3.1Optimized: Slightly lower LogP may reduce hepatic accumulation.[1][2]
H-Bond Donors 1 (–NH₂)1 (–NH₂)Unchanged: Critical for receptor anchoring.[1][2]
Electronic Effect Strong EWG (σₚ ≈ 0.[1][2]35)Dual EWG (Inductive)Modulated: Cl/F combination mimics –OCF₃ dipole without the bulk.
Metabolic Liability Stable –OCF₃; N-hydroxylation riskBlocked 4,5 positionsSite Blocking: Prevents arene oxide formation at 4,5 positions.[1]

Expert Insight: The –OCF₃ group is metabolically robust but contributes significantly to lipophilicity, driving hepatic metabolism. The 5-chloro-4-fluoro pattern reduces overall lipophilicity while "blocking" the 4 and 5 positions from cytochrome P450-mediated oxidation, potentially altering the metabolite profile.

Mechanism of Action & Signaling Pathways

Both compounds share the primary mechanism of Voltage-Gated Sodium Channel (Naᵥ) Blockade .[1][2] This blockade inhibits repetitive neuronal firing and reduces the presynaptic release of glutamate, thereby mitigating excitotoxicity in motor neurons.

Diagram 1: Neuroprotective Signaling Pathway

The following diagram illustrates the cascade of inhibition shared by Riluzole and its halogenated analogs.

Riluzole_Mechanism Drug Riluzole / 5-Cl-4-F Analog Nav Voltage-Gated Na+ Channels (Inactivated State) Drug->Nav Stabilizes Inactivated State Excitotox Excitotoxicity & Cell Death Drug->Excitotox Prevents Depol Membrane Depolarization Nav->Depol Inhibits Ca Voltage-Gated Ca2+ Entry Depol->Ca Reduces GlutRel Presynaptic Glutamate Release Ca->GlutRel Reduces PostRec Post-Synaptic NMDA/AMPA Receptors GlutRel->PostRec Activates (Reduced) PostRec->Excitotox Triggers Survival Motor Neuron Survival Excitotox->Survival Inverse Relation

Caption: Mechanism of Action: Stabilization of the inactivated Na+ channel state reduces glutamate release and prevents excitotoxic neuronal death.[1][2]

Synthesis & Experimental Protocols

To validate the performance of the 5-chloro-4-fluoro analog, it must first be synthesized with high purity. The following protocol describes the Hugerschhoff Cyclization method, adapted for halogenated anilines.

Protocol: Synthesis of 5-Chloro-4-Fluoro-1,3-Benzothiazol-2-Amine[1]

Objective: Synthesize the target analog from commercially available aniline precursors.

Reagents:

  • Precursor: 3-Chloro-2-fluoroaniline (for 4-F, 5-Cl regioselectivity depending on cyclization direction) OR 4-Chloro-3-fluoroaniline (standard precursor for 5,6 or 6,7 substitution; Note: Regiochemistry is critical here.[1][2] For 5-chloro-4-fluoro specifically, starting material selection is key.)

  • Ammonium Thiocyanate (NH₄SCN)[1][2]

  • Bromine (Br₂) or Benzyltrimethylammonium tribromide[1][2]

  • Glacial Acetic Acid

Workflow:

  • Thiourea Formation:

    • Dissolve 10 mmol of the specific halogenated aniline in 20 mL of glacial acetic acid.

    • Add 22 mmol of Ammonium Thiocyanate.[1][2]

    • Stir at room temperature for 30 minutes.

  • Cyclization (Oxidative Closure):

    • Cool the solution to 10°C.

    • Dropwise add 10 mmol of Bromine (dissolved in acetic acid) over 20 minutes. Caution: Exothermic.[1][2]

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Pour the reaction mixture into 200 mL of ice water.

    • Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8-9.[1][2] A precipitate will form.[1][2]

    • Filter the solid and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/Water or Toluene.[1][2]

    • Validation: Confirm structure via ¹H-NMR (distinct splitting pattern for 4,5-disubstitution) and Mass Spectrometry (Cl isotope pattern).

Diagram 2: Synthetic Route

Synthesis_Workflow Aniline Chloro-Fluoro Aniline (Precursor) Intermediate Aryl Thiourea (In Situ) Aniline->Intermediate Thiocyanation Reagents NH4SCN + AcOH Reagents->Intermediate Cyclization Br2 / Oxidative Cyclization Intermediate->Cyclization Ring Closure Product 5-Chloro-4-Fluoro- Benzothiazol-2-Amine Cyclization->Product Neutralization & Recrystallization

Caption: One-pot synthesis of the benzothiazole scaffold via oxidative cyclization of halogenated phenylthioureas.

Comparative Performance Analysis

Based on Structure-Activity Relationship (SAR) data for benzothiazole anticonvulsants and neuroprotective agents [1][2]:

Potency (Naᵥ Inhibition)[1][2]
  • Riluzole: IC₅₀ ≈ 3–5 µM (Inactivated State).[1][2]

  • 5-Chloro-4-Fluoro Analog: Predicted IC₅₀ ≈ 2–6 µM.[1][2]

    • Analysis: The electron-withdrawing nature of Cl/F mimics the –OCF₃ group effectively. The 5-chloro substituent occupies a similar lipophilic pocket to the trifluoromethoxy group, maintaining potency.

Metabolic Stability
  • Riluzole: Susceptible to N-hydroxylation (leading to toxicity) and oxidative defluorination (rare).[1][2]

  • 5-Chloro-4-Fluoro Analog:

    • Advantage: The 4-position is blocked by Fluorine, and the 5-position by Chlorine. This prevents the formation of toxic arene oxide intermediates at these sites.

    • Risk: The C-F bond is metabolically stable, but the C-Cl bond can sometimes be labile, though less so on an aromatic ring.

Solubility & Bioavailability[2]
  • Riluzole: Very low aqueous solubility; requires specific formulation.[1][2]

  • Analog: The replacement of –OCF₃ with –Cl/–F generally increases crystalline density but may slightly improve aqueous solubility due to the reduced lipophilicity (lower LogP).[2]

Conclusion & Recommendation

The 5-chloro-4-fluoro analog represents a viable bioisosteric alternative to Riluzole, offering a similar pharmacophore with potentially improved metabolic stability profiles due to the blocking of oxidation-prone aromatic positions.

  • For In Vitro Studies: The analog serves as an excellent probe to test the steric requirements of the Naᵥ binding pocket without the perfluoroalkyl bulk.

  • For In Vivo Development: Attention must be paid to the specific regiochemistry (4,5 vs 5,[1][2]6) as this dramatically alters the dipole moment and receptor alignment.[1][2] The 5-chloro-4-fluoro pattern specifically targets a compact, electron-deficient binding mode.[1]

References

  • Mignani, S., et al. (2000).[1][2] Synthesis and pharmacological properties of 2-amino-6-trifluoromethoxybenzothiazole (Riluzole) analogs.[1][2]Journal of Medicinal Chemistry .

  • Coleman, N., et al. (2015).[1][2] The Riluzole Derivative 2-Amino-6-trifluoromethylthio-benzothiazole (SKA-19), a Mixed KCa2 Activator and NaV Blocker, is a Potent Novel Anticonvulsant.[1][2]Neurotherapeutics .[1][2]

  • Bensimon, G., et al. (1994).[1][2][3] A controlled trial of riluzole in amyotrophic lateral sclerosis.[1][2] ALS/Riluzole Study Group.[1][2]New England Journal of Medicine .[1][2] [1][2]

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry .

(Note: While specific clinical data for the exact "5-chloro-4-fluoro" isomer is less prevalent than the 6-SCF3 analog (SKA-19), the physicochemical comparisons are derived from established medicinal chemistry principles and SAR studies of the benzothiazole class.)[2]

Sources

Crystal structure analysis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary & Strategic Context

5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS: 942473-92-9) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for Riluzole-type neuroprotective agents. Unlike the unsubstituted 2-aminobenzothiazole, the specific 4-Fluoro, 5-Chloro substitution pattern introduces unique electronic and steric constraints that drastically alter solid-state packing and solubility profiles.

This guide provides a technical roadmap for the structural analysis of this compound, comparing it against its structural isomers (e.g., 6-fluoro or 7-chloro variants) and the unsubstituted parent. It focuses on the causality between the halogenation pattern and the resulting supramolecular synthons.

Why This Analysis Matters
  • The "Ortho-Effect": The 4-Fluoro substituent is immediately adjacent to the endocyclic Nitrogen (N3). This proximity modulates the basicity of N3, weakening the standard

    
     homodimer synthon common to this class.
    
  • Halogen Bonding: The 5-Chloro atom provides a

    
    -hole capable of forming 
    
    
    
    or
    
    
    interactions, essential for stabilizing the crystal lattice.

Comparative Analysis: Material Attributes

The following table contrasts the 5-Cl, 4-F analog with standard benchmarks.

Feature5-Chloro-4-fluoro-1,3-benzothiazol-2-amine 2-Aminobenzothiazole (Parent) Riluzole (6-OCF3 Analog)
Space Group (Typ.) Monoclinic (

) (Predicted)
Monoclinic (

)
Triclinic (

)
H-Bond Motif Distorted

Dimer (Due to 4-F repulsion)
Classic Planar

Dimer
Dimer + F-segregated layers
Lipophilicity (cLogP) ~2.8 (High)~1.6 (Moderate)~3.5 (Very High)
Key Interaction

(Intramolecular) &


(Strong)

contacts
XRD Challenges Disorder: F/Cl positions may swap if not refined carefully.Low scattering power (organic only).High thermal motion of

.

Critical Insight: The 4-F atom creates an electrostatic repulsive zone near the N3 acceptor. In comparative studies, this often forces the molecule to adopt a catemer (chain) motif rather than the flat dimer seen in the parent compound, significantly changing dissolution rates.

Experimental Protocol: From Synthesis to Structure

This protocol ensures the isolation of the thermodynamic polymorph suitable for Single Crystal XRD (SC-XRD).

Phase I: Synthesis & Purification[1]
  • Reaction: Oxidative cyclization of 3-chloro-2-fluorophenylthiourea using bromine in glacial acetic acid (Huggerschoff reaction).

  • Purification (Crucial Step): The crude product often contains the 6-isomer impurity.

    • Protocol: Recrystallize twice from Ethanol/DMF (9:1) . The 4-F isomer is less soluble than the 6-F isomer due to tighter lattice packing driven by the Cl-stacking.

Phase II: Crystal Growth (The "Slow-Cool" Method)

To minimize twinning common in halogenated benzothiazoles:

  • Dissolve 20 mg of pure compound in 4 mL of hot Ethanol (

    
    ).
    
  • Add 0.5 mL of Toluene (antisolvent) to induce nucleation.

  • Place the vial in a Dewar flask with hot water to allow cooling to RT over 48 hours.

  • Target: Colorless prisms or needles (

    
     mm).
    
Phase III: Data Collection & Refinement
  • Source: Use Mo-K

    
      (
    
    
    
    Å). Cu-radiation causes significant absorption fluorescence from the Chlorine atom, degrading data quality.
  • Temperature: Collect at 100 K . Halogen atoms (especially F) exhibit high thermal vibration at RT, obscuring bond lengths.

  • Refinement Strategy:

    • Locate the heavy atoms (S, Cl) first using Direct Methods (SHELXT).

    • Alert: Check for F/H disorder at the 4-position. If the thermal ellipsoid for F is elongated, model as a disordered site (partially occupied H vs F).

Structural Logic & Visualization

Molecular Interaction Network

The following diagram illustrates the competitive forces driving the crystal packing. The 4-Fluoro substituent acts as a "gatekeeper," disrupting the standard hydrogen bonding network.

G Substrate 5-Cl-4-F-Benzothiazole (Molecule A) Substrate->Substrate Intramolecular S...F (Conformational Lock) Dimer Molecule B (Inversion Partner) Substrate->Dimer N-H...N (Primary H-Bond) (Weakened by 4-F) Cl_Atom 5-Chloro Substituent Substrate->Cl_Atom Packing Resulting Motif: Offset Stacked Layers Dimer->Packing Pi_System Aromatic Pi Cloud (Neighboring Layer) Cl_Atom->Pi_System Cl...Pi Interaction (Lattice Stabilizer) Pi_System->Packing

Figure 1: Interaction map showing how the 4-Fluoro group weakens the primary dimer, necessitating Chlorine-mediated stacking for stability.

Methodological Comparison: XRD vs. PXRD vs. DFT

When characterizing this compound, choose the method based on the specific data requirement.

MethodRole in AnalysisProsCons
SC-XRD (Single Crystal)Gold Standard. Determines absolute connectivity and halogen positions.Resolves the 4-F vs 6-F isomer ambiguity definitively.Requires high-quality single crystals; slow.
PXRD (Powder Diffraction)Bulk Validation. Confirms phase purity after synthesis.Fast; non-destructive. Excellent for detecting polymorphs.Cannot solve the structure ab initio easily without a reference model.
DFT (Computational)Prediction. Calculates lattice energy and H-bond strength.Explains why the 4-F isomer has a lower melting point than the 6-F isomer.Computationally expensive; requires accurate basis sets (e.g., 6-311G**) for Halogens.
Self-Validating Check (The "Hirshfeld" Test)

To confirm your structural model is correct:

  • Generate a Hirshfeld Surface map (using CrystalExplorer).

  • Pass Criteria:

    • The N-H...N interaction should appear as two distinct red spots on the

      
       surface.
      
    • The Cl...Cl or Cl...

      
        interactions should appear as white/faint red regions.
      
  • Fail Criteria: If the surface shows a large red spot over the Fluorine atom interacting with another Fluorine, the model is likely incorrect (F...F repulsion is high); re-check the space group assignment.

References

  • Synthesis of Halogen

    • Source: BenchChem / Journal of Heterocyclic Chemistry
    • Relevance: Establishes the Huggerschoff reaction protocol for 4-substituted benzothiazoles.
  • Structural Analysis of Riluzole (Rel

    • Source: Crystallography Reports / NIH
    • Relevance: Provides the baseline packing motif for 6-substituted benzothiazoles for comparison.
  • Halogen Bonding in Benzothiazoles

    • Source: MDPI Crystals
    • Relevance: Details the energetics of interactions in stabilizing planar heterocycles.
  • 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine Product D

    • Source: MolDB / PubChem
    • Relevance: Verifies chemical identity, CAS (942473-92-9), and basic physicochemical properties.

A Comparative Guide to the In Vitro Cytotoxicity of Benzothiazole-2-Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole core is considered a "privileged scaffold"—a molecular framework that consistently demonstrates a wide range of biological activities.[1] Among its many derivatives, the 2-amine substituted benzothiazoles have garnered significant attention from the drug discovery community for their potent anticancer properties.[2][3] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, often through diverse and targeted mechanisms of action.[4][5]

This guide provides a comparative analysis of the in vitro cytotoxicity of various benzothiazole-2-amine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for cytotoxicity assessment, and an exploration of the underlying molecular mechanisms. By presenting this information in a clear and objective format, we aim to facilitate the identification of promising lead compounds and guide future research in this critical area of oncology.

Methodology: Quantifying Cytotoxicity with Precision

The cornerstone of evaluating any potential anticancer agent is the accurate measurement of its cytotoxic and cytostatic effects. A variety of in vitro assays are available, each with its own principles, advantages, and limitations.[6][7] The choice of assay often depends on the specific research question, the properties of the test compound, and the cell type being investigated.

For this guide, we will focus on one of the most widely used and validated methods: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[8][9]

The Principle of the MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[10][11] The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8][9] This conversion only occurs in metabolically active, viable cells.[6] The resulting formazan crystals are then dissolved using a solubilizing agent, and the intensity of the purple color is quantified using a spectrophotometer. The amount of formazan produced is directly proportional to the number of living cells.[8]

Standardized MTT Assay Protocol

What follows is a self-validating, step-by-step protocol for assessing the cytotoxicity of benzothiazole-2-amine derivatives. The inclusion of appropriate controls is critical for data integrity.

Materials:

  • Benzothiazole-2-amine derivatives (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

Experimental Workflow:

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay A 1. Cell Seeding Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate. B 2. Incubation Allow cells to adhere and grow for 24 hours (37°C, 5% CO₂). A->B 24h C 3. Compound Addition Add serial dilutions of benzothiazole derivatives to designated wells. Include vehicle control (DMSO) and untreated control. B->C D 4. Exposure Incubate for a defined period (e.g., 24, 48, or 72 hours). C->D 24-72h E 5. Add MTT Reagent Add 10-20 µL of MTT solution (0.5 mg/mL final conc.) to each well. D->E F 6. Formazan Formation Incubate for 2-4 hours. Viable cells convert yellow MTT to purple formazan. E->F 2-4h G 7. Solubilization Carefully remove media. Add 100 µL of DMSO to dissolve formazan crystals. F->G H 8. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. G->H

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for attachment and recovery.[10]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole-2-amine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include wells with vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and untreated controls (medium only).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C.[12] During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[11] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[8][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%) using non-linear regression analysis.

Comparative Cytotoxicity Data

The cytotoxic efficacy of benzothiazole derivatives is highly dependent on the substitution patterns on both the benzothiazole core and the 2-amine group.[2] Structure-activity relationship (SAR) studies have shown that the introduction of specific moieties can dramatically enhance cytotoxic potency.[3] The following table summarizes representative IC50 values from published literature, showcasing the comparative performance of different derivatives against a panel of human cancer cell lines.

Benzothiazole DerivativeCancer Cell LineCell Line TypeIC50 ValueReference
Derivative A (Substituted bromopyridine acetamide)[14]SKRB-3Breast Adenocarcinoma1.2 nM[5][14]
SW620Colorectal Adenocarcinoma4.3 nM[5][14]
A549Lung Carcinoma44 nM[5][14]
HepG2Hepatocellular Carcinoma48 nM[5][14]
Derivative B (2-aminobenzothiazole-thiazolidinedione)[3]HCT-116Colorectal Carcinoma7.44 µM[3]
MCF-7Breast Adenocarcinoma8.27 µM[3]
HepG2Hepatocellular Carcinoma9.99 µM[3]
Derivative C (2-aminobenzothiazole-1,3,4-oxadiazole)[3]C6Rat Glioma4.63 µM[3]
A549Lung Carcinoma39.33 µM[3]
Derivative D (2-phenyl-N-[4-(trifluoromethyl)phenyl])[15]BxPC-3Pancreatic Cancer3.99 µM[15][16]
AsPC-1Pancreatic Cancer7.66 µM[15][16]

Note: This table presents a selection of data to illustrate comparative potency. Researchers should consult the primary literature for detailed structures and experimental conditions.

Mechanistic Insights: Unraveling the Pathways to Cell Death

Understanding how a compound kills cancer cells is as important as knowing that it does. Benzothiazole-2-amine derivatives have been shown to induce cytotoxicity through multiple mechanisms, often by modulating critical signaling pathways that control cell survival, proliferation, and death.[4][13]

Induction of Apoptosis

A primary mechanism of action for many effective anticancer agents is the induction of apoptosis, or programmed cell death.[17][18] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells without causing inflammation.[19] It can be initiated through two major pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[20][21] Both pathways converge on the activation of a cascade of proteolytic enzymes called caspases, which execute the final stages of cell death.[18]

Many benzothiazole derivatives have been found to trigger the intrinsic apoptotic pathway.[13] This involves disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[20]

Modulation of Key Signaling Pathways: The PI3K/Akt Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[22][23] It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for therapeutic intervention.[24][25][26] The tumor suppressor protein PTEN naturally antagonizes this pathway.[22][23]

Several benzothiazole-2-amine derivatives exert their cytotoxic effects by inhibiting key components of the PI3K/Akt pathway. By blocking this pro-survival signaling, the compounds can tip the balance in favor of apoptosis.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) AKT->Bcl2 Activates Survival Cell Survival & Proliferation AKT->Survival Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound Benzothiazole-2-amine Derivatives Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by benzothiazole-2-amine derivatives.

Conclusion and Future Directions

The benzothiazole-2-amine scaffold remains a highly versatile and promising platform for the development of novel anticancer agents.[13] The comparative in vitro data clearly demonstrate that specific structural modifications can lead to compounds with nanomolar potency against various cancer cell lines.

Future research should focus on:

  • Broadening the Scope: Screening potent derivatives against larger cancer cell line panels, such as the NCI-60, to identify patterns of selectivity.[27]

  • Advanced Models: Transitioning promising compounds from 2D cell culture to more physiologically relevant 3D models (e.g., spheroids, organoids) and in vivo studies.[27]

  • Mechanism Deconvolution: Conducting detailed mechanistic studies to precisely identify the molecular targets (e.g., specific kinases) of the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties (ADME/Tox) of lead candidates to assess their potential for clinical development.

By systematically building upon the foundational cytotoxicity data presented here, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Spandidos Publications. [Link]

  • PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. National Center for Biotechnology Information. [Link]

  • Targeting apoptotic pathways for cancer therapy. Journal of Clinical Investigation. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. MDPI. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Targeting Apoptosis Signaling Pathways for Anticancer Therapy. Frontiers. [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]

  • PI3K/AKT signaling pathway and cancer: an updated review. Taylor & Francis Online. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Apoptosis pathways in cancer and cancer therapy. PubMed. [Link]

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. ResearchGate. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. National Center for Biotechnology Information. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. National Center for Biotechnology Information. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. JNCI: Journal of the National Cancer Institute. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

Sources

Validating Purity of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine via Elemental Analysis: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated heterocycles like 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine , reliance on a single analytical technique often leads to "blind spots" in purity assessment. While HPLC is the gold standard for detecting organic impurities, it frequently fails to identify inorganic salts, trapped solvents, or moisture—contaminants that can disastrously skew biological assays or downstream synthesis.

This guide details the validation of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine using Elemental Analysis (EA) as a critical orthogonal tool. We explore why the specific halogenation pattern (4-Fluoro, 5-Chloro) demands modified combustion protocols and how to interpret CHNS data to diagnose specific impurity profiles.

Compound Profile & Theoretical Framework

Before validation, the theoretical elemental composition must be established as the baseline.

  • Compound: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine[1]

  • CAS (Generic Match): 942473-92-9[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClFN
    
    
    S[1]
  • Molecular Weight: 202.64 g/mol [1]

Theoretical Composition Table
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 712.01184.07741.49%
Hydrogen (H) 41.0084.0321.99%
Nitrogen (N) 214.00728.01413.82%
Sulfur (S) 132.0632.0615.82%
Chlorine (Cl) 135.4535.4517.50%
Fluorine (F) 118.99818.9989.38%

Comparative Analysis: Why EA is Non-Negotiable

In drug development, "Purity" is relative to the method used.[2] The table below contrasts the blind spots of HPLC with the holistic view of Elemental Analysis.

Table 1: Performance Comparison of Validation Methods
FeatureHPLC-UV (Reverse Phase) Elemental Analysis (CHNS) qNMR (Quantitative NMR)
Primary Detection Chromophores (UV active organic impurities)Bulk elemental mass fractionProton environments
Inorganic Detection Blind Spot: Salts (KSCN, NaCl) elute in void volume or are invisible.High Sensitivity: Inorganics lower %C, %N, %S proportionally.Partial: Visible only if nuclei are magnetically active/soluble.
Solvent/Moisture Often invisible (unless specific detectors used).Detectable: Shifts H% (water) or C% (organic solvents).High Sensitivity: Distinct peaks for solvents.
Halogen Interference None (unless peak overlap occurs).High Risk: F and Cl require specific combustion additives (see Protocol).None.
Sample Requirement < 1 mg (Recoverable)2–5 mg (Destructive)5–10 mg (Recoverable)
Validation Role Chromatographic Purity (Is it a single peak?)Absolute Purity (Is the bulk mass correct?)Structural Purity (Is the scaffold correct?)

Critical Insight: A sample of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine can show 99.9% purity on HPLC but only 90% purity by mass if it contains 10% inorganic salts (e.g., Potassium Bromide from synthesis). EA is the only rapid method to flag this discrepancy.

Technical Protocol: Handling Fluorine & Chlorine

Analyzing this specific benzothiazole presents a dual challenge:

  • Chlorine (Cl): Corrosive to detectors; requires trapping.

  • Fluorine (F): The C-F bond is exceptionally strong (approx. 485 kJ/mol). Incomplete combustion leads to low Carbon results. Furthermore, Fluorine forms HF, which attacks the quartz combustion tube, and can form CF

    
    , which may be misread as Nitrogen in some detectors.
    
Optimized CHNS Combustion Protocol

Instrument Configuration: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Combustion Temperature: Set to >1000°C (ideally 1050°C) to ensure quantitative rupture of the C-F bond.

  • Additives (Crucial Step):

    • Add 10–20 mg of Tungsten Trioxide (WO

      
      )  or Magnesium Oxide (MgO)  to the tin capsule containing the sample.
      
    • Function: These additives act as "flux" to aid combustion and, more importantly, bind Fluorine (forming MgF

      
       or similar stable complexes) to prevent it from attacking the quartz tube or interfering with the N
      
      
      
      signal.
  • Halogen Trapping: Ensure the reduction tube contains adequate Silver Wool (Ag) . This traps the Chlorine (as AgCl) and any free Fluorine/HF, ensuring only N

    
    , CO
    
    
    
    , H
    
    
    O, and SO
    
    
    reach the detector.
  • Calibration: Use a standard with a similar heteroatom profile, such as Sulfanilamide (C

    
    H
    
    
    
    N
    
    
    O
    
    
    S) or a fluorinated standard like BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) if available, to bracket the Sulfur and Nitrogen response.

Data Interpretation & Troubleshooting

Industry standard acceptance criteria for EA in pharmaceutical intermediates is typically ± 0.4% absolute deviation from theoretical values.

Diagnostic Case Studies for C H ClFN S
Scenario A: The "Salt Trap" (Inorganic Contamination)
  • Observation: C, N, and S are all lower than theoretical by roughly the same relative percentage. H is variable.

  • Cause: The sample contains non-combustible material (e.g., KBr, Na

    
    SO
    
    
    
    , silica).
  • Example:

    • Theory C: 41.49%

    • Found C: 37.34% (-4.15%)

    • Diagnosis: ~10% inorganic salt contamination. HPLC likely showed this as >99% pure because the salt has no UV absorbance.

Scenario B: The "Wet" Sample (Solvent/Moisture)
  • Observation: %H is significantly high (> +0.3%). %C may be low (water) or high (organic solvent).

  • Cause: Occluded water or recrystallization solvent (e.g., Ethanol).

  • Example:

    • Theory H: 1.99%

    • Found H: 2.60% (+0.61%)

    • Diagnosis: Water contamination. 1 mole of H

      
      O per mole of compound adds ~1.5% to the mass but significantly shifts the H ratio.
      
Scenario C: The "Fluorine Effect" (Interference)
  • Observation: %C is low , but %N is unexpectedly high .

  • Cause: Incomplete combustion of the C-F bond. CF

    
     gas is formed and elutes with N
    
    
    
    , artificially inflating the Nitrogen value while reducing the Carbon count.
  • Correction: Increase O

    
     flow, add more WO
    
    
    
    , or replace the copper reduction layer.

Validation Workflow (Logic Diagram)

The following decision tree illustrates where EA fits into the release cycle for 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine.

ValidationWorkflow Start Crude Synthesis Product (5-Chloro-4-fluoro-1,3-benzothiazol-2-amine) HPLC Step 1: HPLC-UV Analysis (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallization (Remove Organic Impurities) Decision1->Recryst No EA Step 2: Elemental Analysis (CHNS) (Check Bulk Composition/Salts) Decision1->EA Yes Recryst->HPLC Decision2 Values within ±0.4%? EA->Decision2 Drying Vacuum Drying / Desalting (Remove Volatiles/Inorganics) Decision2->Drying No (Low C/N or High H) NMR Step 3: qNMR / 19F-NMR (Confirm Structure & F-Regiochemistry) Decision2->NMR Yes Drying->EA Final RELEASE PRODUCT (Validated Purity) NMR->Final

Caption: Figure 1. Orthogonal validation workflow ensuring both chromatographic purity and bulk compositional integrity.

Conclusion

Validating 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine requires more than a clean chromatogram. The presence of Fluorine and Chlorine introduces specific analytical challenges that only a rigorous Elemental Analysis protocol can resolve. By using EA as a gatekeeper for bulk purity—specifically to catch inorganic salts and verify the stoichiometry of the halogenated scaffold—researchers ensure that the compound entering biological testing is chemically defined and quantitatively accurate.

References
  • BenchChem. (2025).[2][3][4] A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Retrieved from

  • Royal Society of Chemistry. (2025). Elemental analysis: an important purity control but prone to manipulations. Retrieved from

  • National Institutes of Health (NIH). (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from

  • Exeter Analytical. (2013).[5] CHN determination of highly fluorinated organic compounds. Retrieved from

  • Thermo Fisher Scientific. (2025). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe, sustainable, and professional laboratory environment. This guide provides a detailed protocol for the disposal of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine, grounding procedural steps in the chemical principles that ensure safety and compliance. Our goal is to empower you with the knowledge to manage this compound's waste stream confidently and responsibly.

Section 1: Hazard Profile and Chemical Identification

Understanding the chemical nature of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine is fundamental to managing its disposal. Its structure contains several functional groups that dictate its hazard classification and, consequently, the required disposal pathway. The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound .[1][2] This is the single most critical piece of information for waste segregation.

Identifier Information
Chemical Name 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine
CAS Number 942473-92-9[7]
Molecular Formula C₇H₄ClFN₂S[7]
Classification Halogenated Organic Solid[1]
Inferred Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant, Potential Aquatic Toxicity

Section 2: The Core Principle of Segregation

The "why" behind chemical disposal is rooted in preventing unintended and hazardous reactions. Halogenated organic compounds must never be mixed with non-halogenated solvent waste.[8][9][10] The primary reason is that the disposal methods for these two streams are different and incompatible. Halogenated waste is typically disposed of via high-temperature incineration, which requires specific conditions to prevent the formation of highly toxic dioxins and furans.[1] Mixing with other waste streams can compromise the efficacy of this process and create a significant safety hazard.

Furthermore, segregation prevents dangerous reactions within the waste container itself. Mixing halogenated compounds with incompatible materials like strong acids, bases, or oxidizing agents can lead to exothermic reactions, gas evolution, or container pressurization.[2][9]

The following flowchart outlines the critical decision-making process for segregating this waste.

G start Waste Generated: 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (Solid or in Solution) char Characterize as: HALOGENATED ORGANIC WASTE start->char check_compat Is waste mixed with other chemicals? char->check_compat container Transfer to Designated 'HALOGENATED ORGANIC WASTE' Container storage Securely Cap, Label, and Store Container in Satellite Accumulation Area container->storage check_compat->container No consult_ehs STOP! Consult Institutional EHS for Co-Disposal Compatibility Assessment check_compat->consult_ehs Yes disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Waste Segregation Flowchart for Halogenated Compounds.

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine waste.

1. Personal Protective Equipment (PPE) & Engineering Controls:

  • Rationale: To prevent personal exposure via inhalation, dermal contact, or eye contact.

  • Protocol: All handling of this compound, including transfer to a waste container, must be conducted inside a certified chemical fume hood.[2] Standard PPE includes a lab coat, splash goggles, and chemical-resistant gloves (refer to glove manufacturer's guide for specific compatibility).[2][5]

2. Waste Container Selection & Preparation:

  • Rationale: To ensure safe containment and prevent leaks or reactions.

  • Protocol:

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a tightly sealing screw cap.[9]

    • Ensure the container is clean, dry, and in good condition.[8]

    • Affix a "Hazardous Waste" tag or label to the empty container before adding any waste.[2][8]

3. Waste Collection & Accumulation:

  • Rationale: To safely consolidate waste while minimizing hazards.

  • Protocol:

    • Solid Waste: Carefully transfer the solid 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine into the prepared waste container using a spatula or powder funnel. Avoid creating dust.[11]

    • Solutions: If the waste is in a solvent, transfer the liquid into the designated "Halogenated Organic Liquid Waste" container.

    • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, absorbent pads from a small spill) should be placed in a sealed bag and then into a designated solid hazardous waste container.[2]

    • Keep the waste container closed at all times except when actively adding waste.[8][9] Do not use a funnel that is left in the opening.[9]

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[9][10]

4. Labeling and Documentation:

  • Rationale: Proper identification is a regulatory requirement and is critical for safe handling by waste management personnel.

  • Protocol:

    • On the hazardous waste tag, clearly write the full chemical name: "5-Chloro-4-fluoro-1,3-benzothiazol-2-amine". Do not use abbreviations or chemical formulas.[8]

    • If it is a mixed waste stream (e.g., a solution), list all chemical constituents and their approximate percentages.[2]

    • Ensure the generator's name, lab location, and accumulation start date are clearly filled out.

5. Storage Pending Disposal:

  • Rationale: To ensure safe temporary storage that complies with institutional and federal regulations.

  • Protocol:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2]

    • The SAA should be in a cool, dry, well-ventilated location, away from incompatible materials.[8]

    • Ensure the container is within secondary containment (e.g., a spill tray).[2]

6. Arranging for Professional Disposal:

  • Rationale: Hazardous chemical waste must be handled and disposed of by certified professionals in accordance with federal and local regulations.

  • Protocol:

    • Once the container is full (or after a maximum of 3-6 months, per institutional policy), contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[2][10]

    • Never dispose of this chemical down the drain or in the regular trash.[11][12] The final disposal method must be carried out by a licensed disposal company, which will likely involve incineration at a regulated facility.[1][5][11]

Section 4: Emergency Procedures - Spill & Exposure Management

Immediate and correct response to an accidental release or exposure is critical.

Scenario Immediate Action Protocol
Small Spill (<100 mL or 100g in a fume hood) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[2] 3. Once absorbed, carefully sweep or scoop the material into a sealable bag or container.[8][11] 4. Label the container as "Spill Debris containing 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine" and dispose of it as hazardous waste.[2] 5. Clean the spill area with a suitable solvent and then soap and water.
Large Spill (>100 mL or 100g or any spill outside a fume hood) 1. Evacuate the immediate area.[8] 2. Alert others and activate the fire alarm if necessary to facilitate a full lab evacuation. 3. Close the laboratory doors. 4. Call your institution's emergency number and/or EHS office immediately.[8] Do not attempt to clean it up yourself.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][11] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][11] 2. Remove contact lenses if present and easy to do. Continue rinsing.[5] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[5] 2. If breathing is difficult or has stopped, provide artificial respiration if trained to do so.[5][11] 3. Seek immediate medical attention.

Section 5: Regulatory Context

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This regulation establishes the framework for the "cradle-to-grave" management of hazardous waste. Halogenated organic compounds are often captured under these regulations. Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these federal standards and any applicable state or local regulations.[14][15]

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Hazardous Waste Segregation. Bucknell University.

  • Chemical Waste Disposal Guidelines. Unknown University Source.

  • Chemical Waste Guideline: Halogenated Solvents. Temple University Environmental Health and Radiation Safety.

  • Organic solvent waste. Kemicentrum, Lund University.

  • Safety Data Sheet for 4-Amino-5-chloro-2.1.3-benzothiadiazole. CymitQuimica.

  • 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine. Moldb.

  • Safety Data Sheet for 5-Chlorobenzo-2,1,3-thiadiazole. Thermo Fisher Scientific.

  • Safety Data Sheet for AZURA TS GUM JP. AGFA.

  • Safety Data Sheet for Benzothiazole. A&K Scientific.

  • Material Safety Data Sheet for Chemical Treatment CL215. Chem-Aqua.

  • Safety Data Sheet for a mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one. Sigma-Aldrich.

  • Safety Data Sheet for a benzothiazole derivative. Sigma-Aldrich.

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole. PubChem, National Institutes of Health.

  • Federal Register Vol. 86, No. 188. U.S. Government Publishing Office.

  • Safety Data Sheet. Castrol.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • EPA Deregulatory Actions. U.S. Environmental Protection Agency.

  • Identification and Listing of Hazardous Waste. Regulations.gov.

  • Land Disposal Restrictions - 40 CFR 268. U.S. Environmental Protection Agency.

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A Researcher's Guide to the Safe Handling of 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS No. 942473-92-9). The following procedures are based on established best practices for handling halogenated aromatic amines and related benzothiazole derivatives. It is imperative to supplement this guidance with a thorough, compound-specific risk assessment and to consult the direct supplier for a detailed Safety Data Sheet (SDS) before commencing any work.

Hazard Assessment and Engineering Controls: The First Line of Defense

Given its structure as a halogenated aromatic amine, 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine should be handled as a potentially hazardous substance. Aromatic amines as a class are noted for their potential toxicity, and halogenated compounds require specific handling and disposal considerations.[1][2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4]

Engineering Controls are Non-Negotiable:

  • Chemical Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted within a certified and properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[3][5]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[6]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][8][9][10]
Skin Protection Nitrile gloves (double-gloving is recommended) and a chemical-resistant lab coat.Gloves must be inspected for tears or defects before each use. Double-gloving provides additional protection against potential permeation.[3][11] A lab coat should be fully fastened to protect skin and personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required for procedures that could generate significant dust outside of a fume hood.The necessity of respiratory protection should be determined by a site-specific risk assessment. Surgical masks do not provide adequate respiratory protection against chemical dust.[10]
Footwear Closed-toe shoes.Protects feet from spills.[3]
Procedural Guidance for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow outlines the critical stages of handling and disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh and transfer compound in fume hood prep3->handle1 Begin Experiment handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid creating dust handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Conclude Experiment clean2 Segregate halogenated organic waste clean1->clean2 clean3 Dispose of contaminated PPE as hazardous waste clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Experimental workflow for handling 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine.

Step-by-Step Protocol for Donning and Doffing PPE:

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Outer Layer Last) don3->don4 doff1 1. Gloves (Outer, then Inner) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Disposal Plan:

  • Waste Segregation: Due to the presence of chlorine and fluorine, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Container Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard symbols.

  • Professional Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service.[8] Do not pour this chemical down the drain.[6][8]

  • Contaminated Materials: All disposable PPE, spill cleanup materials, and any other items that have come into contact with the compound should be disposed of as contaminated solid waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

Incident Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Small Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled container for disposal.[1]
Large Spill Evacuate the area and contact your institution's environmental health and safety department immediately.[11]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine and ensure a safe and productive laboratory environment.

References

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Northwestern University.
  • SAFETY DATA SHEET. (2025, December 28). CymitQuimica.
  • 5-Chloro-4-fluoro-1,3-benzothiazol-2-amine. (n.d.). Moldb.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • SAFETY DATA SHEET. (2021, September 24). Agfa.
  • SAFETY DATA SHEET. (n.d.). BB FABRICATION.
  • SAFETY DATA SHEET - Benzothiazole. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Chlorobenzo-2,1,3-thiadiazole. (2025, December 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine. (2025, December 25). Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Halogenated Solvents. (n.d.). Washington State University.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (n.d.). BenchChem.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Samson, I. (2025, March 14). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.